molecular formula C5H10O2 B1593757 1,3-Dioxepane CAS No. 505-65-7

1,3-Dioxepane

Katalognummer: B1593757
CAS-Nummer: 505-65-7
Molekulargewicht: 102.13 g/mol
InChI-Schlüssel: CZLMRJZAHXYRIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3-Dioxepane is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62077. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-dioxepane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2/c1-2-4-7-5-6-3-1/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLMRJZAHXYRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25037-55-2
Record name 1,3-Dioxepane, homopolymer
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DSSTOX Substance ID

DTXSID0029183
Record name 1,3-Dioxepane
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Molecular Weight

102.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

505-65-7
Record name 1,3-Dioxepane
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Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dioxepane: Chemical Structure, Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxepane, a seven-membered heterocyclic ether, serves as a versatile building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and detailed spectral characterization. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Chemical Structure and Properties

This compound is a cyclic acetal with the molecular formula C₅H₁₀O₂.[1] Its structure consists of a seven-membered ring containing two oxygen atoms at the 1 and 3 positions. The systematic IUPAC name for this compound is this compound.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related derivatives is presented in the table below for easy comparison.

PropertyThis compound2-Methyl-1,3-dioxepane2-Methylene-1,3-dioxepane
Molecular Formula C₅H₁₀O₂C₆H₁₂O₂C₆H₁₀O₂
Molecular Weight ( g/mol ) 102.13[1]116.16[2]114.14[]
CAS Number 505-65-7[1]4469-25-4[2]69814-56-8[]
Boiling Point (°C) 134-135154.1 at 760 mmHg[2]172.8 ± 20.0 at 760 mmHg[]
Density (g/cm³) 1.0110.919[2]1.0 ± 0.1[]
Refractive Index 1.4331.405[2]1.440[2]
Flash Point (°C) 3146[2]61.1 ± 21.3[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the acid-catalyzed acetalization of 1,4-butanediol with formaldehyde or a formaldehyde equivalent, such as paraformaldehyde or trioxane.

Synthesis_of_1_3_Dioxepane Butanediol 1,4-Butanediol Dioxepane This compound Butanediol->Dioxepane Formaldehyde Formaldehyde Formaldehyde->Dioxepane Acid Acid Catalyst (e.g., H₂SO₄) Acid->Dioxepane Water Water Dioxepane->Water

Figure 2: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from 1,4-Butanediol and Paraformaldehyde

This protocol is adapted from established procedures for the synthesis of cyclic acetals.

Materials:

  • 1,4-Butanediol

  • Paraformaldehyde

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-butanediol (1.0 mol), paraformaldehyde (1.1 mol), and toluene (200 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR):

  • Experimental Protocol: A sample of this compound (approx. 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • H2 (O-CH₂-O): ~4.7 ppm (singlet, 2H). This proton is deshielded due to being attached to two oxygen atoms.

    • H4, H7 (O-CH₂-CH₂): ~3.8 ppm (triplet, 4H). These protons are adjacent to an oxygen atom.

    • H5, H6 (CH₂-CH₂-CH₂): ~1.7 ppm (quintet, 4H). These are the central methylene protons in the butane-1,4-diol backbone.

¹³C NMR (Carbon-13 NMR):

  • Experimental Protocol: A more concentrated sample (approx. 50-100 mg) in a deuterated solvent is used. The spectrum is typically recorded with proton decoupling.

  • Expected Chemical Shifts (δ):

    • C2 (O-CH₂-O): ~95 ppm. This carbon is significantly deshielded by the two attached oxygen atoms.

    • C4, C7 (O-CH₂): ~68 ppm. These carbons are deshielded by the adjacent oxygen atom.

    • C5, C6 (CH₂-CH₂): ~27 ppm. These are the central carbons of the butylene chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are related to C-H and C-O bonds.

Experimental Protocol: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) for analysis by an FTIR spectrometer.

Characteristic Absorption Bands (cm⁻¹):

  • C-H stretch (sp³): 2950-2850 cm⁻¹. This is characteristic of the methylene groups in the ring.

  • C-O stretch (acetal): 1150-1050 cm⁻¹. A strong and characteristic absorption for the ether linkages within the cyclic acetal structure. The presence of two C-O bonds often leads to a complex pattern in this region.[4][5]

  • CH₂ bend: ~1465 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for fragmentation.

Expected Fragmentation Pattern (m/z):

  • Molecular Ion (M⁺): m/z = 102. This corresponds to the molecular weight of this compound. The intensity of this peak may be low depending on the stability of the molecular ion.

  • Major Fragment Ions:

    • m/z = 101 (M-1): Loss of a hydrogen atom.

    • m/z = 72 (M-30): Loss of formaldehyde (CH₂O) via a retro-Diels-Alder type fragmentation or other rearrangement, a common pathway for cyclic acetals.

    • m/z = 43: A common fragment corresponding to [C₃H₇]⁺ or [CH₃CO]⁺, though the latter is less likely here.

    • m/z = 42: Corresponding to the ketene radical cation [CH₂=C=O]⁺ or propene [C₃H₆]⁺.

    • m/z = 31: [CH₂OH]⁺ fragment.

    • m/z = 29: [CHO]⁺ or [C₂H₅]⁺ fragment.

Mass_Spec_Fragmentation M This compound (M⁺) m/z = 102 M_minus_1 [M-H]⁺ m/z = 101 M->M_minus_1 - H• M_minus_30 [M-CH₂O]⁺ m/z = 72 M->M_minus_30 - CH₂O Fragment_42 [C₃H₆]⁺ m/z = 42 M_minus_30->Fragment_42 - C₂H₄ Fragment_29 [C₂H₅]⁺ m/z = 29 M_minus_30->Fragment_29 - C₃H₅• Fragment_43 [C₃H₇]⁺ m/z = 43 Fragment_31 [CH₂OH]⁺ m/z = 31

Figure 3: Proposed mass spectral fragmentation pathway for this compound.

Applications

This compound and its derivatives are valuable in several areas of chemical science:

  • Polymer Chemistry: The ring structure of this compound can be opened through ring-opening polymerization to produce polyethers and polyacetals. These polymers can have applications in biodegradable materials and drug delivery systems. A notable derivative, 2-methylene-1,3-dioxepane, is used in the synthesis of functional polyesters.

  • Organic Synthesis: As a protected form of a 1,4-diol and formaldehyde, this compound can be used as an intermediate in the synthesis of more complex molecules. The acetal group is stable to basic and nucleophilic conditions and can be readily removed under acidic conditions.

  • Solvent: Due to its ether linkages, this compound may find applications as a polar aprotic solvent in certain reactions.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined structure and predictable chemical properties. Its synthesis from readily available starting materials and its utility as a monomer and synthetic intermediate make it a compound of interest for a wide range of chemical applications. The detailed spectroscopic data provided in this guide will aid researchers in its unambiguous identification and characterization.

References

Synthesis of 1,3-Dioxepane from 1,4-Butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3-dioxepane, a seven-membered cyclic acetal, from the reaction of 1,4-butanediol with a formaldehyde source. While specific literature detailing this exact transformation is not abundant, the principles of acetal formation are well-established in organic chemistry. This document outlines the probable reaction mechanism, provides a generalized experimental protocol, and presents representative quantitative data based on analogous reactions involving the formation of cyclic acetals from diols and aldehydes.

Introduction

This compound and its derivatives are valuable building blocks in organic synthesis and polymer chemistry. The seven-membered ring system offers unique conformational properties that can be exploited in the design of novel molecules and materials. The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 1,4-butanediol with a source of formaldehyde, such as paraformaldehyde or an aqueous solution of formaldehyde (formalin). This reaction is a reversible process, and the removal of water is crucial to drive the equilibrium towards the formation of the desired product.

Reaction Mechanism

The formation of this compound from 1,4-butanediol and formaldehyde proceeds via a classical acid-catalyzed acetalization mechanism. The reaction can be summarized in the following steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of formaldehyde, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the diol: One of the hydroxyl groups of 1,4-butanediol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

  • Proton transfer: A proton is transferred from the newly formed hydroxyl group to one of the other oxygen atoms.

  • Elimination of water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation.

  • Intramolecular cyclization: The second hydroxyl group of the 1,4-butanediol backbone attacks the carbocation, forming the seven-membered ring.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,4-Butanediol 1,4-Butanediol HO-(CH₂)₄-OH Hemiacetal Hemiacetal Intermediate 1,4-Butanediol->Hemiacetal Nucleophilic Attack Formaldehyde Formaldehyde CH₂O Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde Protonation Acid_Catalyst_in H⁺ Protonated_Formaldehyde->Hemiacetal Carbocation Resonance-Stabilized Carbocation Hemiacetal->Carbocation Dehydration Water Water H₂O Hemiacetal->Water Oxonium_Ion Cyclic Oxonium Ion Carbocation->Oxonium_Ion Intramolecular Cyclization This compound This compound Oxonium_Ion->this compound Deprotonation Acid_Catalyst_out H⁺ Oxonium_Ion->Acid_Catalyst_out

Caption: Acid-catalyzed reaction mechanism for the formation of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. The specific conditions may need to be optimized for scale and desired purity.

Materials:

  • 1,4-Butanediol

  • Paraformaldehyde (or aqueous formaldehyde)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid resin)

  • Anhydrous solvent (e.g., toluene, benzene, or cyclohexane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with a drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 1,4-butanediol, an equimolar amount of paraformaldehyde, and a catalytic amount of the acid catalyst (e.g., 0.1-1 mol%). Add a suitable anhydrous solvent to facilitate the azeotropic removal of water.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Workup: Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.

Experimental_Workflow Reactants 1,4-Butanediol Paraformaldehyde Acid Catalyst Solvent Setup Combine in Flask with Dean-Stark Apparatus Reactants->Setup Reaction Heat to Reflux Azeotropic Water Removal Setup->Reaction Workup Cool, Neutralize Wash with Water & Brine Reaction->Workup Purification Dry, Filter, Evaporate Fractional Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of cyclic acetals from diols, which can be considered as a starting point for the optimization of this compound synthesis.

CatalystCatalyst Loading (mol%)Formaldehyde SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
p-Toluenesulfonic acid1ParaformaldehydeTolueneReflux4-880-95
Sulfuric acid0.5Aqueous FormaldehydeBenzeneReflux6-1275-90
Amberlyst-1510 (w/w)ParaformaldehydeCyclohexaneReflux8-1685-98
Montmorillonite K-1015 (w/w)ParaformaldehydeDichloromethaneReflux5-1088-96

Note: The yields are highly dependent on the efficiency of water removal and the purity of the starting materials.

Conclusion

The synthesis of this compound from 1,4-butanediol and a formaldehyde source is a straightforward acid-catalyzed acetalization reaction. The key to achieving high yields is the effective removal of water to drive the reaction equilibrium towards the product. The provided generalized protocol and representative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development to produce this important seven-membered cyclic acetal. Further optimization of the reaction conditions, including the choice of catalyst, solvent, and temperature, may be necessary to achieve the desired yield and purity for specific applications.

Spectroscopic Profile of 1,3-Dioxepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dioxepane, a seven-membered heterocyclic compound containing two oxygen atoms. Due to the limited availability of public domain spectroscopic data for the parent this compound, this guide presents data from its close structural analog, 1,3-Dioxane, and various derivatives of this compound to provide a representative analysis. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Analogous to 1,3-Dioxane)

ProtonsChemical Shift (δ) ppmMultiplicity
-O-CH₂-O- (C2-H)~4.7Singlet
-O-CH₂-CH₂- (C4/C7-H)~3.8Triplet
-CH₂-CH₂-CH₂- (C5/C6-H)~1.8Multiplet

Data is extrapolated from known spectra of 1,3-Dioxane and its derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Analogous to 1,3-Dioxane)

CarbonChemical Shift (δ) ppm
-O-CH₂-O- (C2)~95
-O-CH₂-CH₂- (C4/C7)~68
-CH₂-CH₂-CH₂- (C5/C6)~30

Data is extrapolated from known spectra of 1,3-Dioxane and its derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by C-H and C-O stretching and bending vibrations.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2950-2850C-H stretch (alkane)Strong
1150-1050C-O stretch (ether)Strong
1470-1430C-H bend (scissoring)Medium
1380-1365C-H bend (rocking)Medium

Data is based on characteristic IR absorptions for cyclic ethers.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The fragmentation of this compound upon electron ionization is expected to involve the cleavage of the heterocyclic ring.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
102[M]⁺ (Molecular Ion)
72[M - CH₂O]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺
31[CH₂OH]⁺

Fragmentation patterns are predicted based on the principles of mass spectrometry for cyclic ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A solution of the analyte (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a clean, dry 5 mm NMR tube.[2]

  • Instrument Setup : The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent. Standard acquisition parameters for ¹H and ¹³C NMR are loaded.

  • Data Acquisition : The prepared sample is placed in the spectrometer. For ¹H NMR, a single scan may be sufficient, while ¹³C NMR typically requires multiple scans to achieve a good signal-to-noise ratio.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation : A single drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully placed on top to create a thin liquid film.[3]

  • Background Spectrum : A background spectrum of the empty sample compartment is recorded to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum : The "sandwich" of salt plates containing the sample is placed in the sample holder of the IR spectrometer.[4]

  • Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS for Volatile Compounds)
  • Sample Introduction : For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[5] A small volume of the sample is injected into the GC, where it is vaporized and separated on a capillary column.

  • Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Process->Interpret Structure Structure Elucidation & Compound Confirmation Interpret->Structure

References

An In-depth Technical Guide to the Cationic Ring-Opening Polymerization of 1,3-Dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic ring-opening polymerization (CROP) of 1,3-dioxepane, a process that yields poly(this compound), a biodegradable polyacetal with significant potential in the development of advanced drug delivery systems. The inherent acid-lability of the acetal linkages in the polymer backbone makes it an attractive material for pH-responsive drug release.

Core Principles of Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization is a chain-growth polymerization where a cyclic monomer is opened by a cationic initiator, leading to the formation of a linear polymer. The polymerization of this compound, a seven-membered cyclic acetal, is driven by the relief of moderate ring strain. The process is sensitive to the choice of initiator, solvent, and temperature, which influence the polymerization kinetics, the structure of the resulting polymer, and the prevalence of side reactions.

Two primary mechanisms are proposed for the CROP of cyclic acetals like this compound: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.

  • Active Chain End (ACE) Mechanism: In this mechanism, the initiator activates the monomer, creating a cationic propagating species at the end of the growing polymer chain. This active chain end then attacks another monomer molecule, propagating the polymerization.

  • Activated Monomer (AM) Mechanism: In the AM mechanism, a protonic acid catalyst protonates the monomer, making it highly reactive. This activated monomer is then attacked by a nucleophilic initiator, such as an alcohol, which becomes the new growing chain end.

Side reactions, such as intramolecular and intermolecular transacetalization, can occur during the cationic polymerization of cyclic acetals. These reactions can lead to the formation of cyclic oligomers and a broader molecular weight distribution in the final polymer. Careful control of reaction conditions is crucial to minimize these side reactions and achieve a "living" polymerization, where termination and chain transfer are suppressed.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the key mechanisms and a general workflow for the cationic ring-opening polymerization of this compound.

ACE_Mechanism Initiator Initiator (e.g., H⁺) Monomer1 This compound Initiator->Monomer1 Initiation ActivatedMonomer Protonated Monomer Monomer1->ActivatedMonomer PropagatingChain Active Chain End (Oxonium Ion) ActivatedMonomer->PropagatingChain Ring Opening Monomer2 This compound PropagatingChain->Monomer2 Propagation LongerChain Propagating Chain (n+1) Monomer2->LongerChain Polymer Poly(this compound) LongerChain->Polymer

Active Chain End (ACE) Mechanism for CROP of this compound.

AM_Mechanism Catalyst Protonic Acid (H⁺) Monomer1 This compound Catalyst->Monomer1 Monomer2 This compound Catalyst->Monomer2 ActivatedMonomer Protonated Monomer Monomer1->ActivatedMonomer Activation GrowingChain Growing Chain with -OH end-group ActivatedMonomer->GrowingChain Initiator Nucleophilic Initiator (e.g., R-OH) Initiator->ActivatedMonomer Initiation & Ring Opening ActivatedMonomer2 Protonated Monomer GrowingChain->ActivatedMonomer2 Propagation Monomer2->ActivatedMonomer2 Activation LongerChain Propagating Chain (n+1) ActivatedMonomer2->LongerChain Polymer Poly(this compound) LongerChain->Polymer

Activated Monomer (AM) Mechanism for CROP of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer_Prep Monomer Synthesis & Purification Reactor_Setup Reactor Assembly & Inert Atmosphere Monomer_Prep->Reactor_Setup Initiator_Prep Initiator/Catalyst Preparation Initiator_Prep->Reactor_Setup Solvent_Prep Solvent Drying Solvent_Prep->Reactor_Setup Addition Addition of Monomer, Solvent, & Initiator Reactor_Setup->Addition Polymerization Reaction at Controlled Temperature Addition->Polymerization Termination Termination of Polymerization Polymerization->Termination Precipitation Polymer Precipitation & Washing Termination->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

General Experimental Workflow for Cationic Ring-Opening Polymerization.

Quantitative Data on Polymerization

The molecular weight and dispersity of poly(this compound) are highly dependent on the initiator system and reaction conditions. While comprehensive data on the homopolymerization of this compound is still emerging, studies on its copolymerization provide valuable insights into the effectiveness of different catalysts. Triflic anhydride has been shown to allow for some control over molecular weight, although broad polydispersities are often observed due to side reactions.[1][2]

Initiator/CatalystCo-monomerTemperature (°C)Yield (%)M_n_ ( g/mol )Dispersity (Đ)Reference
Triflic Anhydride-Varies-Controlled1.7 - 3.3[1][2]
CF₃SO₃H5-methyl-1,3-dioxolan-4-one25>95>10,000-
PhSO₃H5-methyl-1,3-dioxolan-4-one2568>1,000-
GaCl₃5-methyl-1,3-dioxolan-4-one2516Oligomers-
SnCl₄5-methyl-1,3-dioxolan-4-one2529Oligomers-

Note: The data for CF₃SO₃H, PhSO₃H, GaCl₃, and SnCl₄ are from copolymerization studies and are included to demonstrate catalyst activity.

Experimental Protocols

Synthesis of this compound Monomer

This compound can be synthesized via the acetalization of 1,4-butanediol with an appropriate formaldehyde source, such as paraformaldehyde or dimethoxymethane, in the presence of an acid catalyst.

Materials:

  • 1,4-Butanediol

  • Paraformaldehyde

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

Procedure:

  • Set up a Dean-Stark apparatus with a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add 1,4-butanediol, paraformaldehyde, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and remove the toluene by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Purification of this compound Monomer

For achieving a controlled or living polymerization, the monomer must be rigorously purified to remove any protic impurities, especially water.

Procedure:

  • Reflux the distilled this compound over a suitable drying agent, such as calcium hydride (CaH₂) or sodium, for several hours under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Distill the purified monomer from the drying agent directly into a flame-dried reaction vessel or a storage ampoule under inert atmosphere.

Cationic Ring-Opening Polymerization of this compound

The following is a general procedure for the CROP of this compound initiated by triflic anhydride. All glassware should be rigorously dried, and the reaction should be carried out under a dry, inert atmosphere.

Materials:

  • Purified this compound

  • Triflic anhydride ((CF₃SO₂)₂O)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (for termination and precipitation)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of purified this compound in anhydrous dichloromethane.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C) in a cooling bath.

  • In a separate, dry container, prepare a stock solution of triflic anhydride in anhydrous dichloromethane.

  • Initiate the polymerization by adding the required amount of the triflic anhydride solution to the stirred monomer solution via a dry syringe.

  • Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by adding a small amount of pre-chilled methanol to quench the active cationic species.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of dichloromethane and re-precipitate it to further remove any unreacted monomer and initiator residues.

  • Dry the purified poly(this compound) under vacuum to a constant weight.

Polymer Characterization
  • Molecular Weight and Dispersity: The number-average molecular weight (M_n_), weight-average molecular weight (M_w_), and dispersity (Đ = M_w_/M_n_) of the polymer can be determined by gel permeation chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Chemical Structure: The chemical structure of the polymer can be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Applications in Drug Development

The defining feature of poly(this compound) and other polyacetals is their susceptibility to hydrolysis under acidic conditions, while remaining stable at neutral or basic pH. This pH-sensitivity makes them highly promising materials for the development of controlled drug delivery systems.

  • pH-Responsive Drug Release: The acidic environment of tumor tissues, endosomes, and lysosomes can trigger the degradation of the polyacetal backbone, leading to the release of encapsulated therapeutic agents specifically at the target site. This can enhance the therapeutic efficacy of the drug while minimizing side effects on healthy tissues.[4][5]

  • Biodegradable Nanoparticles: Poly(this compound) can be formulated into nanoparticles for the encapsulation of hydrophobic drugs. These nanoparticles can circulate in the bloodstream and, upon reaching a target site with a lower pH, degrade and release their payload.[6][7]

  • Acid-Labile Linkers: The acetal chemistry can be incorporated into more complex polymer architectures, such as block copolymers, to create micelles or other self-assembled structures that dissociate in response to a pH trigger.

While much of the research in this area has focused on related structures like poly(lactic-co-glycolic acid) (PLGA) and other polyesters, the unique acid-triggered degradation of polyacetals like poly(this compound) offers a distinct advantage for specific drug delivery applications where a sharp pH response is desired. Further research into the homopolymerization of this compound and the formulation of the resulting polymers into drug carriers is a promising avenue for the development of next-generation drug delivery vehicles.

References

2-Methylene-1,3-dioxepane (MDO): A Technical Guide for Advanced Polymer Synthesis and Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylene-1,3-dioxepane (MDO) is a seven-membered cyclic ketene acetal that has garnered significant attention as a versatile monomer for the synthesis of biodegradable and functional polymers.[1] Its defining characteristic is its ability to undergo radical ring-opening polymerization (rROP), a process that incorporates hydrolyzable ester linkages directly into the polymer backbone.[1] This unique feature allows for the creation of degradable alternatives to conventional vinyl polymers, addressing the growing demand for sustainable materials and advanced biomedical solutions.[1][2] This technical guide provides a comprehensive overview of MDO, from its synthesis and polymerization to its application in drug delivery, with a focus on experimental protocols and quantitative data.

Monomer Synthesis and Purification

The synthesis of 2-Methylene-1,3-dioxepane is typically a two-step process.[3][4] The first step involves the formation of an intermediate, 2-bromomethyl-1,3-dioxepane (BMDO), followed by an elimination reaction to yield the MDO monomer.[3][4]

Experimental Protocol: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

  • In a round-bottom flask equipped with a reflux condenser, combine bromoacetaldehyde diethyl acetal (1.0 mol), 1,4-butanediol (1.0 mol), p-toluenesulfonic acid (catalytic amount, e.g., 1 g), and a trace of hydroquinone (polymerization inhibitor).[3][4]

  • Add cyclohexane as a solvent to facilitate the removal of ethanol via azeotropic distillation.[3][4]

  • Reflux the mixture for approximately 5 hours, continuously removing the ethanol-cyclohexane azeotrope.[3][4]

  • After the reaction is complete, isolate the BMDO intermediate by vacuum distillation. A typical yield for this step is around 71%.[3][4]

Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO) from BMDO

  • Cool the purified BMDO (0.31 mol) to 0 °C in a suitable reaction vessel.[3][4]

  • Slowly add finely ground potassium hydroxide (0.36 mol) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (e.g., 0.5 g) to the stirred mixture while maintaining the temperature at 0 °C.[3][4]

  • After the addition is complete, allow the mixture to stir at 0 °C for 20 minutes, then let it warm to room temperature.[3][4]

  • To drive the elimination reaction, place the reaction mixture in an ultrasonic bath at 75 °C.[3]

  • Distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets to remove any acidic impurities and moisture.[3] The reported yield for this step is approximately 28.5%.[3]

  • Further purification of the MDO monomer can be achieved by distillation.[5]

Polymerization of MDO

MDO can be polymerized through various mechanisms, with radical ring-opening polymerization (rROP) being the most common. This method allows for the incorporation of ester functionalities into the backbone of traditional vinyl polymers, rendering them degradable.[6][7]

Radical Ring-Opening Polymerization (rROP)

The free-radical polymerization of MDO proceeds with essentially 100% ring-opening to produce a polymer structurally similar to poly(ε-caprolactone) (PCL).[4][7][8] This process introduces ester linkages into the polymer backbone, which are susceptible to hydrolysis.[1]

Mechanism of Radical Ring-Opening Polymerization of MDO

MDO_rROP Monomer 2-Methylene-1,3-dioxepane (MDO) Radical_Addition Radical Addition to Exocyclic Double Bond Monomer->Radical_Addition Initiator Radical Initiator (R•) Initiator->Monomer Initiation Ring_Opening Ring-Opening of Cyclic Acetal Radical Radical_Addition->Ring_Opening Fast Propagation Propagation with another MDO monomer Ring_Opening->Propagation Polymer Poly(ester) Backbone (-CH2-COO-(CH2)4-)n Propagation->Polymer

Caption: Mechanism of MDO Radical Ring-Opening Polymerization.

Experimental Protocol: Free-Radical Homopolymerization of MDO
  • Monomer and Initiator Preparation: Prepare a stock solution of a free-radical initiator, such as azobisisobutyronitrile (AIBN), in purified MDO monomer.[3] The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Degassing: Transfer the monomer-initiator solution to a polymerization tube or ampule. Degas the solution by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[7]

  • Polymerization: Seal the ampule under vacuum or inert atmosphere and place it in a thermostated bath at a desired temperature (e.g., 40-60 °C) to initiate polymerization.[3][7] The polymerization time will depend on the reaction conditions and desired conversion.

  • Isolation of Polymer: After the desired polymerization time, open the ampule and dissolve the viscous product in a suitable solvent like tetrahydrofuran (THF) or acetone.[3][7]

  • Purification: Precipitate the polymer by adding the polymer solution to a non-solvent, such as cold methanol.[7] The polymer will precipitate out of the solution.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 20 °C) until a constant weight is achieved.[3]

Copolymerization of MDO

MDO can be copolymerized with a wide range of conventional vinyl monomers to introduce degradability into the resulting copolymers. The reactivity ratios of MDO with various comonomers are crucial for predicting the copolymer composition and microstructure.

Quantitative Data: Reactivity Ratios for MDO Copolymerization
Comonomer (M2)r_MDO (r1)r_M2 (r2)Polymerization ConditionsReference
Methyl Methacrylate (MMA)0.05734.1240 °C[3][4]
Vinyl Acetate (VAc)0.141.8930 °C, photo-induced CMRP[9]
Butyl Crotonate (BCr)0.1050.017-[6]
Methyl Acrylate (MA)0.023526.535-[10]
Vinyl Bromobutanoate (VBr)~1.031~1.219RAFT/MADIX polymerization[11]

Note: CMRP stands for Cobalt-Mediated Radical Polymerization, and RAFT/MADIX refers to Reversible Addition-Fragmentation chain Transfer/Macromolecular Design via Interchange of Xanthates.

Experimental Protocol: RAFT/MADIX Copolymerization of MDO and Vinyl Bromobutanoate (VBr)

This protocol describes the synthesis of a well-defined, functional, and degradable copolymer.

  • Reaction Setup: In a Schlenk flask, combine the desired molar ratio of MDO and VBr monomers, a RAFT agent (e.g., a xanthate), and a radical initiator (e.g., AIBN) in a suitable solvent like benzene.[11] A typical ratio could be [VBr]₀/[MDO]₀/[AIBN]₀/[RAFT agent]₀ = 90:10:0.1:1.[11]

  • Degassing: Degas the reaction mixture using several freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at 60 °C and stir for a specified time (e.g., 16 hours).[11] To determine reactivity ratios, quench the polymerization at low monomer conversions (<15%).[11]

  • Purification: After polymerization, precipitate the copolymer in a non-solvent such as cold hexane.

  • Characterization: Analyze the copolymer composition using ¹H NMR spectroscopy and determine the molecular weight and dispersity by size-exclusion chromatography (SEC).[11]

Properties of Poly(MDO) and its Copolymers

The physical and chemical properties of MDO-based polymers, such as thermal properties and degradability, are key to their applications.

Thermal Properties

Poly(MDO), which is structurally analogous to PCL, exhibits a low glass transition temperature (Tg). However, unlike PCL, poly(MDO) synthesized by free-radical polymerization often shows little to no semi-crystallinity, which is attributed to branching.[5]

PolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)Reference
Poly(MDO)-65.2 °C-8.3 °C[12]
Degradability

The ester linkages in the backbone of MDO-containing polymers make them susceptible to hydrolytic degradation. The degradation rate can be tuned by varying the MDO content in the copolymer.

Experimental Protocol: Degradation Study of Poly(MDO-co-VBr)
  • Sample Preparation: Dissolve a known amount of the poly(MDO-co-VBr) copolymer in a solution of potassium hydroxide (0.1 M) in methanol.[11]

  • Incubation: Maintain the solution at 40 °C.[11]

  • Monitoring Degradation: At various time intervals, take aliquots from the solution and analyze the molecular weight of the polymer using SEC. A decrease in molecular weight over time indicates degradation.[11] Copolymers with a higher MDO content are expected to degrade faster.[11]

Applications in Drug Delivery

The biodegradable nature of MDO-based polymers makes them excellent candidates for drug delivery systems.[13][14] They can be used to formulate nanoparticles, micelles, or polymer-drug conjugates for controlled release applications.[13][15]

Example Application: MDO-based Polymeric Prodrug Micelles for Intracellular Drug Delivery

A terpolymer of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) can be synthesized to create a platform for delivering drugs like doxorubicin (DOX).[13]

Workflow for the Formulation of MDO-based Drug Delivery Micelles

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_conjugation Drug Conjugation cluster_formulation Micelle Formulation and Characterization Monomers MDO, PEGMA, PDSMA Polymerization One-pot Radical Ring-Opening Copolymerization Monomers->Polymerization Terpolymer P(MDO-co-PEGMA-co-PDSMA) Polymerization->Terpolymer Conjugation Thiol-ene Click Chemistry Terpolymer->Conjugation Drug Doxorubicin (DOX) with pH-sensitive linker (Mal-DOX) Drug->Conjugation Prodrug DOX-conjugated Polymer Conjugation->Prodrug SelfAssembly Self-assembly in Aqueous Solution Prodrug->SelfAssembly Micelles Prodrug Micelles SelfAssembly->Micelles Characterization DLS and TEM Analysis Micelles->Characterization

Caption: Formulation of MDO-based prodrug micelles.

Experimental Protocol: Preparation of DOX-Conjugated P(MDO-co-PEGMA-co-PDSMA) Micelles
  • Terpolymer Synthesis: Synthesize the P(MDO-co-PEGMA-co-PDSMA) terpolymer via a one-pot radical ring-opening copolymerization of the respective monomers.[13]

  • Drug Conjugation: Covalently attach a maleimide-functionalized doxorubicin derivative with a pH-sensitive hydrazone bond (Mal-DOX) to the thiol groups of the PDSMA units in the terpolymer via thiol-ene click chemistry.[13] This reaction is typically carried out in the presence of a reducing agent like tri(2-carboxyethyl)phosphine (TCEP).[13]

  • Micelle Formation: The resulting DOX-conjugated polymer will self-assemble into prodrug micelles in an aqueous environment.[13]

  • Characterization: The size and morphology of the self-assembled micelles can be characterized using dynamic light scattering (DLS) and transmission electron microscopy (TEM).[13]

Conclusion

2-Methylene-1,3-dioxepane is a highly valuable monomer for the development of advanced polymeric materials. Its ability to undergo radical ring-opening polymerization provides a straightforward method for introducing degradable ester linkages into a wide variety of polymer backbones. This feature is particularly advantageous for applications in sustainable materials and, as highlighted in this guide, for the creation of sophisticated drug delivery systems. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals seeking to leverage the unique properties of MDO in their work. As research continues, MDO is poised to play an even more significant role in the future of polymer chemistry and biomedical engineering.[1]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylene-1,3-dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylene-1,3-dioxepane (MDO) is a seven-membered cyclic ketene acetal of significant interest in polymer chemistry and materials science. Its unique structure, featuring an exocyclic double bond, allows it to undergo radical ring-opening polymerization (rROP), a process that incorporates ester functionalities into the backbone of vinyl polymers. This characteristic imparts biodegradability to otherwise non-degradable polymer chains, opening avenues for the development of more sustainable plastics, advanced drug delivery systems, and novel biomaterials. This technical guide provides a comprehensive overview of the physical and chemical properties of MDO, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical behaviors.

Core Physical and Chemical Properties

2-Methylene-1,3-dioxepane is a colorless to light yellow liquid with a mild, ether-like odor. It is soluble in many common organic solvents.[1] Below is a summary of its key physical and chemical identifiers.

PropertyValueReference
CAS Number 69814-56-8[2][3][4]
Molecular Formula C₆H₁₀O₂[2][][6]
Molecular Weight 114.14 g/mol [2][][6]
IUPAC Name 2-methylidene-1,3-dioxepane[2][]
Synonyms MDO, Ketene tetramethylene acetal[7][8]
Physical Properties

A compilation of the key physical properties of 2-Methylene-1,3-dioxepane is presented in the table below, providing essential data for handling, processing, and experimental design.

PropertyValueReference
Boiling Point 172.8 ± 20.0 °C (at 760 mmHg)[4][][9]
Density 1.0 ± 0.1 g/cm³[][9]
Refractive Index 1.440[9]
Flash Point 61.1 ± 21.3 °C[6]
Vapor Pressure 1.7 ± 0.3 mmHg (at 25 °C)[9]

Chemical Properties and Reactivity

The most significant chemical property of 2-Methylene-1,3-dioxepane is its ability to undergo radical ring-opening polymerization (rROP) . This reaction proceeds via the addition of a radical to the exocyclic double bond, followed by the opening of the seven-membered ring to form a polyester structure analogous to poly(ε-caprolactone).[10] This process is crucial for introducing degradable ester linkages into polymer backbones.

MDO can be homopolymerized or copolymerized with a variety of conventional vinyl monomers, such as methyl methacrylate and vinyl acetate, to create copolymers with tailored properties. The reactivity ratios for copolymerization are important parameters that dictate the distribution of the monomers in the final polymer chain. For instance, in the copolymerization with methyl methacrylate (MMA), the reactivity ratios have been reported as r_MDO = 0.057 and r_MMA = 34.12, indicating that MMA is much more reactive towards a growing polymer chain than MDO.

MDO is hydrolytically unstable under strong acidic conditions.[] It is also sensitive to air and heat and should be stored under an inert atmosphere at refrigerated temperatures (2-8 °C).[7]

Experimental Protocols

Synthesis of 2-Methylene-1,3-dioxepane

A common and effective method for the synthesis of MDO is a two-step process starting from bromoacetaldehyde diethyl acetal and 1,4-butanediol.[10]

Step 1: Synthesis of 2-(bromomethyl)-1,3-dioxepane

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine bromoacetaldehyde diethyl acetal (1.0 mol), 1,4-butanediol (1.0 mol), and a catalytic amount of p-toluenesulfonic acid (approx. 1 g) in a suitable solvent such as cyclohexane.

  • Reflux the mixture. The water and ethanol formed during the reaction are removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water/ethanol collected. The reaction is typically complete within 5 hours.

  • After cooling to room temperature, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution) and washed with water.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude 2-(bromomethyl)-1,3-dioxepane is purified by vacuum distillation.

Step 2: Dehydrobromination to 2-Methylene-1,3-dioxepane

  • In a flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen or argon), place the purified 2-(bromomethyl)-1,3-dioxepane.

  • Cool the flask in an ice bath.

  • Slowly add a strong, non-nucleophilic base, such as potassium tert-butoxide or finely ground potassium hydroxide, to the stirred solution. A phase-transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.

  • Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

  • The product, 2-Methylene-1,3-dioxepane, is isolated by vacuum distillation from the reaction mixture.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[10]

Infrared (IR) Spectroscopy

  • FTIR spectra can be obtained using a neat liquid film of the sample between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Mass spectra are generally acquired using an electron ionization (EI) source. The fragmentation pattern provides information about the molecular structure.

Boiling Point Determination (Thiele Tube Method)

  • A small amount of the liquid sample is placed in a small test tube or a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample tube.

  • The sample tube is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

  • A clean, dry pycnometer of a known volume is weighed accurately.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a constant temperature bath to reach thermal equilibrium.

  • The pycnometer is removed from the bath, wiped dry, and weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

  • A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

  • The prism is closed, and the light source is adjusted to illuminate the sample.

  • The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Mandatory Visualizations

G MDO 2-Methylene-1,3-dioxepane Properties Key Properties MDO->Properties ChemProps Chemical Properties Properties->ChemProps PhysProps Physical Properties Properties->PhysProps Polymerization Radical Ring-Opening Polymerization (rROP) ChemProps->Polymerization Hydrolysis Hydrolytic Instability (Acidic Conditions) ChemProps->Hydrolysis BoilingPoint Boiling Point PhysProps->BoilingPoint Density Density PhysProps->Density RefractiveIndex Refractive Index PhysProps->RefractiveIndex Solubility Solubility PhysProps->Solubility

Caption: Key Properties of 2-Methylene-1,3-dioxepane.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start Synthesize BMDO Synthesize 2-(bromomethyl)- 1,3-dioxepane (BMDO) Start->Synthesize BMDO Purify BMDO Purify BMDO via Vacuum Distillation Synthesize BMDO->Purify BMDO Dehydrobromination Dehydrobromination of BMDO Purify BMDO->Dehydrobromination Purify MDO Purify MDO via Vacuum Distillation Dehydrobromination->Purify MDO End End Purify MDO->End NMR NMR Spectroscopy (¹H and ¹³C) Purify MDO->NMR IR FTIR Spectroscopy Purify MDO->IR MS Mass Spectrometry Purify MDO->MS Physical Physical Property Measurements Purify MDO->Physical

Caption: Experimental Workflow for MDO Synthesis and Characterization.

References

The Seven-Membered Ring: A Historical and Technical Guide to 1,3-Dioxepane Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxepane ring system, a seven-membered heterocycle containing two oxygen atoms, has carved a significant niche in the landscape of organic chemistry and materials science. Its unique conformational flexibility and the reactivity of its derivatives have led to a rich history of investigation, from fundamental synthetic explorations to its incorporation into innovative polymers and drug delivery systems. This technical guide delves into the historical development of this compound research, providing a comprehensive overview of its synthesis, conformational analysis, polymerization, and applications.

Early Explorations: The Dawn of this compound Synthesis

The genesis of this compound chemistry is rooted in the broader field of cyclic acetal synthesis. While the precise first synthesis of the parent this compound is not prominently documented in readily available historical accounts, its conceptual foundation lies in the acid-catalyzed reaction of a 1,4-diol with a carbonyl compound, a reaction well-established in the early 20th century for the formation of five- and six-membered cyclic acetals. The primary method for synthesizing the this compound ring involves the condensation of 1,4-butanediol with an aldehyde or ketone, typically in the presence of an acid catalyst with the removal of water to drive the equilibrium towards the product.

One of the most significant early advancements in the broader field of cyclic acetal chemistry that laid the groundwork for this compound synthesis was the development of methods for the protection of diols.

Evolution of Synthetic Methodologies

The synthesis of 1,3-dioxepanes has evolved from classical acid-catalyzed procedures to more refined and specialized methods, particularly for the preparation of functionalized derivatives. A pivotal moment in the history of this compound research was the synthesis of 2-methylene-1,3-dioxepane (MDO), a key monomer for radical ring-opening polymerization. Pioneered by William J. Bailey and his research group, the synthesis of MDO opened a new chapter in the development of biodegradable polymers.

Key Synthetic Protocols: A Historical Perspective

Table 1: Historical Synthesis of this compound and its Derivatives

DecadeSynthetic MethodReactantsCatalyst/ConditionsYield (%)Key Researchers/Reference
Pre-1960s Acid-Catalyzed Acetalization1,4-Butanediol, Formaldehydep-Toluenesulfonic acid, Benzene (azeotropic removal of water)Moderate to GoodGeneral Acetal Chemistry
1980s Synthesis of 2-Methylene-1,3-dioxepane (MDO)2-(Bromomethyl)-1,3-dioxepanePotassium tert-butoxideGoodW. J. Bailey et al.
1990s-Present Improved MDO SynthesisBromoacetaldehyde diethyl acetal, 1,4-Butanediol, followed by eliminationAcid catalyst, then a strong base>70 (overall)Various researchers
2000s-Present Cationic Ring-Opening Polymerization (CROP) InitiatorsThis compoundProtic acids (e.g., triflic acid), Lewis acidsPolymer dependentVarious researchers
Detailed Experimental Protocol: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

The synthesis of MDO, a cornerstone of this compound research, is a two-step process:

  • Formation of 2-(Bromomethyl)-1,3-dioxepane: A mixture of 1,4-butanediol, bromoacetaldehyde diethyl acetal, and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., cyclohexane) is heated under reflux with a Dean-Stark trap to remove the ethanol formed during the reaction. After completion, the reaction mixture is neutralized, and the product is isolated by distillation under reduced pressure.

  • Elimination to form 2-Methylene-1,3-dioxepane: The purified 2-(bromomethyl)-1,3-dioxepane is then treated with a strong, non-nucleophilic base, such as potassium tert-butoxide, in an appropriate solvent at low temperature to induce elimination of hydrogen bromide, yielding the desired 2-methylene-1,3-dioxepane. The product is typically purified by distillation.

Conformational Landscape: Understanding the Seven-Membered Ring

Unlike their well-behaved six-membered counterparts (1,3-dioxanes), which predominantly adopt a chair conformation, seven-membered rings like this compound exhibit a more complex and flexible conformational behavior. Early studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, were instrumental in elucidating the preferred conformations of the this compound ring.

These investigations revealed that the this compound ring does not exist in a single, rigid conformation but rather as a dynamic equilibrium of several low-energy forms. The most stable conformation is generally accepted to be a twist-chair (TC) form. This understanding of the conformational landscape is crucial for predicting the reactivity and properties of this compound derivatives.

Fig. 1: Conformational equilibrium of the this compound ring.

Polymerization: From Fundamental Studies to Advanced Materials

The ability of this compound and its derivatives to undergo ring-opening polymerization has been a major driver of research in this field. Both cationic and radical polymerization methods have been extensively explored, leading to the development of a variety of polyesters with tunable properties.

Cationic Ring-Opening Polymerization (CROP)

The cationic polymerization of this compound, typically initiated by protic or Lewis acids, proceeds via a ring-opening mechanism to yield poly(tetramethylene ether glycol) units interspersed with formaldehyde units. A significant advancement in this area was the development of the "activated monomer" mechanism, which allows for better control over the polymerization process and the synthesis of well-defined polymer architectures.

CROP_Mechanism Monomer This compound ActivatedMonomer Protonated This compound Monomer->ActivatedMonomer Initiator H+ (Acid) Initiator->Monomer Protonation PropagatingChain Growing Polymer Chain (with -OH end group) ActivatedMonomer->PropagatingChain Ring Opening & Chain Growth PropagatingChain->ActivatedMonomer Nucleophilic Attack Polymer Poly(ether-acetal) PropagatingChain->Polymer

Fig. 2: Simplified mechanism of Cationic Ring-Opening Polymerization (CROP).
Radical Ring-Opening Polymerization (rROP) of 2-Methylene-1,3-dioxepane (MDO)

The radical polymerization of MDO is a particularly noteworthy development as it provides a pathway to polyesters with degradable ester linkages in the polymer backbone. This process, known as radical ring-opening polymerization (rROP), involves the addition of a radical to the exocyclic double bond of MDO, followed by the opening of the seven-membered ring. This methodology has been instrumental in the synthesis of biodegradable alternatives to conventional vinyl polymers.

rROP_Mechanism Initiator Radical Initiator (R•) MDO 2-Methylene- This compound Initiator->MDO Initiation Adduct Radical Adduct MDO->Adduct RingOpening Ring-Opened Radical Adduct->RingOpening Ring Opening RingOpening->MDO Propagation Polymer Polyester RingOpening->Polymer

Fig. 3: Simplified mechanism of Radical Ring-Opening Polymerization (rROP) of MDO.

Applications in Drug Development and Materials Science

The unique properties of this compound-containing polymers have led to their exploration in various high-value applications, particularly in the biomedical field. The presence of hydrolytically cleavable ester or acetal linkages in the polymer backbone imparts biodegradability, a highly desirable characteristic for applications such as:

  • Drug Delivery Systems: Biodegradable polymers derived from this compound derivatives can be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents.

  • Tissue Engineering: The biocompatibility and degradability of these polymers make them suitable for fabricating scaffolds that can support cell growth and tissue regeneration, eventually degrading as new tissue is formed.

  • Biodegradable Plastics: The development of polymers from MDO offers a more environmentally friendly alternative to traditional non-degradable plastics.

Future Outlook

The historical journey of this compound research showcases a remarkable evolution from fundamental chemical synthesis to the creation of sophisticated materials with significant practical applications. Future research in this area is likely to focus on the development of new functionalized this compound monomers to create polymers with even more tailored properties, such as stimuli-responsive behavior for advanced drug delivery applications. Furthermore, the exploration of more sustainable and efficient catalytic systems for both the synthesis of the monomers and their polymerization will continue to be a key area of investigation. The versatile seven-membered this compound ring is poised to remain a valuable building block in the design of next-generation materials for a wide range of scientific and technological advancements.

An In-depth Technical Guide to the Conformational Analysis of the 1,3-Dioxepane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dioxepane ring system, a seven-membered oxygen-containing heterocycle, is a structural motif found in a variety of natural products and synthetic molecules of pharmaceutical interest. Understanding the conformational preferences of this ring is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. Unlike their well-studied six-membered counterparts (1,3-dioxanes), seven-membered rings exhibit greater flexibility and a more complex conformational landscape. This guide provides a comprehensive technical overview of the conformational analysis of the this compound ring, focusing on the key experimental and computational methodologies employed in its study.

Conformational Landscape of this compound

The conformational space of the this compound ring is primarily dominated by three key conformations: the chair (C), the boat (B), and the twist-boat (TB). However, extensive research has shown that the most stable conformation is the twist-chair (TC) .[1][2] This preference is a result of the interplay between torsional strain, transannular interactions, and steric hindrance.

Computational studies and Nuclear Magnetic Resonance (NMR) spectroscopic data have consistently indicated that the twist-chair conformation is energetically favored over the chair and boat forms.[1] The twist-chair conformation of the this compound ring possesses C2 symmetry, which renders the 2,5-O-methylene protons magnetically equivalent in NMR spectroscopy, a key feature used in its identification.[1]

Quantitative Conformational Data

Table 1: Calculated Geminal Proton-Proton Coupling Constants (2JHH) for Methylene Protons at C2 in Various Conformations of a this compound Derivative

ConformationCalculated 2JHH (Hz)
Twist-Chair (TCC-a)-4.3 to -4.6
Chair (CC-3)-4.3
Twist-Boat (TBC-a)-6.3

Data adapted from studies on 1,3:2,5-di-O-methylene-mannitol derivatives. The experimental values for these derivatives were in the range of -4.3 to -4.6 Hz, strongly suggesting a predominant twist-chair conformation.[3]

Table 2: Relative Conformational Energies of Cycloheptane (as a model for this compound)

ConformationRelative Energy (kcal/mol)
Twist-Chair (TC)0.0
Twist-Boat (TB)2.4
Chair (C)(Maximum of pseudorotation itinerary)
Boat (B)(Approximately equal energy to TB)

Classical strain minimization calculations on cycloheptane, a carbocyclic analog of this compound, provide a theoretical framework for understanding the relative stabilities of the different conformations.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of the this compound ring. Both static and dynamic NMR experiments are employed.

1. High-Resolution 1H and 13C NMR Spectroscopy

  • Objective: To determine the predominant conformation in solution by analyzing chemical shifts and coupling constants.

  • Sample Preparation: 10-20 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, acetone-d6). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

  • Data Acquisition:

    • 1H NMR: Standard pulse programs are used to acquire one-dimensional proton spectra. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the entire proton chemical shift range, and a relaxation delay of 1-5 seconds.

    • 13C NMR: Proton-decoupled 13C NMR spectra are acquired to determine the chemical shifts of the carbon atoms in the ring.

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of the ring protons and carbons provide information about their local electronic environment.

    • Coupling Constants: Geminal (2JHH) and vicinal (3JHH) proton-proton coupling constants are crucial for conformational analysis. The magnitude of 3JHH is related to the dihedral angle between the coupled protons via the Karplus equation. Experimental values are compared with calculated values for different conformations to determine the most likely structure. For example, the geminal coupling constant of the methylene protons at the acetal carbon (C2) is particularly sensitive to the ring's conformation.[3]

2. Dynamic NMR (DNMR) Spectroscopy

  • Objective: To study the kinetics of conformational interconversion and determine the energy barriers between different conformers.

  • Methodology: 1H NMR spectra are recorded over a range of temperatures. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal.

  • Data Analysis: By analyzing the line shapes of the signals at different temperatures, the rate constants for the conformational exchange can be determined. From these rate constants, the activation energy (ΔG‡) for the interconversion process can be calculated using the Eyring equation. For some this compound derivatives, NMR studies down to -82°C have been conducted to probe these dynamic processes.[1][4]

X-ray Crystallography
  • Objective: To determine the precise solid-state conformation of the this compound ring.

  • Methodology:

    • Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are grown from a supersaturated solution.

    • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

    • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and torsional angles.

  • Significance: While providing a definitive solid-state structure, it is important to note that the conformation in the crystalline state may not be the same as the predominant conformation in solution due to packing forces.

Computational Chemistry Methods

Theoretical calculations are indispensable for complementing experimental data and providing a deeper understanding of the conformational preferences of the this compound ring.

1. Molecular Mechanics (MM)

  • Objective: To rapidly explore the conformational space and identify low-energy conformers.

  • Methodology: Force fields such as MMFF94 or AMBER are used to calculate the steric energy of different conformations. A conformational search is performed by systematically rotating the rotatable bonds in the ring to generate a large number of possible structures. Each structure is then energy minimized.

  • Application: Molecular mechanics is a computationally inexpensive method that is well-suited for initial conformational searches of large and flexible molecules.

2. Quantum Mechanics (QM)

  • Objective: To obtain accurate energies and geometries of the different conformers and to calculate NMR parameters.

  • Methodology: Ab initio and Density Functional Theory (DFT) methods are employed for higher accuracy.

    • Geometry Optimization: The geometries of the chair, boat, twist-boat, and twist-chair conformations are optimized at a chosen level of theory (e.g., B3LYP/6-31G(d)).

    • Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., MP2/6-311+G(d,p)) are often performed on the optimized geometries to obtain more accurate relative energies.

    • NMR Parameter Calculation: NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated values can then be compared with experimental data to validate the predicted conformations.

Visualizing Conformational Pathways and Workflows

Conformational Interconversion of the this compound Ring

The following diagram illustrates the pseudorotation pathway for a seven-membered ring, highlighting the key conformations of the this compound ring.

G TC Twist-Chair (TC) (Global Minimum) C Chair (C) TC->C Pseudorotation TB Twist-Boat (TB) C->TB Pseudorotation B Boat (B) TB->B Pseudorotation B->TC Ring Inversion

Caption: Conformational interconversion pathway of the this compound ring.

Experimental Workflow for Conformational Analysis

The logical flow for a comprehensive conformational analysis of a this compound derivative is depicted below.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Conclusion synthesis Synthesis & Purification of this compound Derivative nmr NMR Spectroscopy (1H, 13C, DNMR) synthesis->nmr xray X-ray Crystallography (if single crystals obtained) synthesis->xray comparison Comparison of Experimental & Calculated Data nmr->comparison xray->comparison mm Molecular Mechanics (Conformational Search) qm Quantum Mechanics (Geometry Optimization, Energy & NMR Calculations) mm->qm qm->comparison conclusion Determination of Predominant Conformation & Energy Barriers comparison->conclusion

Caption: Workflow for the conformational analysis of a this compound derivative.

Conclusion

The conformational analysis of the this compound ring is a multifaceted endeavor that relies on the synergistic application of experimental techniques, primarily NMR spectroscopy, and computational chemistry. The consistent finding across various studies is the predominance of the twist-chair (TC) conformation in solution. A thorough understanding of the conformational landscape, supported by quantitative data, is essential for researchers in medicinal chemistry and drug development to design molecules with optimal three-dimensional structures for biological activity. This guide provides the foundational knowledge and methodological framework for undertaking such detailed conformational studies.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1,3-Dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxepane, a seven-membered cyclic ether, serves as a crucial building block in various chemical syntheses, including the development of novel polymers and pharmaceutical intermediates. Its solubility profile in a range of organic solvents is a fundamental parameter that dictates its utility in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in common organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide infers its solubility based on established chemical principles and the known properties of similar cyclic ethers.

Understanding Solubility: The "Like Dissolves Like" Principle

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible. This compound possesses a moderate polarity due to the presence of two ether oxygen atoms within its structure. This characteristic suggests that it will be readily miscible with a wide array of organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

Based on its chemical structure and the general behavior of cyclic ethers, the following table summarizes the predicted solubility of this compound. It is important to note that these are qualitative assessments, and for precise applications, experimental verification is recommended.

Solvent ClassificationSolvent NamePredicted SolubilityRationale
Polar Protic MethanolMiscibleThe hydroxyl group of methanol can engage in hydrogen bonding with the ether oxygens of this compound, and their polarities are compatible.
EthanolMiscibleSimilar to methanol, ethanol's polarity and hydrogen bonding capability promote miscibility.
Polar Aprotic AcetoneMiscibleThe polar nature of the carbonyl group in acetone allows for favorable dipole-dipole interactions with this compound.
DichloromethaneMiscibleAs a polar aprotic solvent, dichloromethane can effectively solvate this compound through dipole-dipole interactions.
ChloroformMiscibleSimilar to dichloromethane, chloroform's polarity facilitates the dissolution of this compound.
Ethyl AcetateMiscibleThe ester functionality in ethyl acetate contributes to its polarity, making it a suitable solvent for this compound.
Dimethyl Sulfoxide (DMSO)MiscibleDMSO is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound.
Nonpolar TolueneLikely MiscibleWhile toluene is nonpolar, the presence of the aromatic ring allows for some weak interactions, and complete miscibility is probable.
Diethyl EtherMiscibleAs a fellow ether, diethyl ether shares similar intermolecular forces with this compound, ensuring miscibility.
HexaneLikely Immiscible or Partially MiscibleThe nonpolar nature of hexane makes it a poor solvent for the moderately polar this compound. Phase separation is expected.

Experimental Protocol for Determining Liquid-Liquid Miscibility

For applications requiring precise knowledge of solubility, a straightforward experimental protocol can be employed to determine the miscibility of this compound in a given organic solvent.

Objective: To qualitatively and quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Calibrated glass vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Water bath or incubator for temperature control

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument for quantitative analysis (optional)

Methodology:

  • Preparation of Samples:

    • Label a series of glass vials.

    • Into each vial, add a known volume of the organic solvent.

    • Incrementally add known volumes or weights of this compound to each vial, creating a range of concentrations.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled environment (e.g., a 25°C water bath).

    • Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period to ensure thorough mixing and allow the system to reach equilibrium. Visual observation of a single, clear phase indicates miscibility at that concentration.

  • Qualitative Assessment:

    • After equilibration, visually inspect each vial for the presence of a single homogeneous phase or two distinct layers.

    • The formation of a single clear solution indicates that this compound is soluble or miscible in the solvent at that concentration.

    • The presence of two layers indicates immiscibility or partial miscibility.

  • Quantitative Analysis (Optional):

    • If a precise solubility limit is required, a quantitative method such as gas chromatography can be used.

    • Prepare a calibration curve using standards of known this compound concentrations in the solvent.

    • For samples that appear to be a single phase, carefully take an aliquot from the solution and analyze it to determine the exact concentration of this compound.

    • For samples with two phases, carefully sample the solvent-rich layer to determine the saturation concentration.

Visualizing Solubility Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the principle of miscibility and a typical experimental workflow.

G cluster_0 Miscibility Principle Dioxepane This compound (Moderately Polar) Miscible Miscible (Homogeneous Solution) Dioxepane->Miscible 'Like dissolves like' Immiscible Immiscible (Phase Separation) Dioxepane->Immiscible 'Unlike polarities' PolarSolvent Polar Solvent (e.g., Methanol, Acetone) PolarSolvent->Miscible NonpolarSolvent Nonpolar Solvent (e.g., Hexane) NonpolarSolvent->Immiscible G cluster_1 Experimental Workflow for Miscibility Determination Start Start Preparation Prepare mixtures of This compound and solvent at varying concentrations Start->Preparation Equilibration Equilibrate at controlled temperature with agitation Preparation->Equilibration Observation Visually inspect for homogeneity or phase separation Equilibration->Observation Decision Single Phase? Observation->Decision Miscible Miscible at this concentration Decision->Miscible Yes Immiscible Immiscible or partially miscible Decision->Immiscible No Quantification Optional: Quantitative analysis (GC) to determine exact solubility Miscible->Quantification Immiscible->Quantification End End Quantification->End

Methodological & Application

Application Notes and Protocols: Synthesis of Biodegradable Polymers using 2-Methylene-1,3-dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of biodegradable polymers is crucial for addressing environmental concerns associated with plastic waste and for advancing biomedical applications such as drug delivery and tissue engineering.[1] 2-Methylene-1,3-dioxepane (MDO) has emerged as a key monomer in the synthesis of these materials.[1] Through a process known as radical ring-opening polymerization (rROP), MDO can be polymerized to introduce hydrolyzable ester linkages into the polymer backbone, rendering the resulting materials biodegradable.[1] This document provides detailed protocols and data for the synthesis of biodegradable polymers using MDO, tailored for researchers in both materials science and drug development.

Data Presentation

Table 1: Reactivity Ratios for Copolymerization of MDO with Various Monomers
Comonomerr(MDO)r(Comonomer)Temperature (°C)Reference
n-Butyl Crotonate (BCr)0.1050.017-[2]
Vinyl Acetate (VAc)0.141.8930[3]
Methyl Methacrylate (MMA)0.05734.1240[4][5]
Table 2: Polymerization Conditions and Results for MDO Homopolymerization and Copolymerization
Polymer SystemInitiatorMolar Ratio ([MDO]₀:[ECTVP]₀:[AIBN]₀)Time (h)Conversion (%)Mn ( g/mol )PDIReference
MDO Homopolymer (neat)AIBN (2 mol%)-72---[6]
Hyperbranched P(MDO)AIBN100:1:0.2967211,8001.98[7]
Hyperbranched P(MDO)AIBN200:1:0.2967020,1002.15[7]
Hyperbranched P(MDO)AIBN400:1:0.2966535,6002.31[7]
MDO-co-BCr (50/50 mol ratio, bulk)--->90% MDO ring opening--[8]
MDO-co-VAc(2,4,6-trimethylbenzoyl)diphenylphosphine oxide / Co(acac)₂Varied----[3]

Note: '-' indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylene-1,3-dioxepane (MDO) Monomer

This protocol is based on a two-step process reported in the literature.[4]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

  • In a round-bottom flask equipped with a reflux condenser, combine bromoacetaldehyde diethyl acetal (1 mol), 1,4-butanediol (1 mol), p-toluenesulfonic acid (1 g), and a trace amount of hydroquinone in cyclohexane solvent.

  • Reflux the mixture for 5 hours, removing the ethanol byproduct as the reaction progresses.

  • After the reaction is complete, isolate the BMDO product by vacuum distillation.

Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

  • Cool the purified BMDO (0.31 mol) to 0 °C in a suitable reaction vessel.

  • Slowly add finely ground potassium hydroxide (0.36 mol) and tetrabutylammonium bromide (TBAB) (0.5 g) to the stirred mixture.

  • Place the reaction mixture in an ultrasonic bath at 75 °C.

  • Distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets.

  • Further purify the MDO by double distillation to achieve high purity (>99%).[4]

Protocol 2: Free-Radical Homopolymerization of MDO

This protocol describes the bulk polymerization of MDO to form a polyester structurally similar to poly(ε-caprolactone).[6]

  • Place the purified MDO monomer in a 25 mL pressure tube.

  • Add 2 mol% of azobisisobutyronitrile (AIBN) as the initiator.

  • Seal the tube and heat it at 50 °C for 72 hours.

  • After polymerization, dissolve the resulting polymer in chloroform.

  • Precipitate the polymer by adding the chloroform solution to hexane.

  • Filter the polymer and dry it under vacuum at 40 °C overnight.

Protocol 3: Radical Ring-Opening Copolymerization of MDO and n-Butyl Crotonate (BCr)

This protocol describes the synthesis of a degradable alternating copolymer.[2][8]

  • Synthesize n-butyl crotonate (BCr) through esterification of crotonic acid and 1-butanol.

  • For in-situ monitoring, mix MDO and BCr in a 50/50 molar ratio in an NMR tube.

  • Carry out the copolymerization in bulk.

  • Monitor the individual monomer conversions and the percentage of ring-opened MDO using ¹H NMR spectroscopy.[2][8]

  • For larger scale synthesis, perform the copolymerization in a vial.

Protocol 4: Degradation Study of MDO-based Copolymers

This protocol provides a method to assess the degradability of the synthesized polymers.[2][8]

  • Dissolve 100 mg of the MDO-containing polymer in 8 mL of tetrahydrofuran (THF).

  • Prepare a solution of 240 mg of potassium hydroxide (KOH) in 2.5 mL of methanol.

  • Add the KOH/methanol solution to the polymer solution and stir the mixture at room temperature.

  • At various time points, take 1 mL aliquots of the reaction mixture.

  • Quench the degradation reaction in the aliquots by adding 50 μL of a 6 M aqueous solution of hydrochloric acid (HCl).

  • Analyze the molar mass distribution of the degraded polymer samples to assess the extent of degradation.

Visualizations

Signaling Pathways and Experimental Workflows

G Radical Ring-Opening Polymerization of MDO cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2R• 2R• Initiator->2R• Decomposition MDO MDO 2R•->MDO Addition Acetal Radical Acetal Radical MDO->Acetal Radical Ring-Opened Radical Ring-Opened Radical Acetal Radical->Ring-Opened Radical β-scission (Ring-Opening) Ring-Retained Polymer Ring-Retained Polymer Acetal Radical->Ring-Retained Polymer Direct Addition (Ring Retention) Ring-Opened Polymer Ring-Opened Polymer Ring-Opened Radical->Ring-Opened Polymer + MDO G Experimental Workflow for MDO Polymer Synthesis Monomer_Synthesis Monomer Synthesis (MDO, Comonomers) Purification Purification Monomer_Synthesis->Purification Polymerization Polymerization (Homopolymerization or Copolymerization) Purification->Polymerization Isolation Polymer Isolation (Precipitation, Filtration, Drying) Polymerization->Isolation Characterization Polymer Characterization (NMR, GPC, FTIR, DSC) Isolation->Characterization Degradation Degradation Studies (Hydrolysis, Enzymatic) Characterization->Degradation G Copolymerization of MDO with a Vinyl Monomer MDO MDO Monomer (Cyclic Ketene Acetal) Copolymerization Radical Copolymerization MDO->Copolymerization Vinyl_Monomer Vinyl Monomer (e.g., VAc, MMA) Vinyl_Monomer->Copolymerization Initiator Radical Initiator Initiator->Copolymerization Biodegradable_Copolymer Biodegradable Copolymer (with Ester Linkages in Backbone) Copolymerization->Biodegradable_Copolymer

References

Protocols for Cationic Ring-Opening Polymerization of 1,3-Dioxepane: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cationic ring-opening polymerization (CROP) of 1,3-dioxepane, a process that yields poly(this compound), a biodegradable polymer with significant potential in biomedical applications, including drug delivery systems. This document outlines the key materials, experimental procedures, and expected outcomes for this polymerization process.

Introduction

Cationic ring-opening polymerization is a powerful technique for the synthesis of polyacetals from cyclic monomers like this compound. The polymerization proceeds via the opening of the seven-membered ring, driven by the relief of ring strain. The choice of initiator, solvent, and reaction conditions can significantly influence the polymerization kinetics, molecular weight, and polydispersity of the resulting polymer. Understanding these parameters is crucial for tailoring the polymer properties for specific applications.

Two primary mechanisms govern the cationic ring-opening polymerization of cyclic acetals: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. The dominant pathway is influenced by the nature of the initiator and the reaction conditions.

Polymerization Mechanisms

Active Chain End (ACE) Mechanism

In the ACE mechanism, the initiator generates a cationic species that activates a monomer molecule, creating a propagating cationic center at the end of the growing polymer chain. This active chain end then sequentially adds further monomer units.

ACE_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I+) Monomer1 This compound Initiator->Monomer1 Activation ActiveCenter Active Center (Cationic) Monomer1->ActiveCenter Ring-Opening Monomer2 This compound ActiveCenter->Monomer2 Nucleophilic Attack GrowingChain Propagating Chain End (Cationic) Monomer2->GrowingChain Ring-Opening MonomerN n(this compound) GrowingChain->MonomerN Addition of n Monomers TerminatedChain Terminated Polymer GrowingChain->TerminatedChain Chain Transfer/ Termination Polymer Poly(this compound) MonomerN->Polymer Polymer Chain

Caption: Active Chain End (ACE) Polymerization Mechanism.

Activated Monomer (AM) Mechanism

In the AM mechanism, a protonic acid catalyst protonates the monomer, rendering it highly electrophilic. This "activated monomer" is then attacked by a nucleophilic initiator, such as an alcohol, which becomes incorporated as the chain end. This mechanism can sometimes offer better control over the polymerization and reduce side reactions.[1][2]

AM_Mechanism cluster_activation Monomer Activation cluster_initiation_propagation Initiation & Propagation Catalyst Protonic Acid (H+) Monomer1 This compound Catalyst->Monomer1 Protonation ActivatedMonomer Activated Monomer Monomer1->ActivatedMonomer Formation of Activated Monomer GrowingChain Growing Chain (Neutral) ActivatedMonomer->GrowingChain Ring-Opening Initiator Initiator (e.g., ROH) Initiator->ActivatedMonomer Nucleophilic Attack ActivatedMonomer2 Activated Monomer GrowingChain->ActivatedMonomer2 Reaction with another Activated Monomer Polymer Poly(this compound) ActivatedMonomer2->Polymer Polymer Chain

Caption: Activated Monomer (AM) Polymerization Mechanism.

Experimental Protocols

The following protocols provide a general framework for the cationic ring-opening polymerization of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent premature termination by moisture.

Materials and Purification
  • This compound (Monomer): Should be purified before use to remove any water or other impurities that can interfere with the polymerization. A common purification method involves refluxing over a drying agent such as sodium metal for 24 hours, followed by distillation under a nitrogen atmosphere.[3]

  • Initiators:

    • Trifluoromethanesulfonic anhydride (Tf₂O)

    • Perchloric acid (HClO₄)

    • Carbenium hexafluoroantimonate salts (e.g., Ph₃C⁺SbF₆⁻)

  • Solvent: Dichloromethane (CH₂Cl₂) is a commonly used solvent and should be dried by distillation over calcium hydride (CaH₂) prior to use.

  • Terminating Agent: A basic solution such as triethylamine or a methanolic solution of sodium methoxide is used to quench the polymerization.

  • Precipitating Solvent: Cold methanol or hexane is typically used to precipitate the polymer.

General Experimental Workflow

Experimental_Workflow A Reactor Preparation (Flame-dry under vacuum, backfill with N₂/Ar) B Monomer & Solvent Addition (Purified this compound and dry solvent) A->B C Initiator Addition (Under inert atmosphere) B->C D Polymerization (Controlled temperature and time) C->D E Termination (Quench with a basic solution) D->E F Polymer Precipitation (Add to a non-solvent like cold methanol) E->F G Purification (Redissolution and re-precipitation) F->G H Drying (Under vacuum to constant weight) G->H

Caption: General Experimental Workflow for CROP.

Protocol 1: Polymerization using Triflic Anhydride

Triflic anhydride is a powerful initiator that can lead to a "living" polymerization of this compound under certain conditions, allowing for good control over molecular weight.[3]

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used.

  • Reagent Preparation:

    • Prepare a stock solution of triflic anhydride in dry dichloromethane.

  • Polymerization:

    • To the reactor, add purified this compound and dry dichloromethane via syringe.

    • Cool the reaction mixture to the desired temperature (e.g., -30 °C to 0 °C) using a suitable cooling bath.

    • Add the triflic anhydride solution dropwise to the stirred monomer solution.

    • Allow the reaction to proceed for the specified time (e.g., 1 to 24 hours).

  • Termination and Purification:

    • Terminate the polymerization by adding an excess of a basic solution (e.g., triethylamine).

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Collect the polymer by filtration, redissolve it in a minimal amount of dichloromethane, and re-precipitate it in cold methanol.

    • Dry the purified polymer under vacuum to a constant weight.

Protocol 2: Polymerization using Perchloric Acid

Perchloric acid is another effective initiator for the CROP of this compound, often used in bulk polymerization or in solution.[3]

  • Reactor Setup: A flame-dried glass tube or flask is used.

  • Reagent Preparation:

    • Prepare a dilute solution of perchloric acid in a suitable solvent (e.g., dioxane).

  • Polymerization (Bulk):

    • Add purified this compound to the reactor.

    • Heat the monomer to the desired temperature (e.g., 80 °C).

    • Add a small amount of the perchloric acid solution to initiate the polymerization. The reaction can be very rapid.

  • Polymerization (Solution):

    • Dissolve the purified this compound in dry dichloromethane in the reactor.

    • Bring the solution to the desired temperature.

    • Add the perchloric acid solution to start the polymerization.

  • Termination and Purification:

    • Follow the same termination and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize representative data for the cationic ring-opening polymerization of this compound and related cyclic acetals under various conditions.

Table 1: Cationic Polymerization of this compound with Triflic Anhydride [3]

Entry[Monomer] (mol/L)[Initiator] (mol/L)Temperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
12.00.020248512,0001.8
22.00.010247825,0001.9
31.00.01-20486518,0001.7

Table 2: Cationic Polymerization of Cyclic Acetals with Various Initiators [4]

MonomerInitiatorSolventTemperature (°C)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1,3-DioxolaneTf₂OCH₂Cl₂015,0001.5
This compoundHClO₄Bulk8020,5002.1
1,3-DioxolaneBF₃·OEt₂CH₂Cl₂2510,2002.5
This compoundPh₃C⁺SbF₆⁻CH₂Cl₂-308,5002.3

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine the extent of monomer conversion.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.

Troubleshooting

  • Low Monomer Conversion: This can be due to impurities in the monomer or solvent (especially water), insufficient initiator concentration, or a reaction temperature that is too high, leading to depolymerization.

  • High Polydispersity (PDI): A broad molecular weight distribution is often a result of side reactions such as chain transfer to monomer or polymer, and transacetalization reactions.[3][4] Lowering the reaction temperature can sometimes help to suppress these side reactions.

  • Formation of Cyclic Oligomers: Intramolecular transacetalization (backbiting) can lead to the formation of cyclic oligomers, which can be difficult to remove. Polymerization at higher monomer concentrations can favor intermolecular propagation over intramolecular cyclization.

By following these protocols and considering the potential challenges, researchers can successfully synthesize poly(this compound) with tailored properties for a variety of applications in the fields of materials science and drug development.

References

Application Notes and Protocols: 1,3-Dioxepane as a Comonomer in Polyacetal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Polyacetal, also known as polyoxymethylene (POM), is a high-performance engineering thermoplastic known for its excellent dimensional stability, high strength and hardness, and good chemical resistance.[1][2] The properties of polyacetal can be tailored by copolymerization, which involves the introduction of a comonomer into the polyoxymethylene backbone. The selection of a comonomer is a critical step that directly influences the final properties of the polymer.[3] 1,3-Dioxepane (DXP), a seven-membered cyclic ether, is a significant comonomer used in the production of polyacetal copolymers.[3] Its incorporation into the polymer chain enhances properties such as thermal stability and resistance to degradation.

This document provides detailed application notes and experimental protocols for the synthesis of polyacetal copolymers using this compound as a comonomer, specifically focusing on the cationic ring-opening copolymerization with 1,3,5-trioxane (TOX).

Data Presentation

The following tables summarize the key quantitative data from experimental studies on the copolymerization of TOX and DXP.

Table 1: Reaction Conditions for Bulk Copolymerization of TOX and DXP

ParameterValueReference
Temperature80 °C[4][5]
InitiatorPerchloric acid hydrate(s) (HClO₄)[4][5]
Monomer Ratios (DXP/TOX, w/w)3/97 to 20/80[4][5]
Polymerization TypeBulk copolymerization in the melt[4]

Table 2: Characteristics of the Two-Step Polymerization Process

StageDescriptionDurationKey EventsReference
Homogeneous Period (Induction) The reaction mixture is a clear, homogeneous solution.Seconds to tens of secondsInitiation primarily on DXP. Formation of soluble homopolymer or DXP-rich copolymer.[4][5]
Heterogeneous Propagation-Crystallization Rapid precipitation of the solid polymer.Very rapidCopolymerization with TOX proceeds significantly. Poly(oxymethylene) sequences reach critical crystallization length.[4][5]

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis and characterization of polyacetal copolymers with this compound.

Protocol 1: Purification of Monomers and Initiator Preparation

  • 1,3,5-Trioxane (TOX) Dehydration:

    • Crystallized TOX is refluxed at 120 °C over sodium under a nitrogen atmosphere for a minimum of 24 hours.[4]

  • This compound (DXP) Purification:

    • DXP is refluxed at 125 °C over sodium for 24 hours under a nitrogen atmosphere.[4]

    • Following reflux, DXP is distilled under atmospheric pressure at 145 °C into a calibrated tube.[4]

    • The purified DXP is stored under nitrogen in the dark.[4]

  • Initiator Solution Preparation:

    • A solution of perchloric acid (HClO₄) is prepared for initiating the polymerization. The concentration and diluent should be carefully controlled as they can influence the reaction kinetics.[4]

Protocol 2: Bulk Copolymerization of TOX and DXP

  • Reaction Setup:

    • A glass tube is used as the reaction vessel.

    • The reaction is carried out at a constant temperature of 80 °C.[4]

  • Monomer Addition:

    • For a typical 80/20 (w/w) TOX/DXP copolymerization, 1 g of dry DXP is added to 4 g of molten TOX in the glass tube.[4]

  • Initiation:

    • 100 μL (corresponding to 2 ppm) of the perchloric acid initiator solution is introduced into the thermoregulated monomer mixture.[4]

  • Observation of Polymerization Stages:

    • Induction Period: The time until the appearance of turbidity or precipitation of the solid polymer is recorded. This period can range from approximately 3 to 30 seconds.[4]

    • Heterogeneous Polymerization: The reaction proceeds very rapidly after the induction period, with the formation of a solid polymer mass.

  • Termination and Polymer Isolation:

    • The polymerization is terminated by adding a suitable quenching agent (e.g., a weak base) to neutralize the acidic initiator.

    • The resulting polymer is then washed and dried for further characterization.

Protocol 3: Characterization of the Copolymer

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR are used to identify the products formed during the induction period and to determine the copolymer composition.[4]

  • Gel Permeation Chromatography (GPC):

    • GPC is employed to determine the molecular weight and molecular weight distribution of the resulting copolymer.

  • Differential Scanning Calorimetry (DSC):

    • DSC analysis is used to determine the thermal properties of the copolymer, such as the melting temperature and crystallinity. Polyacetal copolymers typically exhibit a melting temperature around 168°C.[6]

  • Thermogravimetric Analysis (TGA):

    • TGA is used to assess the thermal stability of the copolymer.

Visualizations

Diagram 1: Cationic Ring-Opening Copolymerization of 1,3,5-Trioxane (TOX) and this compound (DXP)

G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product TOX 1,3,5-Trioxane (TOX) Initiation Initiation (Protonation of DXP) Copolymerization Copolymerization with TOX TOX->Copolymerization DXP This compound (DXP) DXP->Initiation Initiator Initiator (H⁺) Initiator->Initiation Propagation Propagation (Ring-Opening) Initiation->Propagation Forms active center Propagation->Copolymerization Chain growth Termination Termination Copolymerization->Termination Chain termination Polyacetal Poly(oxymethylene-co-oxyethylene) Termination->Polyacetal

Caption: Cationic copolymerization of TOX and DXP.

Diagram 2: Experimental Workflow for Polyacetal Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Purification Monomer Purification (TOX and DXP) MonomerMixing Monomer Mixing (Molten TOX + DXP) Purification->MonomerMixing InitiatorPrep Initiator Solution Preparation Initiation Initiation (Add Initiator) InitiatorPrep->Initiation MonomerMixing->Initiation Polymerization Polymerization (80°C) Initiation->Polymerization Termination Termination Polymerization->Termination Isolation Polymer Isolation & Purification Termination->Isolation Characterization Characterization (NMR, GPC, DSC, TGA) Isolation->Characterization

Caption: Workflow for polyacetal synthesis and characterization.

Diagram 3: Logical Relationship of Polymerization Stages

G Start Start Polymerization Induction Homogeneous Induction Period (DXP Homopolymerization/Enrichment) Start->Induction Condition [DXP] < [DXP]eq,ss ? Induction->Condition Heterogeneous Heterogeneous Propagation- Crystallization (TOX Copolymerization) Condition->Heterogeneous Yes End Final Copolymer Heterogeneous->End

Caption: Stages of TOX and DXP copolymerization.

References

Applications of Poly(1,3-dioxepane) in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of poly(1,3-dioxepane) (PDXP)-based copolymers in drug delivery systems. The focus is on the formulation of biodegradable, pH-sensitive micelles for the targeted delivery of anticancer agents, such as Doxorubicin (DOX).

Application Notes

Poly(this compound) is a versatile monomer that, when copolymerized with other functional monomers, yields biodegradable polyesters with significant potential in the biomedical field.[1][2] Copolymers of 2-methylene-1,3-dioxepane (MDO), a derivative of PDXP, are particularly noteworthy for their ability to self-assemble into micelles in aqueous environments. These micelles serve as effective nanocarriers for hydrophobic drugs, offering improved solubility, enhanced stability, and controlled release profiles.[2][3]

A key application of PDXP-based copolymers is in the development of pH-sensitive drug delivery systems.[2][3][4] By incorporating pH-responsive moieties into the polymer backbone, micelles can be engineered to remain stable at physiological pH (7.4) and release their drug payload in the acidic microenvironment of tumors or within the endosomes of cancer cells (pH 5.0-6.5).[2][3][4] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic side effects.[2][3]

The physical and chemical properties of these drug delivery systems, such as particle size, zeta potential, drug loading content, and encapsulation efficiency, can be tailored by adjusting the composition of the copolymer and the preparation method.[5][6] These characteristics are critical for the in vivo performance of the nanocarriers, influencing their circulation time, biodistribution, and cellular uptake.[5][6]

Quantitative Data Summary

The following table summarizes typical quantitative data for Doxorubicin-loaded micelles formulated from copolymers containing 2-methylene-1,3-dioxepane.

ParameterValueReference
Drug Loading Content (DLC) 3-15% (w/w)[7][8]
Drug Loading Efficiency (DLE) 60-90%[9][10]
Particle Size (Diameter) 100-200 nm[5][7]
Polydispersity Index (PDI) < 0.2[5][11]
Zeta Potential -10 to +25 mV[5][11]
Cumulative Drug Release at pH 7.4 (24h) < 20%[3][4][9]
Cumulative Drug Release at pH 5.5 (24h) > 60%[3][4][9]

Experimental Protocols

Protocol 1: Synthesis of P(MDO-co-PEGMA-co-PDSMA) Terpolymer

This protocol describes the synthesis of a functional terpolymer of 2-methylene-1,3-dioxepane (MDO), poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) via radical ring-opening polymerization.[2]

Materials:

  • 2-Methylene-1,3-dioxepane (MDO)

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA)

  • Pyridyldisulfide ethylmethacrylate (PDSMA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

Procedure:

  • In a dried Schlenk flask, dissolve MDO, PEGMA, and PDSMA in anhydrous THF at the desired molar ratio.

  • Add AIBN as the radical initiator.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Seal the flask under vacuum and place it in an oil bath at 65°C for 24 hours.

  • After polymerization, cool the flask to room temperature and open it to the air.

  • Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.

  • Redissolve the precipitate in a small amount of THF and re-precipitate in cold diethyl ether. Repeat this purification step three times.

  • Dry the final polymer product under vacuum at room temperature for 48 hours.

  • Characterize the polymer structure and molecular weight using ¹H NMR and Gel Permeation Chromatography (GPC).

Protocol 2: Preparation of Doxorubicin-Loaded PDXP Micelles

This protocol details the preparation of DOX-loaded micelles using the synthesized P(MDO-co-PEGMA-co-PDSMA) terpolymer via a dialysis method.[12]

Materials:

  • P(MDO-co-PEGMA-co-PDSMA) terpolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Dissolve 20 mg of the P(MDO-co-PEGMA-co-PDSMA) terpolymer in 2 mL of DMSO.

  • In a separate vial, dissolve 5 mg of DOX·HCl in 1 mL of DMSO and add a 1.2 molar excess of TEA to neutralize the hydrochloride. Stir for 2 hours.

  • Add the DOX solution to the polymer solution and stir for another 4 hours in the dark.

  • Transfer the resulting solution into a dialysis bag (MWCO 3.5 kDa).

  • Dialyze against 2 L of deionized water for 48 hours, changing the water every 6 hours to remove the organic solvent and unloaded drug.

  • Collect the solution from the dialysis bag, which now contains the DOX-loaded micelles.

  • Filter the solution through a 0.45 µm syringe filter to remove any aggregates.

  • Store the micelle solution at 4°C for further use.

Protocol 3: Characterization of Drug-Loaded Micelles

This protocol outlines the methods for characterizing the prepared DOX-loaded micelles.

1. Particle Size and Zeta Potential:

  • Dilute the micelle solution with deionized water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using the same instrument to assess the surface charge and stability of the micelles.[5][11]

2. Drug Loading Content (DLC) and Drug Loading Efficiency (DLE):

  • Lyophilize a known volume of the micelle solution to obtain the total weight of the micelles (polymer + drug).

  • Dissolve a known weight of the lyophilized micelles in DMSO.

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at 485 nm.

  • Calculate the concentration of DOX using a standard calibration curve.

  • Calculate DLC and DLE using the following formulas:[10]

    • DLC (%) = (Weight of loaded drug / Weight of micelles) x 100

    • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes the procedure for evaluating the pH-dependent drug release from the DOX-loaded micelles using a dialysis method.[3][13]

Materials:

  • DOX-loaded micelle solution

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 3.5 kDa)

  • Thermostatic shaker

Procedure:

  • Transfer 1 mL of the DOX-loaded micelle solution into a dialysis bag.

  • Immerse the dialysis bag in 20 mL of PBS (either pH 7.4 or pH 5.5) in a sealed container.

  • Place the container in a thermostatic shaker at 37°C with gentle shaking (100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Measure the concentration of DOX in the withdrawn samples using a UV-Vis spectrophotometer at 485 nm.

  • Calculate the cumulative percentage of drug release at each time point.

Visualizations

experimental_workflow_synthesis cluster_synthesis Protocol 1: Polymer Synthesis Monomers MDO, PEGMA, PDSMA Reaction Polymerization (65°C, 24h) Monomers->Reaction Initiator AIBN Initiator->Reaction Solvent Anhydrous THF Solvent->Reaction Purification Precipitation in Diethyl Ether (3x) Reaction->Purification Drying Vacuum Drying (48h) Purification->Drying FinalPolymer P(MDO-co-PEGMA-co-PDSMA) Drying->FinalPolymer Characterization ¹H NMR, GPC FinalPolymer->Characterization

Caption: Workflow for the synthesis of the P(MDO-co-PEGMA-co-PDSMA) terpolymer.

experimental_workflow_micelle_prep cluster_micelle_prep Protocol 2: Micelle Preparation PolymerSol Polymer in DMSO Mixing Mixing and Stirring PolymerSol->Mixing DOXSol DOX·HCl + TEA in DMSO DOXSol->Mixing Dialysis Dialysis vs. H₂O (48h) Mixing->Dialysis Filtration Filtration (0.45 µm) Dialysis->Filtration FinalMicelles DOX-Loaded Micelles Filtration->FinalMicelles

Caption: Workflow for the preparation of Doxorubicin-loaded PDXP micelles.

experimental_workflow_drug_release cluster_drug_release Protocol 4: In Vitro Drug Release Study Start DOX-Micelles in Dialysis Bag Incubation_pH74 Incubate in PBS (pH 7.4) @ 37°C Start->Incubation_pH74 Incubation_pH55 Incubate in PBS (pH 5.5) @ 37°C Start->Incubation_pH55 Sampling Sample Release Medium at Time Intervals Incubation_pH74->Sampling Incubation_pH55->Sampling Analysis UV-Vis Spectrophotometry Sampling->Analysis Calculation Calculate Cumulative Release (%) Analysis->Calculation

Caption: Workflow for the in vitro pH-dependent drug release study.

References

Application Notes and Protocols for the Emulsion Polymerization of 2-Methylene-1,3-dioxepane with Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emulsion copolymerization of 2-Methylene-1,3-dioxepane (MDO) with vinyl acetate (VAc) offers a promising approach to synthesize degradable vinyl polymers.[1][2] This process incorporates ester linkages into the polymer backbone, rendering the resulting material susceptible to hydrolytic degradation, a desirable characteristic for various applications, including drug delivery systems.[3][4] The key challenge in this aqueous polymerization is the hydrolytic instability of the MDO monomer.[1][2][5] However, by carefully controlling the reaction conditions, high monomer conversion and significant MDO incorporation can be achieved.[1][2][5] These application notes provide a detailed protocol for the emulsion polymerization of MDO and VAc, along with data presentation and visualizations to guide researchers in this field.

The radical ring-opening polymerization of MDO allows for the insertion of ester bonds into what would otherwise be an all-carbon backbone, a strategy aimed at reducing the environmental impact of polymeric materials. The successful emulsion copolymerization of MDO with VAc has been demonstrated by carefully selecting comonomers, processing methods, and reaction conditions that limit the degradation of MDO.

Key Process Considerations

Successful emulsion polymerization of MDO and VAc hinges on mitigating the hydrolysis of the MDO monomer.[1][2][5] Key parameters that must be carefully controlled include:

  • Temperature: Lower temperatures (e.g., 40 °C) are critical to minimize the rate of MDO hydrolysis.[3][6]

  • pH: A mildly alkaline pH (around 8.0) is optimal for reducing MDO hydrolysis.[3][5][6] However, highly alkaline conditions can lead to the hydrolysis of the VAc comonomer.[3][6]

  • Radical Flux: A consistent and appropriate radical flux is necessary to ensure a rapid polymerization rate, which helps to consume the MDO before it can hydrolyze.[1][2][5] Redox initiator systems are often employed to achieve sufficient radical generation at lower temperatures.[3][5]

  • High Instantaneous Monomer Conversion: Running the polymerization at high instantaneous monomer conversions promotes the incorporation of MDO into the polymer backbone.[3]

Experimental Protocol: Emulsion Copolymerization of MDO and VAc

This protocol is a synthesized methodology based on established research for the semi-batch emulsion copolymerization of MDO and VAc.

Materials:

  • 2-Methylene-1,3-dioxepane (MDO)

  • Vinyl acetate (VAc)

  • Deionized (DI) water

  • Surfactant (e.g., Sodium dodecyl sulfate - SDS)

  • Initiator System:

    • Oxidizing agent (e.g., Ammonium persulfate, tert-butyl hydroperoxide)[5]

    • Reducing agent (e.g., Bruggolite FF6M)[5]

    • Catalyst (e.g., Fe²⁺/EDTA tetrasodium salt)[5]

  • Buffer solution to maintain pH (e.g., Sodium bicarbonate)[7]

  • Nitrogen gas for purging

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and multiple inlet ports

  • Syringe pumps for monomer and initiator feeds

  • Temperature controller and circulator

  • pH meter and controller

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor with the overhead stirrer, condenser, and inlet ports. Connect the temperature controller and set the reaction temperature to 40 °C.

  • Initial Charge:

    • To the reactor, add DI water, a portion of the surfactant, and the buffer to achieve a pH of approximately 8.0.

    • Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

  • Initiator System:

    • Prepare separate aqueous solutions of the oxidizing agent, reducing agent, and catalyst.

    • Add the catalyst solution to the reactor.

  • Monomer Emulsion Preparation:

    • In a separate vessel, prepare a monomer emulsion by mixing MDO, VAc, the remaining surfactant, and DI water.

  • Reaction Initiation and Monomer Feed:

    • Start the continuous feed of the oxidizing and reducing agent solutions into the reactor using syringe pumps.

    • After a short initiation period, begin the continuous feed of the monomer emulsion into the reactor over a period of several hours.

  • Reaction Monitoring and Control:

    • Continuously monitor the reaction temperature and pH, making adjustments as necessary.

    • Maintain a constant nitrogen purge throughout the polymerization.

  • Completion and Cooling:

    • After the monomer feed is complete, continue the reaction for an additional period (e.g., 1 hour) to ensure high monomer conversion.

    • Cool the reactor to room temperature.

  • Characterization:

    • Determine the solid content of the final latex.

    • Analyze the copolymer composition and MDO incorporation using techniques like ¹H NMR spectroscopy.[5]

    • Measure the particle size and distribution using Dynamic Light Scattering (DLS).

    • Determine the molecular weight and molecular weight distribution by Size Exclusion Chromatography (SEC).

    • Evaluate the thermal properties using Differential Scanning Calorimetry (DSC).

Data Presentation

The following tables summarize typical quantitative data obtained from the emulsion polymerization of MDO and VAc.

Table 1: Reaction Conditions and Latex Properties

ParameterValueReference
Temperature40 °C[3][5]
pH8.0[3][5]
Solid Content~30%[5]
MDO Feed Fraction5 - 15 mol%[2]
MDO Incorporation~90%[1][2]

Table 2: Copolymer Characterization

PropertyMethodTypical Value
Copolymer Composition¹H NMR SpectroscopyDependent on feed ratio
MDO Incorporation¹H NMR Spectroscopy, GC89 ± 13%
Particle SizeDynamic Light Scattering (DLS)Varies with surfactant concentration
Molecular Weight (Mn)Size Exclusion Chromatography (SEC)Varies with initiator and monomer concentration
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)Increases with VAc content[8]

Visualizations

Experimental Workflow for Emulsion Polymerization of MDO with VAc

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization prep_reactor Reactor Setup (40°C, N2 Purge) prep_charge Initial Charge (Water, Surfactant, Buffer pH 8) prep_reactor->prep_charge initiation Initiation (Add Catalyst & Start Initiator Feeds) prep_charge->initiation prep_initiator Initiator Solution Prep (Oxidant, Reductant, Catalyst) prep_initiator->initiation prep_emulsion Monomer Emulsion Prep (MDO, VAc, Surfactant, Water) polymerization Monomer Feed (Continuous) prep_emulsion->polymerization initiation->polymerization monitoring Reaction Monitoring (Temp, pH) polymerization->monitoring completion Completion (Chase for 1 hr) polymerization->completion monitoring->polymerization cooling Cooling to RT completion->cooling characterization Characterization cooling->characterization

Caption: Workflow for the semi-batch emulsion polymerization of MDO and VAc.

Logical Relationship of the Copolymerization Process

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Monomers Monomers - 2-Methylene-1,3-dioxepane (MDO) - Vinyl Acetate (VAc) Process Semi-Batch Emulsion Polymerization (40°C, N2 Atmosphere) Monomers->Process Aqueous_Phase Aqueous Phase - Deionized Water - Surfactant - Buffer (pH 8) Aqueous_Phase->Process Initiator_System Initiator System - Oxidant - Reductant - Catalyst Initiator_System->Process Latex Poly(MDO-co-VAc) Latex Process->Latex Byproducts Byproducts (e.g., MDO Hydrolysis Products) Process->Byproducts

Caption: Inputs, process, and outputs of the MDO-VAc emulsion copolymerization.

Applications in Drug Development

The introduction of degradable ester linkages into the polymer backbone makes poly(MDO-co-VAc) a candidate for various biomedical applications, particularly in drug delivery.[4] The controlled degradation of the polymer matrix can facilitate the sustained release of encapsulated therapeutic agents. The versatility of emulsion polymerization allows for the synthesis of polymer latexes that can be formulated into coatings, films, or nanoparticles for drug delivery systems.[9] While ethylene-vinyl acetate (EVA) copolymers are already established in drug delivery, the incorporation of MDO provides a route to degradable analogues.[4] The ability to tune the copolymer composition by varying the MDO to VAc ratio allows for the control over the degradation rate and other physicochemical properties of the resulting polymer, which is crucial for designing effective drug delivery vehicles.[10][11] Further research into the biocompatibility and degradation kinetics in physiological conditions is essential for advancing these materials towards clinical applications.

References

Application Notes and Protocols for the Radical Ring-Opening Polymerization of 2-Methylene-1,3-dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylene-1,3-dioxepane (MDO) is a seven-membered cyclic ketene acetal that serves as a valuable monomer in polymer science. Its significance lies in its ability to undergo radical ring-opening polymerization (rROP), a process that incorporates ester functionalities directly into the polymer backbone. This feature is instrumental in designing biodegradable polymers analogous to poly(ε-caprolactone) (PCL) using conventional free-radical polymerization techniques. The resulting polyesters and their copolymers have garnered significant interest for a range of applications, particularly in the biomedical field for creating drug delivery systems, biodegradable scaffolds, and environmentally benign materials.[1][2][3] The free-radical polymerization of MDO proceeds with essentially 100% ring opening, yielding poly(ε-caprolactone) and avoiding the formation of polyacetal structures.[4] This process allows for the synthesis of degradable polymers with tunable properties through copolymerization with various vinyl monomers.[5][6]

Reaction Mechanism and Polymer Structure

The radical polymerization of MDO is initiated by the addition of a radical to the exocyclic double bond. The resulting radical intermediate can then propagate via two potential pathways: ring-opening or ring-retention. For the seven-membered MDO ring, the ring-opening pathway is highly favored, leading to the formation of an ester linkage in the polymer backbone.[4][7] This process is in contrast to smaller ring systems, such as 2-methylene-1,3-dioxolane, which often result in polymers with a mix of ring-opened and ring-retained units.[4]

However, the radical nature of the polymerization can lead to side reactions, most notably intramolecular hydrogen transfer (backbiting). This process can result in the formation of short-chain branches along the polymer backbone.[4][8] The degree of branching can influence the polymer's macroscopic properties, such as crystallinity, viscosity, and thermal behavior.[7][8]

Diagram: Radical Ring-Opening Polymerization Mechanism of MDO

MDO_Polymerization cluster_paths Initiator Initiator (R•) MDO 2-Methylene-1,3-dioxepane (MDO) Initiator->MDO + MDO Radical_Intermediate Radical Intermediate Ring_Opening Ring Opening (β-scission) Radical_Intermediate->Ring_Opening Ring_Retention Ring Retention (Direct Propagation) Radical_Intermediate->Ring_Retention Ring_Opened_Radical Ring-Opened Propagating Radical Ring_Opening->Ring_Opened_Radical Polymer_Chain Poly(ester) Chain Ring_Opened_Radical->Polymer_Chain + n(MDO) Ring_Retained_Polymer Poly(acetal) Chain (Minor Product) Ring_Retention->Ring_Retained_Polymer + n(MDO)

Caption: Mechanism of MDO radical polymerization.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylene-1,3-dioxepane (MDO) Monomer

This protocol describes a common two-step synthesis of MDO.[9][10]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

  • To a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, add bromoacetaldehyde diethyl acetal (1.0 mol), 1,4-butanediol (1.0 mol), p-toluenesulfonic acid (catalytic amount, e.g., 1 g), and a trace of hydroquinone in cyclohexane.

  • Reflux the mixture for approximately 5 hours, collecting the ethanol byproduct in the Dean-Stark trap.

  • After the reaction is complete (as indicated by the cessation of ethanol collection), cool the mixture to room temperature.

  • Isolate the BMDO product by vacuum distillation.

Step 2: Dehydrobromination to form MDO

  • Cool the purified BMDO (0.31 mol) in a flask to 0 °C with stirring.

  • Slowly add finely ground potassium hydroxide (0.36 mol) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Place the reaction mixture in an ultrasonic bath at 75 °C and distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets to remove any acidic impurities and water.

  • The final MDO monomer should be stored under an inert atmosphere at low temperature to prevent premature polymerization. Purity can be confirmed by NMR spectroscopy and GC-MS.[4]

Diagram: MDO Monomer Synthesis Workflow

MDO_Synthesis Start Start Materials: Bromoacetaldehyde diethyl acetal, 1,4-butanediol Step1 Step 1: Acetal Exchange - Reflux with p-TSA in Cyclohexane - Remove Ethanol Start->Step1 BMDO Intermediate: 2-bromomethyl-1,3-dioxepane (BMDO) Step1->BMDO Purify1 Purification: Vacuum Distillation BMDO->Purify1 Step2 Step 2: Dehydrobromination - KOH, TBAB at 0°C - Ultrasonic bath at 75°C Purify1->Step2 MDO Product: 2-Methylene-1,3-dioxepane (MDO) Step2->MDO Purify2 Purification: Distillation MDO->Purify2 End Pure MDO Monomer Purify2->End Drug_Delivery_Workflow Monomers Monomers: MDO, PEGMA, PDSMA Polymerization One-Pot Radical Ring-Opening Terpolymerization Monomers->Polymerization Polymer Amphiphilic Functional Polyester Polymerization->Polymer Drug_Conjugation Drug Conjugation (e.g., DOX via hydrazone bond) Polymer->Drug_Conjugation Prodrug Polymeric Prodrug Drug_Conjugation->Prodrug Self_Assembly Self-Assembly in Aqueous Solution Prodrug->Self_Assembly Micelle Prodrug Micelle Self_Assembly->Micelle Cellular_Uptake Cellular Uptake (Endocytosis) Micelle->Cellular_Uptake Endosome Endosome (Low pH) Cellular_Uptake->Endosome Drug_Release pH-Triggered Drug Release Endosome->Drug_Release Degradation Polymer Backbone Degradation Endosome->Degradation Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action Biocompatible_Products Biocompatible Products Degradation->Biocompatible_Products

References

Application Notes and Protocols: Terpolymerization of 2-methylene-1,3-dioxepane (MDO) for Biodegradable Polymeric Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective drug delivery systems is crucial for enhancing therapeutic efficacy while minimizing systemic toxicity. Biodegradable polymeric prodrugs have emerged as a promising strategy, enabling controlled and targeted drug release. This application note details the synthesis and application of terpolymers based on 2-methylene-1,3-dioxepane (MDO) for the creation of biodegradable polymeric prodrugs. The radical ring-opening polymerization (rROP) of MDO allows for the introduction of ester bonds into the polymer backbone, rendering the polymer biodegradable.[1][2] This methodology provides a versatile platform for creating amphiphilic copolymers that can self-assemble into micelles for drug delivery.[3][4]

This document provides detailed protocols for the synthesis of a functional MDO-based terpolymer, P(MDO-co-PEGMA-co-PDSMA), its conjugation with the anticancer drug doxorubicin (DOX), and the characterization of the resulting polymeric prodrug.

Key Applications

  • Development of biodegradable nanocarriers for targeted cancer therapy.

  • Formulation of pH-sensitive drug release systems for intracellular delivery.[3]

  • Creation of versatile platforms for conjugating various therapeutic agents.

Experimental Protocols

Materials
  • 2-methylene-1,3-dioxepane (MDO) (synthesized according to published procedures)[1]

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA)

  • Pyridyldisulfide ethylmethacrylate (PDSMA) (synthesized as described previously)[1]

  • Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)[1]

  • Doxorubicin hydrochloride (DOX·HCl)[1]

  • Maleimide derivative of doxorubicin (Mal-DOX) (synthesized according to previously reported procedures)[1]

  • Tri(2-carboxyethyl)phosphine (TCEP)[1]

  • Anhydrous 1,4-dioxane

  • Phosphate-buffered saline (PBS)

  • Lipase from porcine pancreas

Protocol 1: Synthesis of P(MDO-co-PEGMA-co-PDSMA) Terpolymer

This protocol describes the synthesis of the functional terpolymer via radical ring-opening polymerization.[1][3]

  • In a Schlenk tube, dissolve MDO, PEGMA, PDSMA, and AIBN in anhydrous 1,4-dioxane. The molar ratios of the monomers can be varied to achieve different polymer compositions (see Table 1).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum and heat it in an oil bath at 65°C for 24 hours.

  • After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Redissolve the polymer in a small amount of tetrahydrofuran (THF) and re-precipitate in cold diethyl ether.

  • Repeat the dissolution-precipitation step twice to purify the polymer.

  • Dry the final product, a colorless viscous polymer, under vacuum at room temperature.

  • Characterize the terpolymer using ¹H NMR spectroscopy to determine the composition and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Protocol 2: Synthesis of DOX-Conjugated Polymeric Prodrug (P-DOX)

This protocol details the conjugation of doxorubicin to the terpolymer via thiol-ene click chemistry.[3]

  • Dissolve the P(MDO-co-PEGMA-co-PDSMA) terpolymer in a mixture of methanol and deionized water.

  • Add TCEP to the solution to reduce the disulfide bonds in the PDSMA units to free thiol groups. Stir the mixture for 1 hour at room temperature.

  • Add a solution of Mal-DOX (containing a pH-sensitive hydrazone bond) in methanol to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Dialyze the resulting solution against a mixture of methanol and water, and then against deionized water to remove unconjugated DOX and other small molecules.

  • Lyophilize the purified solution to obtain the DOX-conjugated polymer (P-DOX) as a red solid.

  • Determine the DOX content in the polymer using UV-Vis spectroscopy.

Protocol 3: Self-Assembly and Characterization of Prodrug Micelles

This protocol describes the formation and characterization of micelles from the amphiphilic P-DOX prodrug.[3]

  • Dissolve the P-DOX polymer in a suitable solvent (e.g., dimethylformamide).

  • Add deionized water dropwise to the polymer solution under gentle stirring to induce self-assembly into micelles.

  • Dialyze the micellar solution against deionized water to remove the organic solvent.

  • Measure the hydrodynamic diameter and size distribution of the micelles using Dynamic Light Scattering (DLS).

  • Observe the morphology of the micelles using Transmission Electron Microscopy (TEM).

Protocol 4: In Vitro Drug Release Study

This protocol outlines the procedure to evaluate the pH-triggered release of DOX from the prodrug micelles.[3]

  • Prepare two buffer solutions: PBS at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating the endosomal environment).

  • Disperse the P-DOX micelles in the buffer solutions in separate dialysis bags.

  • Place the dialysis bags in the corresponding buffer solutions and incubate at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh buffer.

  • Quantify the amount of released DOX in the collected samples using fluorescence spectroscopy.

  • Plot the cumulative drug release as a function of time for both pH conditions.

Protocol 5: In Vitro Biodegradation Study

This protocol is for assessing the biodegradability of the MDO-based terpolymer.[1]

  • Prepare a solution of the P(MDO-co-PEGMA-co-PDSMA) terpolymer in PBS (pH 7.4).

  • Add lipase from porcine pancreas to the polymer solution.

  • Incubate the mixture at 37°C.

  • Monitor the degradation of the polymer over time by measuring the change in molecular weight using GPC.

Data Presentation

Table 1: Characteristics of P(MDO-co-PEGMA-co-PDSMA) Terpolymers [3]

PolymerFeed ratio (MDO/PEGMA/PDSMA)Molar ratio in terpolymer (MDO/PEGMA/PDSMA)Mn ( g/mol )PDI
P110/4/19.8/4.1/118,5001.65
P220/4/119.5/4.2/126,8001.72
P330/4/128.9/4.0/135,2001.81

Mn = Number-average molecular weight; PDI = Polydispersity index.

Table 2: Properties of DOX-Conjugated Prodrug Micelles [3]

ProdrugPolymer BackboneDOX Loading (%)Micelle Diameter (DLS, nm)
P1-DOXP112.5110
P2-DOXP210.8135
P3-DOXP38.7160

Table 3: In Vitro DOX Release from P2-DOX Micelles [3]

Time (h)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
4~5~15
8~8~30
12~10~45
24~15~65
48~20~80

Visualizations

Terpolymerization_Workflow cluster_reactants Reactants cluster_process Polymerization cluster_product Product MDO MDO Polymerization Radical Ring-Opening Polymerization (65°C, 24h) MDO->Polymerization PEGMA PEGMA PEGMA->Polymerization PDSMA PDSMA PDSMA->Polymerization AIBN AIBN (Initiator) AIBN->Polymerization Terpolymer P(MDO-co-PEGMA-co-PDSMA) Terpolymer Polymerization->Terpolymer

Caption: Terpolymerization of MDO, PEGMA, and PDSMA.

Prodrug_Formation_Workflow cluster_reactants Reactants cluster_process Conjugation cluster_product Product Terpolymer P(MDO-co-PEGMA-co-PDSMA) Reduction Reduction of Disulfide Bonds Terpolymer->Reduction TCEP TCEP (Reducing Agent) TCEP->Reduction MalDOX Mal-DOX ThiolEne Thiol-Ene Click Chemistry MalDOX->ThiolEne Reduction->ThiolEne Thiolated Terpolymer Prodrug DOX-Conjugated Polymeric Prodrug (P-DOX) ThiolEne->Prodrug

Caption: Formation of the DOX-conjugated polymeric prodrug.

Drug_Release_Mechanism cluster_micelle Prodrug Micelle cluster_uptake Cellular Uptake cluster_release Intracellular Drug Release Micelle P-DOX Micelle (Self-Assembled) Endocytosis Endocytosis into Cancer Cell Micelle->Endocytosis Endosome Endosome (pH ~5.5) Endocytosis->Endosome HydrazoneCleavage Cleavage of Hydrazone Bond Endosome->HydrazoneCleavage DOXRelease DOX Release HydrazoneCleavage->DOXRelease

References

Application Notes and Protocols: Asymmetric Synthesis of 1,3-Dioxepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the application of 1,3-dioxepane derivatives as chiral ligands in asymmetric catalysis is not extensively documented in current literature, the asymmetric synthesis of chiral 1,3-dioxepine scaffolds represents a significant area of research. These seven-membered heterocyclic compounds are valuable intermediates in the synthesis of various complex molecules, including tetrahydrofuran derivatives and γ-butyrolactones. This document provides detailed application notes and protocols for a highly efficient method to synthesize chiral 4,5-dihydro-1,3-dioxepines via a bimetallic relay catalytic three-component tandem [4+3]-cycloaddition reaction. This approach utilizes a rhodium(II) complex in conjunction with a chiral N,N'-dioxide-Sm(III) complex to achieve high yields and excellent enantioselectivities.

Core Application: Asymmetric [4+3]-Cycloaddition for the Synthesis of Chiral 4,5-Dihydro-1,3-Dioxepines

A robust and highly enantioselective method for synthesizing chiral 4,5-dihydro-1,3-dioxepines involves a rhodium(II)/chiral N,N'-dioxide-Sm(III) complex bimetallic relay catalysis. This three-component tandem reaction utilizes β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates to construct the 1,3-dioxepine ring system with high levels of stereocontrol.[1][2][3] The reaction proceeds smoothly to afford a variety of chiral 4,5-dihydro-1,3-dioxepines in up to 97% yield and 99% enantiomeric excess (ee).[2][3]

Quantitative Data Summary

The following tables summarize the performance of the catalytic system with various substrates under optimized reaction conditions.

Table 1: Influence of Reaction Parameters on the Asymmetric [4+3]-Cycloaddition [2]

EntryMetal SaltLigandTemp (°C)Yield (%)ee (%)
1Yb(OTf)₃L4-PrPr₂-205867
2Yb(OTf)₃L4-PrPr₂-789066
3Sm(OTf)₃L4-PrPr₂-788584
4Sm(OTf)₃(S)-piperidine-2-carboxylic acid derived-788275
5Sm(OTf)₃L-ramipril derived-787868
12Sm(OTf)₃L4-PrPr₂-789299

Reaction conditions: β,γ-unsaturated α-ketoester (0.10 mmol), aldehyde (3.0 equiv.), α-diazo ester (3.0 equiv.), Rh₂(Piv)₄ (1.0 mol%), Sm(OTf)₃ (10 mol%), Ligand (12 mol%) in CH₂Cl₂ at the specified temperature for 10 h under a N₂ atmosphere. Piv = pivaloyl.[2]

Table 2: Substrate Scope for the Asymmetric Synthesis of 4,5-Dihydro-1,3-dioxepines [2]

| Product | R¹ in Ketoester | Ar in Ketoester | R² in Aldehyde | R³ in Diazoacetate | Yield (%) | ee (%) | |---|---|---|---|---|---| | 4a | Me | Ph | Ph | Ph | 92 | 99 | | 4b | iPr | Ph | Ph | Ph | 85 | 98 | | 4c | c-Pentyl | Ph | Ph | Ph | 72 | 85 | | 4d | Bn | Ph | Ph | Ph | 88 | 97 | | 4e | Me | 4-Me-C₆H₄ | Ph | Ph | 95 | 99 | | 4f | Me | 4-F-C₆H₄ | Ph | Ph | 88 | 99 | | 4g | Me | 4-Cl-C₆H₄ | Ph | Ph | 85 | 99 | | 4h | Me | 4-Br-C₆H₄ | Ph | Ph | 82 | 99 | | 4i | Me | 3-Me-C₆H₄ | Ph | Ph | 91 | 98 | | 4o | Me | 2-Naphthyl | Ph | Ph | 64 | 80 | | 4t | Me | Ph | 4-MeO-C₆H₄ | Ph | 95 | 98 | | 4u | Me | Ph | 4-tBu-C₆H₄ | Ph | 91 | 97 | | 4v | Me | Ph | 4-F-C₆H₄ | Ph | 88 | 87 | | 4w | Me | Ph | 4-Cl-C₆H₄ | Ph | 85 | 92 | | 4x | Me | Ph | 4-Br-C₆H₄ | Ph | 81 | 93 |

Optimized conditions from Table 1, entry 12 were used.[2]

Experimental Protocols

General Procedure for the Asymmetric Three-Component [4+3]-Cycloaddition

Materials:

  • Rh₂(Piv)₄ (Rhodium(II) pivalate)

  • Sm(OTf)₃ (Samarium(III) trifluoromethanesulfonate)

  • Chiral N,N'-dioxide ligand (L4-PrPr₂)

  • β,γ-Unsaturated α-ketoester

  • Aldehyde

  • α-Diazoacetate

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen gas (N₂)

Protocol:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add Sm(OTf)₃ (0.01 mmol, 10 mol%) and the chiral N,N'-dioxide ligand (0.012 mmol, 12 mol%).

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • In a separate vial, dissolve the β,γ-unsaturated α-ketoester (0.10 mmol, 1.0 equiv) and Rh₂(Piv)₄ (0.001 mmol, 1.0 mol%) in anhydrous CH₂Cl₂ (0.5 mL).

  • In another vial, dissolve the aldehyde (0.30 mmol, 3.0 equiv) and the α-diazoacetate (0.30 mmol, 3.0 equiv) in anhydrous CH₂Cl₂ (0.5 mL).

  • Add the solution of the ketoester and Rh₂(Piv)₄ to the cooled catalyst mixture.

  • Slowly add the solution of the aldehyde and diazoacetate to the reaction mixture via a syringe pump over a period of 4 hours.

  • Stir the reaction mixture at -78 °C for an additional 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 4,5-dihydro-1,3-dioxepine.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.[2]

Visualizations

Signaling Pathway: Proposed Catalytic Cycle

Catalytic_Cycle cluster_rh Rhodium Cycle cluster_sm Samarium Cycle Rh_cat Rh₂(Piv)₄ Rh_carbene Rh(II) Carbene Rh_cat->Rh_carbene - N₂ Diazo α-Diazoacetate Diazo->Rh_carbene Carbonyl_ylide Carbonyl Ylide + Rh₂(Piv)₄ Rh_carbene->Carbonyl_ylide Aldehyde Aldehyde Aldehyde->Carbonyl_ylide Cycloaddition [4+3]-Cycloaddition Carbonyl_ylide->Cycloaddition Sm_cat Chiral Sm(III) Complex Activated_complex Activated Dipolarophile (Coordinated Ketoester) Sm_cat->Activated_complex Ketoester β,γ-Unsaturated α-Ketoester Ketoester->Activated_complex Activated_complex->Cycloaddition Product Chiral 1,3-Dioxepine Cycloaddition->Product Product->Sm_cat Catalyst Regeneration

Caption: Proposed bimetallic relay catalytic cycle for the asymmetric [4+3]-cycloaddition.

Experimental Workflow

Experimental_Workflow start Start prep_catalyst Prepare Chiral Sm(III) Catalyst Solution start->prep_catalyst cool Cool to -78 °C prep_catalyst->cool addition Slow Addition of Substrates via Syringe Pump cool->addition prep_substrates Prepare Substrate Solutions: 1. Ketoester + Rh₂(Piv)₄ 2. Aldehyde + Diazoacetate prep_substrates->addition reaction Stir at -78 °C for 6h addition->reaction quench Quench Reaction reaction->quench workup Aqueous Workup and Extraction quench->workup purify Flash Column Chromatography workup->purify analyze Characterization and Chiral HPLC Analysis purify->analyze end End analyze->end

Caption: General experimental workflow for the asymmetric synthesis of 1,3-dioxepines.

References

Application Notes and Protocols: Synthesis of Functional Polyesters via MDO Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of functional polyesters is a rapidly advancing field with significant implications for drug delivery, tissue engineering, and other biomedical applications. A promising strategy for creating these versatile polymers is the radical ring-opening copolymerization (rROP) of 2-methylene-1,3-dioxepane (MDO). This macrolactone dimer undergoes selective ring-opening to introduce ester functionalities into the backbone of vinyl polymers, imparting biodegradability. When copolymerized with functional vinyl monomers, a diverse range of polyesters with tailored properties can be achieved. This document provides detailed application notes and experimental protocols for the synthesis and characterization of functional polyesters via MDO copolymerization, with a focus on their application in drug delivery systems.

Core Concepts and Workflow

The overall workflow for synthesizing and utilizing functional polyesters from MDO copolymerization involves several key stages, from monomer selection and polymerization to characterization and application-specific formulation.

Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application: Drug Delivery Monomer_Selection Monomer Selection (MDO & Functional Monomer) Polymerization Controlled Radical Polymerization (e.g., RAFT) Monomer_Selection->Polymerization Post_Mod Post-Polymerization Modification (optional) Polymerization->Post_Mod MW Molecular Weight Analysis (SEC/GPC) Polymerization->MW Thermal Thermal Properties (DSC, TGA) Polymerization->Thermal Structure Structural Analysis (NMR, FTIR) Post_Mod->Structure Formulation Nanoparticle Formulation & Drug Loading Post_Mod->Formulation Release In Vitro Drug Release (pH-responsive) Formulation->Release Bio_Eval Biological Evaluation (Cytotoxicity, Cellular Uptake) Release->Bio_Eval

Caption: General workflow for the synthesis and application of MDO-based functional polyesters.

Experimental Protocols

Protocol 1: Synthesis of Functional Degradable Copolymers Poly(MDO-co-VBr) via RAFT/MADIX Polymerization

This protocol details the synthesis of a functional polyester by copolymerizing 2-methylene-1,3-dioxepane (MDO) with vinyl bromobutanoate (VBr) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, specifically the MADIX (Macromolecular Design via Interchange of Xanthates) technique. The resulting polymer contains pendent bromine groups that can be further modified.

Materials:

  • 2-methylene-1,3-dioxepane (MDO)

  • Vinyl bromobutanoate (VBr)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Xanthate RAFT agent (e.g., O-ethyl S-(1-phenylethyl) dithiocarbonate)

  • Benzene (or other suitable solvent)

  • Calcium hydride (CaH₂)

  • Methanol

  • Hexane

  • Deuterated chloroform (CDCl₃) for NMR

  • Inhibitor removal columns

Procedure:

  • Monomer Purification:

    • Pass MDO and VBr through a column of basic alumina to remove any inhibitor.

    • Dry the purified monomers over CaH₂ and distill under reduced pressure.

    • Degas the purified monomers by three freeze-pump-thaw cycles.[1]

  • Polymerization:

    • In an inert atmosphere (e.g., a glovebox), add the following to a glass ampule:

      • MDO (e.g., 0.126 g, 1.10 x 10⁻³ mol)

      • VBr (e.g., 0.50 g, 2.60 x 10⁻³ mol)

      • RAFT agent (e.g., 9.20 mg, 3.70 x 10⁻⁵ mol)

      • AIBN (e.g., 0.610 mg, 3.70 x 10⁻⁶ mol)

      • Benzene (to achieve 15 wt% solids)

    • Seal the ampule under vacuum.

    • Place the sealed ampule in a preheated oil bath at 60 °C and stir for the desired time (e.g., 9 hours).[1]

    • Quench the polymerization by immersing the ampule in an ice bath.

  • Polymer Isolation and Purification:

    • Open the ampule and take an aliquot for ¹H NMR analysis to determine monomer conversion.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol or hexane.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform) and re-precipitate.

    • Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.

Characterization:

  • ¹H NMR Spectroscopy: Determine monomer conversion and copolymer composition by comparing the integrals of characteristic proton signals of the monomers and the polymer.

  • Size Exclusion Chromatography (SEC/GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ) of the copolymer.

Protocol 2: Post-Polymerization Modification - Azidation of Poly(MDO-co-VBr)

This protocol describes the conversion of the pendent bromine groups on the poly(MDO-co-VBr) backbone to azide groups, which can then be used for "click" chemistry reactions.

Materials:

  • Poly(MDO-co-VBr)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hexane

Procedure:

  • Dissolve poly(MDO-co-VBr) (e.g., 0.21 g) in DMF (10 mL).[1]

  • Add an excess of sodium azide (e.g., 0.07 g, 1.07 mmol).[1]

  • Stir the mixture at room temperature for 48 hours.[1]

  • Remove the DMF under reduced pressure.

  • Redissolve the polymer in a small amount of toluene.

  • Precipitate the polymer into cold hexane.

  • Collect the polymer by filtration and dry it in a vacuum oven.[1]

Characterization:

  • FTIR Spectroscopy: Confirm the conversion of bromide to azide by the appearance of a characteristic azide peak around 2100 cm⁻¹.

  • ¹H NMR Spectroscopy: Observe the shift of the proton signals adjacent to the functional group.

Protocol 3: Formulation of Drug-Loaded Micelles

This protocol outlines a general procedure for the self-assembly of amphiphilic MDO-based copolymers into micelles and the encapsulation of a hydrophobic drug.

Materials:

  • Amphiphilic MDO-based block copolymer (e.g., poly(MDO-co-OEGMA))

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (appropriate molecular weight cut-off, e.g., 2 kDa)

Procedure:

  • Dissolve the amphiphilic block copolymer (e.g., 30 mg) and the hydrophobic drug (e.g., 5 mg) in a water-miscible organic solvent like DMSO (e.g., 15 mL).[2]

  • Slowly add a non-solvent for the hydrophobic block, such as water or PBS (e.g., 15 mL), to the polymer/drug solution under gentle stirring to induce micelle formation.

  • Transfer the resulting micellar solution into a dialysis membrane.

  • Dialyze against a large volume of PBS (pH 7.4) for 24-48 hours, with several changes of the dialysis buffer, to remove the organic solvent and any unloaded drug.[2]

  • Collect the purified drug-loaded micelle solution.

Characterization:

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the micelles.

  • Transmission Electron Microscopy (TEM): Visualize the morphology of the micelles.

  • UV-Vis or Fluorescence Spectroscopy: Quantify the drug loading content and encapsulation efficiency.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of MDO-based copolymers.

Table 1: RAFT/MADIX Copolymerization of MDO and VBr [1]

Feed Ratio [VBr]₀/[MDO]₀Time (h)VBr Conv. (%)MDO Conv. (%)Mₙ (SEC, g/mol )Đ (Mₙ/Mₙ)F(MDO) in Copolymer
90:101660554,5001.540.10
70:30315122,1001.150.24
70:30628253,9001.250.24
70:30940355,2001.350.24
70:301662586,9001.570.24
70:302475708,2001.590.24

Table 2: Characterization of Amphiphilic Copolymers and Drug-Loaded Micelles

CopolymerMₙ (SEC, g/mol )Đ (Mₙ/Mₙ)Micelle Size (DLS, nm)Drug Loading Content (%)Encapsulation Efficiency (%)
P(MDO-co-OEGMA)12,5001.2511015.9 (Doxorubicin)60.4
P(MDO-co-PEGMA)15,0001.3015029.9 (Paclitaxel)>90
P(MDO-co-VBr)-g-PEG18,2001.4513512.5 (Curcumin)85.2

(Note: Data in Table 2 is representative and compiled from typical values reported in the literature for similar systems.)

Mandatory Visualizations

pH-Responsive Drug Release from MDO-based Micelles

Functional polyesters synthesized via MDO copolymerization can be designed to be pH-responsive, a crucial feature for targeted drug delivery to the acidic tumor microenvironment. The diagram below illustrates the mechanism of drug release from micelles formed by an amphiphilic copolymer containing a pH-sensitive block.

Drug_Release cluster_circulation Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) Micelle_Stable Stable Drug-Loaded Micelle (Hydrophobic Core, Hydrophilic Shell) Drug_Encapsulated Drug Encapsulated Protonation Protonation of pH-Sensitive Groups Micelle_Stable->Protonation EPR Effect Destabilization Micelle Destabilization and Swelling Protonation->Destabilization Drug_Release Drug Release Destabilization->Drug_Release Cancer_Cell Cancer_Cell Drug_Release->Cancer_Cell Cellular Uptake

Caption: Mechanism of pH-triggered drug release from MDO-based polyester micelles.

Cellular Uptake of Functional Polyester Nanoparticles

The internalization of drug-loaded nanoparticles by cancer cells is a critical step for therapeutic efficacy. Endocytosis is a primary mechanism for the cellular uptake of these nanoparticles. The following diagram depicts the endocytotic pathway.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nanoparticle Drug-Loaded Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Binding to Cell Membrane Endosome Early Endosome Lysosome Late Endosome/ Lysosome (Low pH) Endosome->Lysosome Drug_Release_Intra Drug Release Lysosome->Drug_Release_Intra Therapeutic_Action Therapeutic Action Drug_Release_Intra->Therapeutic_Action Endocytosis->Endosome

References

Troubleshooting & Optimization

Technical Support Center: Industrial Polymerization of 1,3-Dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the industrial-scale polymerization of 1,3-Dioxepane and its derivatives. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound and its derivatives?

A1: The most common methods are Cationic Ring-Opening Polymerization (CROP) for this compound itself, and Radical Ring-Opening Polymerization (rROP) for derivatives like 2-methylene-1,3-dioxepane (MDO). Emulsion polymerization is also used for MDO, particularly in waterborne systems.[1][2]

Q2: What are the main side reactions to be aware of during the Cationic Ring-Opening Polymerization (CROP) of cyclic acetals like this compound?

A2: The primary side reactions in CROP are the formation of cyclic oligomers and transacetalization.[2][3] Cyclization can be significant, and transacetalization can lead to a broader molecular weight distribution and randomization of monomer units in copolymers.[4]

Q3: Why is hydrolysis a major issue in the polymerization of 2-methylene-1,3-dioxepane (MDO)?

A3: MDO is highly sensitive to water, especially under acidic conditions.[1][5] In aqueous systems like emulsion polymerization, the hydrolysis of the monomer competes with the polymerization reaction, which can lead to low monomer incorporation and yield.[6]

Q4: What is the "ring-opening vs. ring-retaining" problem in MDO polymerization?

A4: During the radical polymerization of MDO, the monomer can react in two ways: the desired radical ring-opening, which incorporates a degradable ester group into the polymer backbone, or an undesired vinyl polymerization that retains the ring structure (acetal form).[5] The ratio of these two pathways is influenced by factors like temperature.[5]

Troubleshooting Guides

Cationic Ring-Opening Polymerization (CROP) of this compound

Q: My polymerization results in a low molecular weight polymer with a broad polydispersity index (PDI). What could be the cause?

A: This is often due to side reactions like chain transfer or transacetalization. Using initiators like triflic anhydride may offer better molecular weight control compared to some carbenium salts.[4] Additionally, high monomer conversion can increase the prevalence of cyclic structures, which can affect the overall molecular weight distribution.[3] Limiting the conversion to around 20% has been suggested to reduce side reactions in similar systems.[7]

Q: I am observing a high fraction of cyclic oligomers in my final product. How can I minimize this?

A: The formation of cyclic structures is a known challenge in the CROP of cyclic acetals.[2][3] One strategy to reduce cyclization is to employ the "Active Monomer" (AM) mechanism, which can be favored by adding a nucleophile like ethylene glycol to the reaction.[7] This mechanism can outcompete the "Active Chain End" (ACE) mechanism, which is more prone to cyclization.[3]

Q: The polymerization reaction is extremely fast and generates a large amount of heat, making it difficult to control on a larger scale. What can I do?

A: The bulk copolymerization of this compound with monomers like 1,3,5-trioxane is known to be very rapid, occurring within seconds.[2] To manage the exotherm, consider using a solvent to dissipate heat, controlling the rate of initiator addition, or running the polymerization at a lower temperature. The reaction proceeds in two stages: a homogeneous induction period followed by a rapid heterogeneous propagation-crystallization step; controlling the conditions during the induction period is critical.[2]

Radical Ring-Opening Polymerization (rROP) of 2-methylene-1,3-dioxepane (MDO)

Q: The incorporation of MDO into my copolymer is very low. Why is this happening?

A: Low incorporation can be due to several factors. A significant reactivity difference between MDO and the comonomer can be a major issue.[8] Additionally, in aqueous or emulsion systems, MDO is prone to hydrolysis, which consumes the monomer before it can be polymerized.[1][6] To mitigate hydrolysis, it is critical to maintain mildly basic conditions (pH ~8) and use lower temperatures (e.g., 40 °C).[6]

Q: My polymer characterization shows that the MDO monomer is incorporated as a closed ring (acetal) instead of the desired open-chain ester. How can I favor ring-opening?

A: The ratio of ring-opening to ring-retention is strongly influenced by temperature.[5] Higher temperatures generally favor the ring-opening pathway. For instance, in a solution polymerization with n-butyl acrylate, increasing the temperature from 70 °C to 90 °C increased the proportion of ring-opened units.[5] The choice of comonomer can also play a role, with large alkyl acrylates reported to favor ring-opening.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from various polymerization studies of this compound and its derivatives.

ParameterValuePolymerization SystemNotesReference
Thermodynamic Values
ΔHss0-3.6 ± 0.3 kcal/molCROP of this compound in CH2Cl2Enthalpy of polymerization.[2]
ΔSss0-11.5 ± 1.5 cal/deg/molCROP of this compound in CH2Cl2Entropy of polymerization.[2]
Ceiling Temperature (Tc)+27 °CCROP of this compound (1M solution)Temperature above which polymerization is not favored.[2]
Reaction Conditions
Optimal pH~8Emulsion polymerization of MDO with vinyl acetateCritical for minimizing hydrolysis of both MDO and vinyl acetate.[6]
Optimal Temperature40 °CEmulsion polymerization of MDO with vinyl acetateLower temperature helps to control MDO hydrolysis.[6]
Polymer Properties
Chain Transfer Constant (CM)1.7 x 10-2Homopolymerization of MDO at 40 °CThis value limits the maximum achievable molecular weight.[9]
Li+ Transference Number0.75In-situ polymerized 1,3-dioxane electrolyteIndicates high ionic conductivity for battery applications.[10]

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization of this compound

This protocol is a generalized representation based on common practices for CROP.

  • Monomer and Solvent Preparation: Dry this compound and a suitable solvent (e.g., methylene chloride) over calcium hydride (CaH2) and distill under a dry, inert atmosphere (e.g., Argon or Nitrogen) immediately before use.

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of inert gas.

  • Reaction:

    • Charge the reactor with the purified solvent and monomer to the desired concentration (e.g., 1 M).

    • Cool the solution to the target temperature (e.g., between -65 °C and +5 °C).[2]

    • Prepare a solution of the initiator (e.g., triflic anhydride[4] or anhydrous perchloric acid[2]) in the same dry solvent.

    • Add the initiator solution dropwise to the stirred monomer solution.

  • Termination: After the desired time or conversion is reached, terminate the polymerization by adding a suitable nucleophile, such as pre-chilled methanol or an amine solution.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane). Filter the precipitate, wash it with the non-solvent, and dry it under vacuum at a moderate temperature until a constant weight is achieved.

Protocol 2: Radical Ring-Opening Polymerization of MDO with a Vinyl Comonomer

This protocol is a generalized representation for rROP in solution.

  • Monomer and Initiator Preparation: Purify 2-methylene-1,3-dioxepane (MDO) and the vinyl comonomer (e.g., methyl methacrylate) by passing them through a column of basic alumina to remove inhibitors. The radical initiator (e.g., AIBN) should be recrystallized.

  • Reactor Setup: Use a Schlenk flask or a similar reactor that allows for degassing and maintenance of an inert atmosphere.

  • Reaction:

    • Add the MDO, comonomer, initiator, and a dry solvent (e.g., toluene or cyclohexane) to the reactor.

    • Degas the solution by performing at least three freeze-pump-thaw cycles.

    • Place the sealed reactor in a thermostated oil bath at the desired polymerization temperature (e.g., 70-90 °C).[5]

  • Termination: The polymerization is typically stopped by rapid cooling and exposure to air.

  • Purification: Precipitate the resulting polymer by adding the reaction solution to a large volume of a non-solvent like methanol. The polymer can be redissolved (e.g., in acetone or THF) and reprecipitated to remove unreacted monomers and oligomers.[9] Dry the final polymer product under vacuum.

Visualizations

Troubleshooting_Workflow Start Polymerization Issue Identified P1 Low Molecular Weight / Broad PDI Start->P1 P2 Low Monomer Conversion / Yield Start->P2 P3 High Fraction of Side Products (e.g., Cyclics, Ring-Retention) Start->P3 CROP_Check Cationic ROP? P1->CROP_Check If CROP rROP_Check Radical ROP (MDO)? P2->rROP_Check If rROP P3->CROP_Check If CROP P3->rROP_Check If rROP Sol_C1 Consider Transacetalization or Chain Transfer Side Reactions CROP_Check->Sol_C1 Yes Sol_C3 Use 'Active Monomer' Mechanism (e.g., add Ethylene Glycol) CROP_Check->Sol_C3 Yes, for Cyclics Sol_C2 Reduce Target Conversion. Increase Initiator Purity. Sol_C1->Sol_C2 Sol_R1 Check for Monomer Hydrolysis (especially in aqueous systems) rROP_Check->Sol_R1 Yes Sol_R3 Increase Temperature to Favor Ring-Opening over Ring-Retention rROP_Check->Sol_R3 Yes, for Ring-Retention Sol_R2 Control pH (~8) and Lower Temperature (~40°C) Sol_R1->Sol_R2

Caption: Troubleshooting workflow for common polymerization issues.

Competing_Pathways cluster_outcomes Possible Outcomes Monomer MDO Monomer (+ Radical Initiator) Radical MDO Radical Intermediate Monomer->Radical Initiation P_Hydrolysis Side Reaction: Hydrolysis (Monomer Loss) Monomer->P_Hydrolysis In presence of H₂O (especially acidic/high temp) P_ROP Desired Path: Radical Ring-Opening (Forms Ester Linkage) Radical->P_ROP Propagation (Favored by High Temp) P_RR Side Reaction: Ring-Retaining Polymerization (Forms Acetal Linkage) Radical->P_RR Propagation (Favored by Low Temp)

Caption: Competing reaction pathways for 2-methylene-1,3-dioxepane (MDO).

References

Technical Support Center: Cationic Polymerization of 1,3-Dioxolane & 1,3-Dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the cationic ring-opening polymerization (CROP) of 1,3-dioxolane (DXL) and 1,3-dioxepane (DXP).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the cationic polymerization of 1,3-dioxolane and this compound?

A1: The CROP of cyclic acetals like DXL and DXP is susceptible to several side reactions that can affect polymer structure, molecular weight, and dispersity. The most prominent side reactions are:

  • Cyclization (Backbiting): The growing cationic chain end can attack an oxygen atom within its own chain, leading to the formation of cyclic oligomers.[1][2] This is a significant issue, particularly in the polymerization of 1,3-dioxolane, and results in a fraction of the product that lacks the desired functional end-groups.[3][4]

  • Transacetalization: This intermolecular chain transfer reaction involves the attack of a propagating cationic center onto an acetal linkage of another polymer chain.[5][6] This leads to a scrambling of monomer units and a broadening of the molecular weight distribution. It is especially problematic when attempting to synthesize block copolymers, as it can cause randomization.[7][8]

  • Chain Transfer: Transfer of the active cationic center to monomer, solvent, or impurities can prematurely terminate a growing chain and initiate a new one.[9] This is a common issue in cationic vinyl polymerization and makes it difficult to achieve high molecular weights.[9]

Q2: My polymer has a broad polydispersity index (PDI > 1.5). What are the potential causes and solutions?

A2: A broad polydispersity index (PDI), also known as dispersity (Đ), indicates a wide distribution of polymer chain lengths. In the CROP of DXL and DXP, this is a common issue with several potential causes:

  • Competing Mechanisms: The polymerization can proceed simultaneously via the Active Chain End (ACE) and Active Monomer (AM) mechanisms, leading to different polymer populations.[3]

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the reaction, resulting in a broad PDI.

  • Chain Transfer and Transacetalization: As described in Q1, these side reactions effectively re-shuffle chain lengths, leading to significant broadening of the PDI.[6][8] Polydispersity values for poly-DXP initiated with triflic anhydride have been reported in the range of 1.7 to 3.3.[6][8]

  • Impurities: Water and other protic impurities can act as unintended initiators or chain transfer agents, leading to poor control over the polymerization.

To narrow the PDI, consider optimizing initiator choice, rigorously purifying all reagents, and controlling reaction temperature and monomer concentration.[6]

Q3: How can I minimize the formation of cyclic oligomers during the polymerization of 1,3-dioxolane?

A3: The formation of cyclic structures is a major challenge that limits the yield of desired linear, end-functionalized polymers.[5] Several strategies can be employed to reduce cyclization:

  • Utilize the Active Monomer (AM) Mechanism: The AM mechanism, which involves the use of a diol initiator, is known to reduce the formation of cyclic products compared to the Active Chain End (ACE) mechanism.[3][4][10]

  • Limit Monomer Conversion: Side reactions become more prevalent at higher monomer conversions. Limiting the conversion can help to minimize the formation of cyclic structures.[4]

  • Control Reaction Conditions: The ratio of monomer to initiator and catalyst, as well as the monomer addition speed, can influence the competition between the desired polymerization and cyclization.[10]

  • Purification: After the reaction, purification steps such as precipitation can effectively reduce the cyclic fraction in the final product.[4][10]

Q4: Which initiator system is recommended for achieving a more controlled polymerization?

A4: The choice of initiator is critical for controlling the polymerization of cyclic acetals.

  • Triflic Anhydride ((CF₃SO₂)₂O): This initiator has shown success in preparing poly-DXP with controlled molecular weights, although side reactions can still lead to significant polydispersity.[6][7] Careful control of temperature, reaction time, and initial monomer concentration is crucial.[6]

  • Protonic Acids (e.g., CF₃SO₃H): Strong protonic acids are effective catalysts, particularly for promoting the AM mechanism when an alcohol initiator is present.[11]

  • Carbenium Salts: Carbenium hexafluoroantimonate salts, which are effective for tetrahydrofuran polymerization, have been found to produce unsatisfactory results with cyclic acetals like DXL.[6][7]

Troubleshooting Guides

Issue 1: Low Polymer Yield or No Polymerization
Potential Cause Troubleshooting Step
Inactive Initiator/Catalyst System Verify the activity of your initiator. Some systems, like certain Lewis acids, may be ineffective.[11] Ensure the chosen initiator is suitable for cyclic acetals; for example, carbenium salts often give poor results.[7]
Presence of Inhibitors Impurities, particularly basic compounds, can neutralize the cationic active centers. Ensure rigorous purification and drying of monomer, solvent, and glassware.
Incorrect Reaction Temperature Cationic polymerizations are highly sensitive to temperature.[12] The reaction may be below the required temperature for initiation or above the ceiling temperature, leading to depolymerization.[13][14] Optimize the temperature based on the specific monomer-initiator system.
Issue 2: High Polydispersity Index (PDI / Đ)
Potential Cause Troubleshooting Step
Chain Transfer Reactions Minimize impurities like water that act as chain transfer agents. Lowering the reaction temperature can sometimes suppress chain transfer events.[9]
Transacetalization This is an inherent side reaction. To minimize its effect, especially in block copolymer synthesis, consider polymerizing the second block with a monomer whose active species is too stable to attack the first polyacetal block.[6]
Slow Initiation Choose an initiator that provides rapid and efficient initiation compared to propagation. Ensure thorough mixing at the start of the reaction.
High Monomer Conversion As conversion increases, the probability of side reactions that broaden the PDI also increases.[10] Consider stopping the reaction at a lower conversion.

Quantitative Data Summary

Table 1: Effect of Initiator System on Poly-DXP Dispersity (Đ)

Initiator SystemMonomerTemperatureDispersity (Đ) RangeReference
Triflic AnhydrideThis compound-15°C to 25°C1.7 - 3.3[6][8]
Carbenium Hexafluoroantimonate Salts1,3-Dioxolane / this compound-55°CUnsatisfactory Results[6]

Table 2: Factors Influencing Cyclic Structure Formation in DXL Polymerization

FactorObservationReference
Reaction Mechanism Active Monomer (AM) mechanism reduces cyclization compared to Active Chain End (ACE).[3][4]
Monomer Conversion Increasing conversion leads to an increased amount of cyclic structures.[10]
Monomer to Initiator Ratio Higher ratios tend to increase the formation of cyclic structures and broaden distributions.[10]

Key Experimental Protocols

Protocol 1: Minimizing Cyclization in DXL Polymerization via the Active Monomer (AM) Mechanism

  • Objective: To synthesize linear, diol-functionalized poly(1,3-dioxolane) with a reduced fraction of cyclic byproducts.

  • Methodology: This protocol is based on the AM mechanism, where a diol is used as an initiator and chain transfer agent.

    • Reagents and Purification: Rigorously dry all glassware. Purify 1,3-dioxolane (DXL), the diol initiator (e.g., ethylene glycol), and the solvent (e.g., CH₂Cl₂) to remove water and other protic impurities.

    • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Procedure: Cool the reactor to the desired temperature (e.g., 0°C). Add the solvent, diol initiator, and DXL monomer. Stir the solution and add the catalyst (e.g., triflic acid). The polymerization proceeds as the activated monomer reacts with the hydroxyl end-groups of the growing chains.[4]

    • Monitoring and Termination: Monitor the reaction kinetics by taking aliquots over time and analyzing them via ¹H NMR and GPC.[4] To minimize side reactions, consider terminating the polymerization at a limited conversion (e.g., < 50%).[4]

    • Purification: Quench the reaction with a suitable agent (e.g., a tertiary amine). Precipitate the polymer in a non-solvent to remove unreacted monomer and reduce the fraction of cyclic oligomers.[10]

Protocol 2: Controlled Polymerization of this compound

  • Objective: To synthesize poly(this compound) with controlled molecular weight.

  • Methodology: This protocol uses triflic anhydride, which has been shown to provide better control than other initiators for DXP.[6]

    • Reagents and Purification: Use highly purified this compound (DXP) and solvent (e.g., CH₂Cl₂). Triflic anhydride should be handled with care under anhydrous conditions.

    • Reaction Setup: Conduct the polymerization under a dry, inert atmosphere at a low temperature (e.g., -15°C to 0°C) to suppress side reactions.[6]

    • Procedure: Dissolve DXP in the solvent and cool to the target temperature. Add triflic anhydride initiator to begin the polymerization.

    • Control Parameters: The final molecular weight is controlled by the initial monomer-to-initiator ratio. However, reaction time is critical; prolonged reaction times can lead to broader distributions and side reactions.[6]

    • Termination and Analysis: Terminate the reaction and recover the polymer. Analyze the molecular weight and PDI using GPC. Note that even under optimized conditions, PDI values may still be relatively high (1.7 - 3.3).[6]

Visualized Mechanisms and Workflows

G Fig. 1: Competing Polymerization Mechanisms cluster_ace Active Chain End (ACE) Mechanism cluster_am Active Monomer (AM) Mechanism ACE_Monomer Monomer (M) ACE_GrowingChain Growing Chain (Pₙ⁺) ACE_PropagatedChain Propagated Chain (Pₙ₊₁⁺) ACE_GrowingChain->ACE_PropagatedChain + M ACE_SideReaction Cyclization & Transacetalization ACE_PropagatedChain->ACE_SideReaction Prone to side reactions AM_Monomer Monomer (M) AM_ActivatedMonomer Activated Monomer (MH⁺) AM_Monomer->AM_ActivatedMonomer + H⁺ AM_Catalyst Catalyst (H⁺) AM_PropagatedChain Propagated Chain (HO-Pₙ₊₁) AM_ActivatedMonomer->AM_PropagatedChain + HO-Pₙ AM_GrowingChain Growing Chain (HO-Pₙ) AM_Benefit Reduced Cyclization AM_PropagatedChain->AM_Benefit

Caption: Competing ACE and AM polymerization pathways.

G Fig. 2: Mechanism of Cyclization via Backbiting start Propagating Linear Chain with Cationic End (Pₙ⁺) backbite Intramolecular Attack (Backbiting) start->backbite Backbone oxygen attacks carbocation cyclic_oxonium Cyclic Oxonium Ion Intermediate backbite->cyclic_oxonium end_product Linear Chain (Pₙ₋ₓ) + Cyclic Oligomer cyclic_oxonium->end_product Chain scission

Caption: Formation of cyclic oligomers via backbiting.

G Fig. 3: Troubleshooting Workflow for High PDI start Problem: High PDI (Đ > 1.5) q1 Are all reagents rigorously purified & dry? start->q1 a1_yes Purify/dry monomer, solvent, and initiator. Work under inert gas. q1->a1_yes No q2 Is initiation rate significantly faster than propagation? q1->q2 Yes a1_yes->q2 a2_yes Select a more efficient initiator (e.g., Triflic Anhydride). Ensure rapid mixing. q2->a2_yes No q3 Is reaction run to high conversion? q2->q3 Yes a2_yes->q3 a3_yes Terminate reaction at lower conversion to limit side reactions. q3->a3_yes Yes end PDI Improved q3->end No a3_yes->end

Caption: Logical steps to diagnose and fix high PDI.

References

Controlling molecular weight in poly(1,3-dioxepane) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of poly(1,3-dioxepane), with a focus on controlling its molecular weight.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(this compound)?

A1: The primary methods for synthesizing poly(this compound) are cationic ring-opening polymerization (CROP) and radical ring-opening polymerization (rROP). Cationic polymerization is often preferred for synthesizing homopolymers with controlled molecular weights. In contrast, radical ring-opening polymerization is particularly useful for creating copolymers with monomers like vinyl acetate, introducing degradable ester linkages into the polymer backbone.[1][2][3][4][5]

Q2: How is the molecular weight of poly(this compound) controlled during cationic ring-opening polymerization?

A2: The molecular weight of poly(this compound) during cationic polymerization is primarily controlled by the monomer-to-initiator ratio.[6] For this to be effective, the polymerization should proceed in a "living" manner, where initiation is fast and quantitative, and termination or chain transfer reactions are minimal.[2][3] The presence of impurities, especially water, can interfere with molecular weight control by acting as an additional initiator.[6]

Q3: Which initiators are recommended for achieving a controlled polymerization?

A3: For cationic ring-opening polymerization of this compound, initiators that have been shown to allow for molecular weight control include triflic anhydride.[2][3][7] While some carbenium hexafluoroantimonate salts are effective for other cyclic ethers like tetrahydrofuran, they have been reported to yield unsatisfactory results with cyclic acetals such as this compound.[2][3]

Q4: What is the role of 2-methylene-1,3-dioxepane (MDO) in polymer synthesis?

A4: 2-methylene-1,3-dioxepane (MDO) is a cyclic ketene acetal that undergoes radical ring-opening polymerization (rROP).[1][8][9] This process is valuable for introducing degradable ester groups into the backbone of conventional vinyl polymers, which can enhance their biodegradability.[5][10]

Q5: What are common techniques for characterizing poly(this compound)?

A5: The molecular weight and molecular weight distribution (polydispersity index, PDI) are typically determined using Gel Permeation Chromatography (GPC).[11][12] The chemical structure and composition of the polymer, especially in the case of copolymers, are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[11][13][14] Other techniques like infrared spectroscopy can also be used to identify functional groups.[11]

Troubleshooting Guides

Problem 1: The experimental molecular weight is significantly lower than the theoretical value.
Possible CauseRecommended Solution
Presence of Water or Protic Impurities Water and other protic impurities can act as initiators, leading to a higher number of polymer chains than intended and consequently a lower average molecular weight.[6] Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Monomers and solvents should be thoroughly dried before use, for instance, by distillation over a suitable drying agent like calcium hydride.
Incorrect Initiator Concentration An excess of the initiator will result in a lower molecular weight. Double-check all calculations for the monomer-to-initiator ratio and ensure the initiator is weighed and dispensed accurately.
Monomer Impurities Impurities within the this compound monomer can also initiate polymerization. It is advisable to purify the monomer before use, for example, by vacuum distillation.
Chain Transfer Reactions Chain transfer to the monomer can limit the achievable molecular weight.[13] While this is a known characteristic of certain polymerization systems, optimizing reaction conditions such as temperature and monomer concentration may help to minimize its effect.
Problem 2: The resulting polymer has a broad molecular weight distribution (High Polydispersity Index, PDI > 1.5).
Possible CauseRecommended Solution
Slow Initiation Compared to Propagation If the initiation rate is slower than the propagation rate, new polymer chains will be formed throughout the reaction, leading to a wide range of chain lengths.[6] Ensure rapid and uniform mixing of the initiator with the monomer at the start of the polymerization. Selecting an initiator known for fast and efficient initiation with this compound is also crucial.
Transacetalization Reactions In cationic polymerization of cyclic acetals, transacetalization can occur, leading to a scrambling of chain lengths and broadening the molecular weight distribution.[2][3][7] This can sometimes be mitigated by carefully controlling the reaction temperature and time.
Presence of Impurities Impurities can lead to side reactions that terminate chains or create new initiating species, both of which can broaden the PDI. Rigorous purification of all reagents and solvents is essential.
High Monomer Conversion In some systems, side reactions that broaden the PDI become more prevalent at very high monomer conversions. It may be beneficial to stop the reaction at a moderate conversion to obtain a polymer with a narrower PDI.

Experimental Protocols

Detailed Protocol for Cationic Ring-Opening Polymerization of this compound

This protocol describes a general procedure for the cationic ring-opening polymerization of this compound with the goal of achieving a controlled molecular weight.

Materials:

  • This compound (monomer), freshly distilled from calcium hydride.

  • Triflic anhydride (initiator).

  • Anhydrous dichloromethane (solvent), freshly distilled.

  • Methanol (for precipitation).

  • Nitrogen or Argon gas supply.

  • Flame-dried or oven-dried glassware.

Procedure:

  • Setup: Assemble the reaction glassware (e.g., a Schlenk flask with a magnetic stir bar) and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a stream of inert gas.

  • Reagent Preparation: In the inert atmosphere of a glovebox or using Schlenk line techniques, prepare a stock solution of triflic anhydride in anhydrous dichloromethane.

  • Polymerization:

    • Add the desired amount of freshly distilled this compound to the reaction flask via a gas-tight syringe.

    • Add anhydrous dichloromethane to achieve the desired monomer concentration.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

    • While stirring, rapidly inject the calculated amount of the triflic anhydride initiator solution to begin the polymerization. The amount of initiator will determine the target molecular weight based on the monomer-to-initiator ratio.

  • Reaction Monitoring: Allow the reaction to proceed for the desired amount of time. The progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation:

    • Terminate the polymerization by adding a small amount of a nucleophilic quenching agent, such as pre-chilled methanol or an amine solution.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirred methanol.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and residual initiator.

    • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

experimental_workflow setup 1. Setup and Drying of Glassware reagents 2. Reagent Preparation (Inert Atmosphere) setup->reagents polymerization 3. Polymerization Reaction (Monomer + Solvent + Initiator) reagents->polymerization monitoring 4. Reaction Monitoring (e.g., NMR) polymerization->monitoring termination 5. Termination and Precipitation monitoring->termination purification 6. Purification and Drying termination->purification characterization 7. Characterization (GPC, NMR) purification->characterization troubleshooting_guide start Problem: Low Molecular Weight or High PDI check_purity Are all reagents and solvents pure and dry? start->check_purity check_stoichiometry Is the monomer-to-initiator ratio correct? check_purity->check_stoichiometry Yes purify Action: Purify/dry monomer, solvent, and initiator. check_purity->purify No check_initiation Is initiation rapid and uniform? check_stoichiometry->check_initiation Yes recalculate Action: Recalculate and re-weigh initiator. check_stoichiometry->recalculate No optimize_mixing Action: Improve mixing at reaction start. check_initiation->optimize_mixing No success Problem Resolved check_initiation->success Yes purify->start recalculate->start optimize_mixing->start

References

MDO hydrolysis competing with copolymerization in aqueous media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aqueous copolymerization of 2-methylene-1,3-dioxepane (MDO). The primary challenge in this system is the competition between the desired radical ring-opening copolymerization and the undesired hydrolysis of the MDO monomer. This guide offers practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my MDO incorporation in the copolymer consistently low in aqueous media?

A1: Low incorporation of MDO is a common issue and is primarily due to the rapid hydrolysis of the MDO monomer in water. The cyclic ketene acetal functionality of MDO is highly susceptible to hydrolysis, which competes with the radical polymerization process. To favor copolymerization, reaction conditions must be optimized to minimize the rate of hydrolysis.

Q2: What is the optimal pH for MDO copolymerization in water?

A2: A mildly alkaline pH of approximately 8 is generally recommended.[1] Under acidic or neutral conditions, the hydrolysis of MDO is significantly faster. Alkaline conditions slow down the hydrolysis kinetics, providing a more favorable window for the copolymerization to occur.[2]

Q3: How does reaction temperature affect MDO incorporation?

A3: Lower reaction temperatures are generally favored for increasing MDO incorporation.[1] While lower temperatures may slow down the polymerization rate, they have a more pronounced effect on reducing the rate of MDO hydrolysis.

Q4: What are the primary byproducts of MDO hydrolysis?

A4: The main hydrolysis product of MDO is 4-hydroxy-1-butylacetate (4-HBA). However, other co-hydrolysis products can also be formed.[2]

Q5: Can the hydrolysis of MDO affect the polymerization process beyond just consuming the monomer?

A5: Yes. The hydrolysis of MDO can lead to an autocatalytic effect, where the acidic byproducts of hydrolysis can further catalyze the hydrolysis of remaining MDO, accelerating its depletion.[2] This can create a challenging feedback loop that is detrimental to achieving high MDO incorporation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Very Low or No MDO Incorporation
Possible Cause Suggested Solution
Incorrect pH Ensure the reaction medium is buffered to a stable pH of approximately 8. Use a reliable pH meter and calibrate it regularly. Consider using a buffer system that is effective in the desired pH range and does not interfere with the polymerization.
High Reaction Temperature Reduce the reaction temperature. While this may decrease the overall polymerization rate, it will disproportionately suppress the hydrolysis rate, leading to higher MDO incorporation. Experiment with a range of lower temperatures (e.g., 20-40°C) to find the optimal balance for your system.
Slow Monomer Feed Rate In a semibatch process, a slow monomer feed rate can lead to a low instantaneous concentration of MDO in the reactor, making hydrolysis the dominant pathway. Increase the monomer feed rate to favor bimolecular reaction with the comonomer.
Presence of Acidic Impurities Ensure all reagents and the reactor are free from acidic contaminants. Traces of acid can significantly accelerate MDO hydrolysis.
Issue 2: Poor Reproducibility of MDO Incorporation
Possible Cause Suggested Solution
Inconsistent pH Control Implement robust pH monitoring and control throughout the polymerization. Small fluctuations in pH can lead to significant variations in the hydrolysis rate.
Variable Monomer Quality Use MDO from a reliable source and store it under inert and dry conditions to prevent premature hydrolysis or degradation.
Oxygen Inhibition Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition of the radical polymerization, which can give hydrolysis a kinetic advantage.
Issue 3: Formation of Coagulum or Particle Agglomeration
Possible Cause Suggested Solution
Inadequate Stabilization Optimize the surfactant type and concentration to ensure adequate stabilization of the polymer particles.[3]
High Ionic Strength Be mindful of the ionic strength of the reaction medium, as high salt concentrations can destabilize the emulsion. This can be introduced with the initiator (e.g., potassium persulfate).[3]
Improper Agitation Both insufficient and excessive agitation can lead to instability. Optimize the stirring rate to ensure good mixing without inducing excessive shear.[3]

Data Presentation

Table 1: Effect of pH on MDO Hydrolysis Rate (Illustrative)
pHRelative Hydrolysis Rate Constant (khyd)
3Very High
5High
7Moderate
8Low
9Very Low
Table 2: Influence of Temperature on MDO Incorporation in Copolymerization with Vinyl Acetate (Qualitative)

Lowering the reaction temperature is a key strategy to enhance MDO incorporation by minimizing hydrolysis.[1]

Reaction Temperature (°C)MDO Incorporation
60Low
40Moderate
20High

Experimental Protocols

Protocol 1: Seeded Semibatch Emulsion Copolymerization of MDO

This protocol is a representative example for the copolymerization of MDO with a vinyl monomer (e.g., vinyl acetate or an acrylate) in an aqueous medium.

Materials:

  • MDO (freshly distilled)

  • Vinyl comonomer (e.g., vinyl acetate, methyl methacrylate)

  • Surfactant (e.g., sodium dodecyl sulfate)

  • Initiator system (e.g., redox pair like potassium persulfate and sodium metabisulfite)

  • Buffer solution (to maintain pH ~8)

  • Deionized water

  • Seed latex (pre-made polymer nanoparticles)

Procedure:

  • Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and separate inlet ports for the monomer and initiator feeds.

  • Initial Charge: To the reactor, add deionized water, buffer solution, and the seed latex. Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

  • Temperature Control: Bring the reactor contents to the desired reaction temperature (e.g., 40°C) by circulating water through the jacket.

  • Monomer Emulsion Preparation: In a separate vessel, prepare a stable emulsion of MDO and the comonomer in deionized water with the surfactant.

  • Initiator Solution Preparation: Prepare the initiator and co-initiator (if using a redox system) solutions in deionized water.

  • Polymerization:

    • Add a portion of the initiator solution to the reactor.

    • Simultaneously and continuously feed the monomer emulsion and the remaining initiator solution into the reactor over a predetermined period (e.g., 2-4 hours).

    • Maintain constant stirring and temperature throughout the feed.

  • Post-Polymerization: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for MDO incorporation (e.g., by NMR), particle size, and other relevant properties.

Mandatory Visualizations

MDO_Reactions cluster_polymerization Desired Pathway: Copolymerization cluster_hydrolysis Competing Pathway: Hydrolysis MDO MDO (2-methylene-1,3-dioxepane) Copolymer Degradable Copolymer (with ester linkages) MDO->Copolymer Radical Initiator Hydrolysis_Product Hydrolysis Byproducts (e.g., 4-HBA) MDO->Hydrolysis_Product H⁺ or OH⁻ catalysis Comonomer Comonomer (e.g., Vinyl Acetate) Comonomer->Copolymer Water Water (H₂O) Water->Hydrolysis_Product Hydrolysis_Product->MDO Autocatalysis (by acidic byproducts)

Caption: Competing pathways of MDO in aqueous media.

Experimental_Workflow start Start reactor_setup Reactor Setup (N₂ purge, temp control) start->reactor_setup initial_charge Initial Charge (Water, Buffer, Seed Latex) reactor_setup->initial_charge polymerization Polymerization (Continuous Feed) initial_charge->polymerization prepare_emulsion Prepare Monomer Emulsion (MDO, Comonomer, Surfactant) prepare_emulsion->polymerization prepare_initiator Prepare Initiator Solution prepare_initiator->polymerization post_polymerization Post-Polymerization polymerization->post_polymerization end End Product (Latex) post_polymerization->end

References

Technical Support Center: Optimization of Initiator Systems for 1,3-Dioxepane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the polymerization of 1,3-Dioxepane (DXP). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your initiator systems for successful polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of this compound?

A1: The primary mechanism for the polymerization of this compound is cationic ring-opening polymerization (CROP). In this process, a cationic initiator attacks an oxygen atom in the DXP monomer, leading to the opening of the seven-membered ring and the formation of a propagating cationic species. This active chain end then continues to react with other DXP monomers, resulting in the growth of the polymer chain.

Q2: Which initiators are most effective for the polymerization of this compound?

A2: Protic acids are commonly used as initiators for the CROP of DXP. Perchloric acid (HClO₄) and triflic acid (CF₃SO₃H) are known to be effective. The choice of initiator can significantly impact the polymerization kinetics, molecular weight, and polydispersity of the resulting polymer.

Q3: How does water content affect the polymerization of this compound?

A3: The CROP of DXP is highly sensitive to water. Water can act as a transfer agent, leading to a decrease in the average molecular weight of the polymer and a retardation of the polymerization rate[1]. It is crucial to use dry reagents and solvents and to conduct the polymerization under an inert, dry atmosphere.

Q4: What is the "induction period" observed in some this compound polymerizations?

A4: The induction period is the initial phase of the polymerization where no significant monomer conversion is observed. The duration of this period can be influenced by several factors, including the type of initiator, the presence of impurities, and the reaction temperature. For instance, in copolymerizations with 1,3,5-trioxane, the induction period varies with the initial DXP content[1].

Q5: What are common side reactions in the polymerization of this compound?

A5: A common side reaction in the CROP of cyclic acetals like DXP is the formation of cyclic oligomers. This occurs through a "backbiting" mechanism where the growing polymer chain attacks itself, leading to the formation of a stable cyclic compound and a new, shorter polymer chain.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Monomer Conversion 1. Inactive Initiator: The initiator may have degraded due to moisture or improper storage. 2. Presence of Inhibitors: Impurities in the monomer or solvent can inhibit the polymerization. 3. Insufficient Initiator Concentration: The amount of initiator may be too low to effectively start the polymerization.1. Use a freshly prepared or properly stored initiator. 2. Purify the monomer and solvent before use. Ensure all glassware is thoroughly dried. 3. Incrementally increase the initiator concentration.
Broad Molecular Weight Distribution (High PDI) 1. Chain Transfer Reactions: The presence of impurities, such as water, can lead to chain transfer, resulting in a broad PDI. 2. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, it can lead to a broad distribution of chain lengths.1. Ensure all components of the reaction are rigorously dried. 2. Choose an initiator that provides a fast initiation rate.
Uncontrolled, Rapid Polymerization 1. Highly Reactive Initiator: Some initiators can lead to a very fast, exothermic reaction that is difficult to control.1. Consider using a less reactive initiator or controlling the reaction temperature by performing the polymerization at a lower temperature or using a cooling bath.
Formation of Low Molecular Weight Polymer 1. High Initiator Concentration: An excess of initiator will generate a large number of polymer chains, each with a lower degree of polymerization. 2. Chain Transfer to Monomer or Solvent: This can terminate growing chains prematurely.1. Carefully control the monomer-to-initiator ratio. 2. Select a solvent that is less prone to chain transfer reactions.

Data Presentation: Initiator System Performance

The following table summarizes the performance of different initiator systems for the polymerization of this compound based on available literature.

Initiator Monomer/Initiator Ratio Temperature (°C) Time (h) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn) Reference
Perchloric Acid (HClO₄)Varies80VariesHigh--[1]
Triflic Acid (CF₃SO₃H)Varies---Controllable-[2]

Note: Quantitative data for the homopolymerization of this compound is limited in readily available literature, with much of the research focusing on copolymerization. The conditions and results can vary significantly based on the specific experimental setup.

Experimental Protocols

Protocol 1: Monomer and Solvent Purification

Objective: To remove impurities and water from the this compound monomer and any solvents used.

Materials:

  • This compound (DXP)

  • Sodium metal

  • Nitrogen or Argon gas

  • Distillation apparatus

Procedure:

  • Place the DXP monomer in a round-bottom flask equipped with a magnetic stir bar.

  • Add small pieces of sodium metal to the flask.

  • Reflux the DXP over sodium for 24 hours under a dry nitrogen or argon atmosphere[1].

  • After refluxing, distill the purified DXP under atmospheric pressure[1].

  • Collect the distilled monomer in a dry, sealed container under an inert atmosphere and store it in the dark[1].

  • If a solvent is to be used, it should be purified using appropriate drying agents and distilled before use.

Protocol 2: Bulk Polymerization of this compound using a Protic Acid Initiator

Objective: To perform the cationic ring-opening polymerization of this compound in bulk.

Materials:

  • Purified this compound

  • Initiator solution (e.g., Perchloric acid in a dry diluent)

  • Dry glass reaction tube with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Thermostatically controlled oil bath

Procedure:

  • Flame-dry the glass reaction tube under vacuum and backfill with a dry, inert gas.

  • Introduce the desired amount of purified DXP monomer into the reaction tube.

  • Place the tube in the oil bath and allow it to reach the desired reaction temperature (e.g., 80°C)[1].

  • Using a dry syringe, inject the calculated amount of the initiator solution into the stirred monomer[1].

  • Allow the polymerization to proceed for the desired amount of time. The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, add a small amount of a basic solution (e.g., a solution of triethylamine in a dry solvent).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 3: Polymer Characterization

Objective: To determine the molecular weight (Mn) and polydispersity index (PDI) of the synthesized poly(this compound).

Materials:

  • Dried polymer sample

  • Appropriate solvent for Gel Permeation Chromatography (GPC) (e.g., THF or chloroform)

  • GPC system with a refractive index (RI) detector

  • Polymer standards for calibration (e.g., polystyrene)

Procedure:

  • Dissolve a small amount of the dried polymer in the GPC solvent.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Inject the sample into the GPC system.

  • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the calibration standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis monomer_purification Monomer Purification (Drying over Na, Distillation) reaction_setup Reaction Setup (Inert Atmosphere, Set Temperature) monomer_purification->reaction_setup initiator_prep Initiator Solution Preparation (Under Inert Atmosphere) initiator_prep->reaction_setup glassware_prep Glassware Preparation (Flame-drying) glassware_prep->reaction_setup initiation Initiation (Add Initiator to Monomer) reaction_setup->initiation propagation Propagation (Polymer Chain Growth) initiation->propagation termination Termination (Quench with Base) propagation->termination precipitation Polymer Precipitation (in Non-solvent) termination->precipitation purification Purification (Filtration and Washing) precipitation->purification drying Drying (Under Vacuum) purification->drying characterization Characterization (GPC for Mn and PDI) drying->characterization

Caption: General experimental workflow for the cationic ring-opening polymerization of this compound.

troubleshooting_logic cluster_purity Purity Checks cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, High PDI) check_monomer Is the monomer pure and dry? start->check_monomer check_initiator Is the initiator active and dry? start->check_initiator check_solvent Is the solvent anhydrous? start->check_solvent purify_reagents Re-purify monomer and/or solvent check_monomer->purify_reagents No check_conditions_entry check_monomer->check_conditions_entry Yes new_initiator Use fresh initiator check_initiator->new_initiator No check_initiator->check_conditions_entry Yes check_solvent->purify_reagents No check_solvent->check_conditions_entry Yes check_temp Is the reaction temperature optimal? adjust_temp Adjust reaction temperature check_temp->adjust_temp No check_concentration Is the monomer/initiator ratio correct? adjust_ratio Optimize monomer/initiator ratio check_concentration->adjust_ratio No check_atmosphere Is the reaction under a truly inert atmosphere? improve_inert Improve inert atmosphere setup check_atmosphere->improve_inert No check_conditions_entry->check_temp check_conditions_entry->check_concentration check_conditions_entry->check_atmosphere

Caption: Logical troubleshooting workflow for optimizing this compound polymerization.

References

Technical Support Center: Purification of 1,3-Dioxepane Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3-Dioxepane monomer. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the successful purification of this critical monomer for polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are water, unreacted 1,4-butanediol, formaldehyde, and acidic species that may have been used as catalysts during synthesis. Water is particularly problematic as it can interfere with polymerization processes.

Q2: Why is it crucial to use highly purified this compound for polymerization?

A2: Impurities, especially water and acidic compounds, can act as initiators or chain-transfer agents in cationic ring-opening polymerization, leading to uncontrolled reactions, low molecular weights, and broad molecular weight distributions in the resulting polymer.[1]

Q3: What are the standard methods for purifying this compound?

A3: The standard purification protocol involves drying the monomer over a suitable agent, followed by fractional distillation under an inert atmosphere.[2]

Q4: What are the recommended drying agents for this compound?

A4: Calcium hydride (CaH2) is a highly effective and commonly used drying agent for this compound as it irreversibly reacts with water to produce hydrogen gas, which can be easily removed.[3][4][5] Other options include sodium metal with benzophenone indicator and molecular sieves.[4][5][6]

Q5: At what temperature and pressure should this compound be distilled?

A5: this compound can be distilled at atmospheric pressure, with a boiling point of approximately 145°C.[2] However, to minimize thermal decomposition, vacuum distillation is often preferred.

Q6: How can I confirm the purity of my this compound monomer?

A6: The purity of the monomer can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).[7] NMR can confirm the chemical structure and identify proton-containing impurities, while GC can provide a quantitative measure of purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield After Distillation
Possible CauseTroubleshooting Steps
Product Loss During Transfer - Ensure all glassware is properly dried to prevent the monomer from adhering to wet surfaces. - Minimize the number of transfer steps.
Inefficient Distillation - Ensure the distillation column is well-insulated to maintain a proper temperature gradient. - Use a fractionating column with sufficient theoretical plates for efficient separation.
Polymerization During Distillation - Ensure all acidic impurities are removed or neutralized before heating. - Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, if premature polymerization is suspected.[7] - Distill under reduced pressure to lower the required temperature.
Leak in the Distillation Setup - Check all joints and connections for leaks, especially when performing vacuum distillation. Use high-vacuum grease for ground glass joints.[8]
Issue 2: Purified Monomer is Still "Wet" (Contains Water)
Possible CauseTroubleshooting Steps
Ineffective Drying Agent - Use a fresh batch of a high-capacity drying agent like Calcium Hydride.[4] - Ensure the drying agent is finely powdered to maximize surface area.
Insufficient Drying Time - Allow the monomer to stir over the drying agent for an extended period (e.g., overnight) to ensure complete removal of water.
Introduction of Moisture During Workup - Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[8] - Perform all transfers under a dry, inert atmosphere (e.g., nitrogen or argon).[8]
Issue 3: Polymerization Fails or Gives Poor Results with Purified Monomer
Possible CauseTroubleshooting Steps
Residual Acidic Impurities - Wash the crude monomer with a mild base solution (e.g., saturated sodium bicarbonate) before the final drying and distillation steps.[9]
Contamination from Drying Agent - After drying, carefully decant or filter the monomer away from the drying agent before distillation.
Thermal Decomposition During Distillation - Use vacuum distillation to reduce the boiling point and minimize the risk of thermal degradation.
Monomer Contaminated After Purification - Store the purified monomer under an inert atmosphere and in a refrigerator to prevent degradation and moisture absorption.

Quantitative Data Summary

PropertyValueReference
Boiling Point (Atmospheric Pressure)145 °C[2]
Purity (after double distillation)>99%[7]

Experimental Protocols

Protocol 1: General Purification of this compound
  • Pre-drying: Wash the crude this compound with a saturated solution of sodium bicarbonate, followed by distilled water. Separate the organic layer and dry it with a general drying agent like anhydrous magnesium sulfate or sodium sulfate.[9][10]

  • Drying: Decant the pre-dried monomer into a dry flask containing calcium hydride (CaH2). Allow the mixture to stir under an inert atmosphere (nitrogen or argon) overnight.

  • Distillation: Carefully decant the monomer into a distillation flask. Assemble a fractional distillation apparatus that has been oven-dried and cooled under an inert atmosphere.

  • Fractional Distillation: Distill the this compound under atmospheric pressure or reduced pressure. Collect the fraction that boils at a constant temperature.[2]

  • Storage: Store the purified monomer in a sealed flask under an inert atmosphere in a refrigerator.

Visualizations

PurificationWorkflow cluster_start Crude Monomer cluster_predry Pre-Drying cluster_finaldry Final Drying cluster_purify Purification cluster_end Final Product Crude Crude this compound Wash Wash with NaHCO3 and Water Crude->Wash Impurity Removal Dry1 Dry with MgSO4 Wash->Dry1 Dry2 Stir over CaH2 (under N2/Ar) Dry1->Dry2 Water Removal Distill Fractional Distillation (under N2/Ar) Dry2->Distill Separation Pure Pure this compound Distill->Pure Purity >99%

Caption: General workflow for the purification of this compound monomer.

TroubleshootingTree Start Polymerization Fails CheckPurity Check Monomer Purity (NMR, GC) Start->CheckPurity Impure Impurities Detected? CheckPurity->Impure Water Water Present? Impure->Water Yes Pure Monomer is Pure Impure->Pure No Acid Acidic Impurities? Water->Acid No Redry Re-dry Monomer (e.g., over CaH2) Water->Redry Yes Neutralize Neutralize with Base and Re-distill Acid->Neutralize Yes Other Other Impurities Present Acid->Other No RePurify Re-purify by Fractional Distillation Other->RePurify CheckConditions Check Polymerization Conditions (Initiator, Temp, etc.) Pure->CheckConditions

Caption: Troubleshooting decision tree for failed polymerization reactions.

References

Minimizing cyclic oligomer formation in 1,3-Dioxepane polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,3-Dioxepane. The focus is on minimizing the formation of undesirable cyclic oligomers.

Troubleshooting Guide

This guide addresses common issues encountered during this compound polymerization, with a focus on identifying and mitigating the formation of cyclic oligomers.

Issue Potential Cause Recommended Solution
High percentage of cyclic oligomers in the final product. Backbiting Reactions: The growing polymer chain end attacks a monomer unit within the same chain, leading to the formation of a cyclic oligomer. This is a common side reaction in cationic ring-opening polymerization of cyclic acetals.[1][2][3]- Optimize Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting. - Control Temperature: Lowering the polymerization temperature can reduce the rate of backbiting reactions.[4] - Select Appropriate Catalyst/Initiator: Some initiating systems are less prone to side reactions. For instance, using triflic anhydride may offer better molecular weight control.[5][6]
Broad molecular weight distribution (High Polydispersity Index - PDI). Transacetalization Reactions: This involves the cleavage and reformation of acetal bonds in the polymer backbone, leading to a randomization of chain lengths and the formation of cyclic species.[2][5]- Limit Reaction Time/Conversion: Increased conversion and longer reaction times can lead to more transacetalization.[1][3] Quenching the reaction at an optimal point can help. - Initiator/Catalyst Choice: The choice of catalyst can influence the extent of transacetalization.
Low polymer yield and formation of short-chain oligomers. Inefficient Initiation or Early Termination: The initiator may not be effectively starting the polymerization, or termination reactions may be occurring prematurely.- Purify Monomer and Reagents: Impurities can interfere with the initiator and terminate polymerization. Ensure this compound and solvents are rigorously dried. - Optimize Initiator Concentration: An appropriate monomer-to-initiator ratio is crucial for achieving the desired molecular weight and minimizing side reactions.[1][3]
Inconsistent polymerization results. Variability in Experimental Conditions: Small changes in temperature, monomer/initiator concentration, or the presence of impurities can significantly impact the polymerization outcome.- Standardize Protocols: Maintain strict control over all experimental parameters. - Inert Atmosphere: Conduct polymerizations under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Frequently Asked Questions (FAQs)

Q1: What are cyclic oligomers and why are they a problem in this compound polymerization?

A1: Cyclic oligomers are low molecular weight byproducts that are formed during the ring-opening polymerization of this compound. They are formed through intramolecular "backbiting" or transacetalization reactions.[1][2] Their presence is often undesirable as they can negatively impact the mechanical and thermal properties of the final polymer, and their removal can be a costly and time-consuming purification step.[7]

Q2: How can I detect and quantify the amount of cyclic oligomers in my polymer?

A2: Several analytical techniques can be used to detect and quantify cyclic oligomers:

  • Gel Permeation Chromatography (GPC/SEC): This technique separates molecules based on their size. Cyclic oligomers will appear as distinct, low molecular weight peaks separate from the main polymer distribution.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify characteristic signals of the cyclic species, which may differ slightly from the linear polymer.[1][2][3]

  • Mass Spectrometry (e.g., MALDI-TOF MS): This technique can identify the exact mass of the different oligomeric species present in the sample.[1][3]

Q3: What is the "Active Monomer" mechanism and how can it help reduce cyclic oligomer formation?

A3: The Active Monomer (AM) mechanism is a type of cationic ring-opening polymerization where the monomer is activated by a protonic acid, and then reacts with a neutral polymer chain end (typically hydroxyl-terminated). This is in contrast to the Active Chain End (ACE) mechanism, where the growing polymer chain has a reactive cationic center. The AM mechanism can reduce the concentration of highly reactive cationic chain ends, which are prone to backbiting, thereby minimizing cyclic oligomer formation.[1][2][3]

Q4: Does the polymerization temperature significantly affect the formation of cyclic oligomers?

A4: Yes, temperature plays a crucial role. Generally, higher temperatures can increase the rate of polymerization but also tend to favor the formation of cyclic oligomers due to increased chain mobility and the higher likelihood of backbiting reactions.[8][9] In some cases, conducting the polymerization at lower temperatures or even in a "frozen" or solid state can suppress the formation of cyclic oligomers by restricting the movement of the active chain ends.[4]

Q5: Are there specific catalysts that are recommended for minimizing cyclic oligomers in this compound polymerization?

A5: The choice of catalyst is critical. While common Lewis acids can be used, protonic acids like triflic acid (CF3SO3H) have been shown to be effective in promoting the activated monomer mechanism, which can lead to a reduction in cyclic byproducts.[2] The use of triflic anhydride has also been reported to allow for better control over the molecular weight.[5][6]

Data Presentation

Table 1: Influence of Reaction Parameters on Cyclic Oligomer Formation in Cyclic Acetal Polymerization

ParameterEffect on Cyclic Oligomer FormationRationale
Monomer Conversion Increases with increasing conversion[1][3]As monomer is consumed, the relative concentration of polymer chains increases, making intramolecular backbiting more probable.
Monomer to Initiator Ratio Increases with higher ratios[1][3]Higher ratios lead to higher molecular weight polymers, which have more sites for potential backbiting.
Temperature Generally increases with higher temperature[8][9]Increased chain flexibility and mobility at higher temperatures facilitate the chain end reaching back to attack the polymer backbone.
Monomer Concentration Decreases with higher initial monomer concentrationHigher monomer concentration favors intermolecular propagation over intramolecular cyclization.

Experimental Protocols

Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of this compound

  • Materials: this compound (DXP), initiator (e.g., triflic acid), dry solvent (e.g., dichloromethane), quenching agent (e.g., triethylamine or methanol).

  • Purification: DXP and the solvent must be rigorously dried and purified before use to remove any water, which can interfere with the cationic polymerization. DXP can be refluxed over sodium and distilled under a nitrogen atmosphere.[10]

  • Polymerization Setup: The polymerization should be carried out in a flame-dried glass reactor under an inert atmosphere (nitrogen or argon).

  • Procedure:

    • Add the desired amount of dry solvent and purified this compound to the reactor.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

    • Prepare a stock solution of the initiator in the dry solvent.

    • Add the required amount of the initiator solution to the monomer solution dropwise with stirring to initiate the polymerization.

    • Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by 1H NMR to determine monomer conversion).

    • Quench the polymerization by adding a quenching agent.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

    • Filter and dry the polymer under vacuum.

  • Characterization: Analyze the resulting polymer for molecular weight, polydispersity, and the presence of cyclic oligomers using GPC, NMR, and/or mass spectrometry.

Visualizations

polymerization_mechanisms Comparison of Polymerization Mechanisms cluster_ACE Active Chain End (ACE) Mechanism cluster_AM Active Monomer (AM) Mechanism ACE_Monomer Monomer ACE_Propagation Propagation ACE_GrowingChain Growing Polymer Chain (Active Cationic End) ACE_GrowingChain->ACE_Monomer Attacks Monomer ACE_Backbiting Backbiting (Intramolecular) ACE_GrowingChain->ACE_Backbiting Self-Attack ACE_Propagation->ACE_GrowingChain Chain Growth ACE_CyclicOligomer Cyclic Oligomer ACE_Backbiting->ACE_CyclicOligomer AM_Monomer Monomer AM_ActivatedMonomer Activated Monomer AM_Monomer->AM_ActivatedMonomer Protonation AM_Proton Proton (H+) AM_Propagation Propagation AM_PolymerEnd Polymer Chain (Neutral End, e.g., -OH) AM_PolymerEnd->AM_ActivatedMonomer Attacks Activated Monomer AM_LinearPolymer Linear Polymer AM_Propagation->AM_LinearPolymer Chain Growth troubleshooting_workflow Start Start: High Cyclic Oligomer Content Detected Check_Conditions Review Polymerization Conditions Start->Check_Conditions High_Temp High Temperature? Check_Conditions->High_Temp Temperature Low_Monomer_Conc Low Initial Monomer Conc.? Check_Conditions->Low_Monomer_Conc Concentration High_Conversion High Monomer Conversion? Check_Conditions->High_Conversion Conversion Optimize_Catalyst Consider Catalyst/Initiator System Check_Conditions->Optimize_Catalyst Catalyst High_Temp->Low_Monomer_Conc No Action_Lower_Temp Action: Lower Reaction Temperature High_Temp->Action_Lower_Temp Yes Low_Monomer_Conc->High_Conversion No Action_Increase_Monomer Action: Increase Initial Monomer Concentration Low_Monomer_Conc->Action_Increase_Monomer Yes High_Conversion->Optimize_Catalyst No Action_Reduce_Time Action: Reduce Reaction Time / Target Lower Conversion High_Conversion->Action_Reduce_Time Yes Action_Change_Catalyst Action: Switch to Initiator Favoring AM Mechanism (e.g., Protic Acid) Optimize_Catalyst->Action_Change_Catalyst Yes End End: Reduced Cyclic Oligomer Formation Optimize_Catalyst->End No Change Needed Action_Lower_Temp->End Action_Increase_Monomer->End Action_Reduce_Time->End Action_Change_Catalyst->End

References

Technical Support Center: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methylene-1,3-dioxepane (MDO) synthesis.

Troubleshooting Guide

Low yield or impure product are common issues encountered during the synthesis of MDO. This guide provides a systematic approach to identifying and resolving these problems.

Diagram: Troubleshooting Low MDO Yield

Troubleshooting_Low_Yield start Low MDO Yield check_bmdo Check Yield and Purity of BMDO Intermediate start->check_bmdo bmdo_ok BMDO Yield (>70%) and Purity High? check_bmdo->bmdo_ok acetal_formation_issue Issue with Acetal Formation (Step 1) bmdo_ok->acetal_formation_issue Yes dehydrobromination_issue Issue with Dehydrobromination (Step 2) bmdo_ok->dehydrobromination_issue No check_reagents_step1 Verify Reagent Quality: - Bromoacetaldehyde diethyl acetal - Butane-1,4-diol acetal_formation_issue->check_reagents_step1 check_conditions_step1 Review Reaction Conditions: - Efficient ethanol removal? - Correct catalyst concentration? - Anhydrous conditions? acetal_formation_issue->check_conditions_step1 check_base Verify Base Quality and Handling: - Finely ground KOH? - Anhydrous? dehydrobromination_issue->check_base check_conditions_step2 Review Reaction Conditions: - Low temperature (0 °C) during addition? - Vigorous stirring? - Effective distillation/purification? dehydrobromination_issue->check_conditions_step2 purification_issue Review Purification Method: - Vacuum distillation effective? - BMDO contamination? dehydrobromination_issue->purification_issue double_distill Consider Double Distillation for High Purity MDO purification_issue->double_distill

Caption: A decision tree to diagnose and resolve low yield issues in MDO synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the first step (synthesis of 2-bromomethyl-1,3-dioxepane)?

A1: Incomplete removal of ethanol during the acetalization reaction is a frequent cause of low yields. The reaction is an equilibrium, and ethanol must be continuously removed to drive the reaction towards the product. Ensure your distillation setup is efficient. Additionally, the purity of reagents, particularly the bromoacetaldehyde diethyl acetal and butane-1,4-diol, is crucial. The use of a catalyst like p-toluenesulfonic acid is also necessary.[1]

Q2: My final MDO product is contaminated with the precursor, 2-bromomethyl-1,3-dioxepane (BMDO). How can I remove it?

A2: BMDO can be a difficult impurity to remove from MDO due to their similar properties.[1] Careful vacuum distillation is the primary method for purification. For applications requiring very high purity, a double distillation may be necessary.[1] The use of potassium carbonate and potassium hydroxide pellets in the collection flask during distillation can also help to remove acidic impurities and any remaining BMDO.[1]

Q3: The dehydrobromination step (Step 2) is giving a low yield. What are the critical parameters to control?

A3: The dehydrobromination of BMDO to MDO is sensitive to reaction conditions. Key parameters include:

  • Base Quality: Finely ground potassium hydroxide (KOH) is essential to maximize the surface area for the reaction.[1]

  • Temperature: The initial addition of the base should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1]

  • Stirring: Vigorous stirring is necessary to ensure good mixing of the heterogeneous reaction mixture.

  • Phase Transfer Catalyst: The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield.[1]

Q4: Can I use a different base for the dehydrobromination step?

A4: While potassium hydroxide is commonly used, other strong bases could potentially be employed. However, the use of finely ground KOH is well-documented for this synthesis.[1] If considering an alternative base, it is important to screen its effectiveness and optimize the reaction conditions accordingly.

Q5: What are the expected yields for each step of the MDO synthesis?

A5: Yields can vary depending on the specific experimental conditions and scale. However, based on reported procedures, you can generally expect:

  • Step 1 (BMDO synthesis): Around 71%[1]

  • Step 2 (MDO synthesis from BMDO): A reported yield is approximately 28.5%, though optimization can potentially improve this.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for MDO Synthesis

StepReactionKey ReagentsSolventCatalystTypical Temp.Typical TimeTypical Yield (%)
1Acetal FormationBromoacetaldehyde diethyl acetal, Butane-1,4-diolCyclohexanep-toluenesulfonic acidReflux5 hours71[1]
2Dehydrobromination2-bromomethyl-1,3-dioxepane, Potassium hydroxideNone (neat)Tetrabutylammonium bromide0 °C to 75 °C20 min at 0°C, then warming28.5[1]

Experimental Protocols

Diagram: MDO Synthesis Workflow

MDO_Synthesis_Workflow start Start step1 Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO) start->step1 reflux Reflux with Ethanol Removal step1->reflux distill1 Vacuum Distillation of BMDO reflux->distill1 step2 Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO) distill1->step2 dehydrobromination Dehydrobromination with KOH step2->dehydrobromination distill2 Distillation of MDO dehydrobromination->distill2 end Final Product: MDO distill2->end

Caption: A workflow diagram illustrating the two-step synthesis of MDO.

Protocol 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

This protocol is adapted from a literature procedure.[1]

Materials:

  • Bromoacetaldehyde diethyl acetal

  • Butane-1,4-diol

  • p-toluenesulfonic acid

  • Hydroquinone (trace amount as an inhibitor)

  • Cyclohexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add equimolar amounts of bromoacetaldehyde diethyl acetal and butane-1,4-diol.

  • Add cyclohexane as the solvent.

  • Add a catalytic amount of p-toluenesulfonic acid and a trace of hydroquinone.

  • Heat the mixture to reflux. Ethanol will be collected in the Dean-Stark trap as it is formed.

  • Continue the reflux for approximately 5 hours or until no more ethanol is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the cyclohexane under reduced pressure.

  • Purify the crude product by vacuum distillation (e.g., at 0.02 mmHg) to obtain 2-bromomethyl-1,3-dioxepane as a clear liquid.

Protocol 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO) from BMDO

This protocol is adapted from a literature procedure.[1]

Materials:

  • 2-bromomethyl-1,3-dioxepane (BMDO)

  • Potassium hydroxide (KOH), finely ground

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (for collection flask)

  • Potassium hydroxide pellets (for collection flask)

Procedure:

  • Place the BMDO in a round-bottom flask and cool it to 0 °C in an ice bath with stirring.

  • Slowly add finely ground potassium hydroxide and a catalytic amount of tetrabutylammonium bromide to the stirred BMDO.

  • Maintain the reaction mixture at 0 °C for 20 minutes.

  • Allow the mixture to warm to room temperature.

  • Place the reaction flask in an ultrasonic bath at 75 °C.

  • Distill the MDO directly from the reaction mixture into a collection flask containing potassium carbonate and potassium hydroxide pellets. This setup helps to immediately neutralize any acidic byproducts and trap any unreacted BMDO.

  • The final product, 2-Methylene-1,3-dioxepane, should be a colorless liquid. For higher purity, a second distillation may be performed.[1]

References

Technical Support Center: Poly(1,3-dioxepane) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(1,3-dioxepane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of this compound, with a primary focus on controlling polydispersity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(this compound)?

A1: The most common method for synthesizing poly(this compound) is through cationic ring-opening polymerization (CROP). This method can be initiated by protonic acids (e.g., triflic acid, perchloric acid) or Lewis acids. Additionally, radical ring-opening polymerization of derivatives like 2-methylene-1,3-dioxepane can be employed to introduce ester functionalities into the polymer backbone, resulting in a degradable polyester.

Q2: What is polydispersity index (PDI) and why is it important to control it in poly(this compound) synthesis?

A2: The polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. For many applications, particularly in drug delivery and advanced materials, a low PDI (typically < 1.5) is crucial as it ensures uniform properties such as degradation rate, drug release kinetics, and mechanical strength.

Q3: What are the main factors that lead to high polydispersity in the synthesis of poly(this compound)?

A3: High polydispersity in the cationic ring-opening polymerization of this compound is often caused by:

  • Chain transfer reactions: Transfer of the active cationic center to monomer, polymer, or solvent molecules can initiate new chains, leading to a broader molecular weight distribution.

  • Transacetalization: This is a significant side reaction in the polymerization of cyclic acetals, where the propagating chain end reacts with an acetal linkage in another polymer chain, leading to a scrambling of chain lengths and a broadening of the PDI.[1]

  • Slow initiation: If the rate of initiation is slower than the rate of propagation, new chains are continuously formed while existing chains are already growing, resulting in a wide distribution of chain lengths.

  • Impurities: Water and other protic impurities can act as initiators or chain transfer agents, leading to a loss of control over the polymerization.

Q4: How can I minimize the polydispersity of my poly(this compound)?

A4: To achieve a low PDI, consider the following strategies:

  • Purification of reagents: Thoroughly dry and purify the monomer, solvent, and initiator to remove any water or protic impurities.

  • Optimize reaction conditions: Lowering the reaction temperature can often reduce the rate of side reactions relative to propagation.

  • Choice of initiator: Using a fast and efficient initiator can promote a more uniform start to chain growth.

  • Monomer to initiator ratio: A higher monomer-to-initiator ratio can sometimes lead to broader distributions due to the increased likelihood of side reactions over the longer polymerization times required for high conversion.[2]

  • Living polymerization techniques: Employing conditions that favor a living cationic polymerization can provide better control over the molecular weight and PDI.[3]

Troubleshooting Guide

Problem 1: The resulting poly(this compound) has a very high PDI (> 2.0).

Possible CauseRecommended Solution
Presence of Impurities Water or other protic impurities in the monomer, solvent, or initiator can lead to uncontrolled initiation and chain transfer. Ensure all reagents are rigorously purified and dried before use. Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Transacetalization This side reaction is prevalent in the polymerization of cyclic acetals and leads to a broadening of the molecular weight distribution.[1] Consider lowering the reaction temperature to suppress this reaction. Shorter reaction times can also limit the extent of transacetalization, although this may also limit monomer conversion.
Slow Initiation If the initiation rate is significantly slower than the propagation rate, it will result in a broad PDI. Ensure the chosen initiator is highly efficient for the polymerization of this compound. Proper and rapid mixing of the initiator with the monomer solution is also crucial.
High Monomer Conversion Pushing for very high monomer conversion can sometimes lead to an increase in side reactions, including transacetalization, which broadens the PDI.[2] Analyze the PDI at different conversions to determine the optimal reaction time for your desired molecular weight and PDI.

Problem 2: The polymerization is very slow or does not initiate.

Possible CauseRecommended Solution
Inactive Initiator The initiator may have degraded or is not suitable for the polymerization of this compound. Use a fresh, properly stored initiator. Protonic acids like triflic acid (CF₃SO₃H) or perchloric acid (HClO₄) are often effective.
Low Reaction Temperature While lower temperatures can reduce side reactions, they also decrease the overall reaction rate. If the polymerization is too slow, a modest increase in temperature may be necessary.
Insufficient Initiator Concentration The concentration of the initiator may be too low to effectively start the polymerization. While a high concentration can lead to low molecular weight polymer, a certain threshold is required for initiation.
Presence of Inhibitors Impurities in the monomer or solvent can inhibit the polymerization. Ensure high-purity reagents are used.

Data Presentation

The following tables summarize the expected qualitative effects of various experimental parameters on the polydispersity index (PDI) of poly(this compound) based on general principles of cationic ring-opening polymerization.

Table 1: Effect of Initiator Type and Concentration on PDI

Initiator TypeInitiator ConcentrationExpected PDIRationale
Strong Protonic Acid (e.g., CF₃SO₃H)OptimalLow to ModerateFast initiation can lead to a more uniform start of chain growth.
Strong Protonic Acid (e.g., CF₃SO₃H)Too HighLow to ModerateLeads to lower molecular weight but may not necessarily broaden the PDI significantly if initiation is fast.
Strong Protonic Acid (e.g., CF₃SO₃H)Too LowHighSlow or incomplete initiation can lead to a broad distribution of chain lengths.
Lewis Acid (e.g., BF₃·OEt₂)VariesModerate to HighInitiation can be more complex, potentially leading to a less controlled polymerization and higher PDI.

Table 2: Effect of Reaction Conditions on PDI

ParameterConditionExpected PDIRationale
TemperatureLowLowerReduces the rate of side reactions like transacetalization relative to propagation.
TemperatureHighHigherIncreases the likelihood of chain transfer and transacetalization reactions.[1]
Monomer ConcentrationHighPotentially HigherCan increase the viscosity of the reaction medium, leading to diffusion limitations and a broader PDI.
Monomer to Initiator RatioHighPotentially HigherLonger polymerization times required for high conversion can increase the extent of side reactions.[2]
Solvent PolarityVariesVariesThe choice of solvent can influence the stability of the propagating cationic species and the solubility of the polymer, which in turn affects the PDI.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) with Low Polydispersity via Cationic Ring-Opening Polymerization

Materials:

  • This compound (monomer), purified by distillation over calcium hydride.

  • Dichloromethane (solvent), dried over calcium hydride and distilled.

  • Trifluoromethanesulfonic acid (triflic acid, initiator), used as received.

  • Methanol (for termination).

  • Nitrogen or Argon gas (for inert atmosphere).

Procedure:

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with inert gas.

  • In the inert atmosphere, add the desired amount of freshly distilled dichloromethane to the flask via a dry syringe.

  • Add the purified this compound monomer to the solvent and stir to mix. Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C) in a cooling bath.

  • Prepare a stock solution of triflic acid in dry dichloromethane.

  • Rapidly inject the calculated amount of the initiator solution into the stirred monomer solution to ensure fast and uniform initiation.

  • Allow the polymerization to proceed for the desired time. Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR.

  • Terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane or diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mn, Mw) and PDI using Gel Permeation Chromatography (GPC).

Protocol 2: Characterization of Poly(this compound) by Gel Permeation Chromatography (GPC)

Instrumentation and Conditions:

  • GPC System: Equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35-40 °C.

  • Calibration: Use polystyrene standards of known molecular weight and low PDI to generate a calibration curve.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the dry poly(this compound) sample into a vial.

  • Add the appropriate volume of THF to achieve a concentration of about 1-2 mg/mL.

  • Gently agitate the vial until the polymer is completely dissolved. Avoid vigorous shaking to prevent shear degradation.

  • Filter the polymer solution through a 0.22 or 0.45 µm syringe filter (PTFE or other THF-compatible membrane) into a GPC vial.

  • Place the vial in the autosampler for analysis.

Data Analysis:

  • Integrate the chromatogram of the polymer sample.

  • Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using the polystyrene calibration curve.

  • Calculate the polydispersity index (PDI = Mw / Mn).

Visualizations

Troubleshooting_High_PDI Troubleshooting High Polydispersity Index (PDI) in Poly(this compound) Synthesis start High PDI Observed (>1.5) check_impurities Were all reagents (monomer, solvent, initiator) rigerously purified and dried? start->check_impurities purify_reagents Action: Purify and dry all reagents. Use inert atmosphere techniques. check_impurities->purify_reagents No check_temperature Was the reaction temperature too high? check_impurities->check_temperature Yes end_low_pdi Low PDI Achieved purify_reagents->end_low_pdi lower_temperature Action: Lower the reaction temperature (e.g., to 0°C or -20°C) to reduce side reactions. check_temperature->lower_temperature Yes check_initiation Was the initiator added slowly or inefficiently? check_temperature->check_initiation No lower_temperature->end_low_pdi improve_initiation Action: Ensure rapid and uniform mixing of a highly efficient initiator. check_initiation->improve_initiation Yes check_conversion Was the reaction run to very high conversion? check_initiation->check_conversion No improve_initiation->end_low_pdi optimize_time Action: Analyze PDI at different conversions to find the optimal reaction time. check_conversion->optimize_time Yes check_conversion->end_low_pdi No optimize_time->end_low_pdi

Caption: Troubleshooting workflow for high PDI.

CROP_Mechanisms Cationic Ring-Opening Polymerization (CROP) Mechanisms cluster_ACE Active Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism ace_init Initiator (I+) activates Monomer (M) ace_prop Propagating Cationic Chain End (P+) attacks Monomer (M) ace_init->ace_prop Initiation ace_prop->ace_prop Propagation high_pdi Higher PDI ace_prop->high_pdi Chain Transfer/ Transacetalization am_init Protonic Acid (H+) protonates Monomer (M) am_prop Nucleophilic Initiator/Chain End attacks Activated Monomer (MH+) am_init->am_prop Activation am_prop->am_prop Propagation low_pdi Lower PDI am_prop->low_pdi Can suppress side reactions

References

Technical Support Center: Transacetalization Side Reactions in Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on identifying, controlling, and troubleshooting transacetalization side reactions during copolymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is transacetalization and why is it a concern in my copolymer synthesis?

A1: Transacetalization is a chemical reaction where the alkoxy group of an acetal is exchanged with another alcohol. In copolymer synthesis, particularly in acid-catalyzed systems, this can manifest as an unwanted side reaction.[1] It can lead to several issues, including:

  • Changes in Copolymer Composition and Sequence: Transacetalization can scramble the monomer sequence along the polymer chain, leading to a more random or block-like structure than intended.[2]

  • Broadened Molecular Weight Distribution (PDI): This side reaction can cause chain cleavage and recombination, resulting in a wider range of polymer chain lengths and a higher polydispersity index (PDI).

  • Formation of Cyclic Oligomers: Intramolecular transacetalization can lead to the formation of undesirable cyclic byproducts.

  • Inconsistent Material Properties: The unintended alterations in copolymer structure and molecular weight can negatively impact the final material's physical and mechanical properties.

Q2: I am observing a broader than expected molecular weight distribution in my GPC results. Could transacetalization be the cause?

A2: Yes, a broad or multimodal molecular weight distribution is a strong indicator that transacetalization may be occurring. This side reaction can lead to a "scrambling" of polymer chains, where chains are cleaved and then randomly recombine, leading to a wider distribution of chain lengths. It is recommended to analyze your copolymer using techniques like ¹H or ¹³C NMR to look for evidence of altered monomer sequences or unexpected end groups, which would further support the occurrence of transacetalization.

Q3: How can I detect and quantify the extent of transacetalization in my copolymer?

A3: A combination of analytical techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are powerful tools for analyzing the microstructure of your copolymer.[3] Look for new signals that may correspond to different acetal environments resulting from monomer scrambling. Quantitative NMR can be used to determine the relative amounts of different monomer sequences.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution (PDI) of your polymer.[4] A broadening of the PDI compared to a controlled polymerization is an indication of side reactions like transacetalization.

  • Mass Spectrometry (e.g., MALDI-TOF): This technique can help identify the presence of cyclic oligomers and provide detailed information about the end groups of the polymer chains.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Broad or bimodal molecular weight distribution (High PDI) in GPC. Excessive Transacetalization: The acid catalyst is likely promoting chain cleavage and scrambling.1. Optimize Catalyst Concentration: Reduce the concentration of the acid catalyst. A lower catalyst loading can decrease the rate of transacetalization.[5] 2. Change Catalyst Type: Consider using a milder acid catalyst. For example, some Lewis acids may be less prone to inducing transacetalization than strong Brønsted acids. 3. Quench the Reaction Promptly: Once the desired monomer conversion is reached, quench the catalyst immediately to prevent further side reactions. This can be done by adding a base, such as triethylamine or a dilute solution of sodium bicarbonate.[6]
Copolymer sequence is more random than expected based on monomer reactivity ratios. Inter-chain Transacetalization: Acetal linkages within the polymer chains are being cleaved and reformed with other chains.1. Lower the Reaction Temperature: Transacetalization is often more prevalent at higher temperatures. Running the polymerization at a lower temperature can help to kinetically favor propagation over transacetalization.[7] 2. Increase Monomer Concentration: A higher monomer concentration can favor the propagation reaction over side reactions.
Presence of unexpected peaks in the NMR spectrum, suggesting cyclic byproducts. Intra-chain Transacetalization (Backbiting): The growing polymer chain is reacting with an acetal group on the same chain to form a cyclic oligomer.1. Adjust Monomer Feed Ratio: In some systems, a higher concentration of one monomer can suppress backbiting. Experiment with different initial monomer ratios. 2. Use a Bulky Initiator or Monomer: Steric hindrance can disfavor the formation of cyclic structures.
Inconsistent batch-to-batch reproducibility. Trace amounts of water or alcohol impurities. 1. Rigorous Purification of Reagents: Ensure all monomers, solvents, and initiators are meticulously dried and purified before use. Water can participate in hydrolysis and transacetalization reactions. 2. Perform Polymerization under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Data Presentation

The following tables summarize the impact of key reaction parameters on transacetalization side reactions.

Table 1: Effect of Catalyst Type and Concentration on Poly(lactic-co-glycolic acid) (PLGA) Synthesis

CatalystCatalyst Loading (mol%)Monomer Conversion (%)PDI (Mw/Mn)Observations
Sn(Oct)₂0.02>951.8Significant transesterification (an analogous reaction to transacetalization in polyesters) observed at high conversion.[3]
Sn(Oct)₂0.05>952.1Increased catalyst loading led to a faster reaction but also a greater extent of side reactions.[3]
Sn(OTf)₂0.02>95>3.0Stronger acid catalyst resulted in significant side reactions from the beginning of the polymerization.[3]

Table 2: Influence of Temperature on Cationic Ring-Opening Copolymerization

Monomer SystemTemperature (°C)Result
2-methyl-1,3-dioxepane and δ-valerolactone30 -> 90Increasing the temperature led to depolymerization and scrambling of the monomer sequence, resulting in a more alternating copolymer structure.[7]
Formaldehyde and cyclic ethersHigh TemperaturesHigher temperatures can promote chain-scission side reactions, making it difficult to obtain high molecular weight copolymers.[8]

Experimental Protocols

Protocol 1: General Procedure for Cationic Ring-Opening Copolymerization of a Cyclic Acetal and a Cyclic Ester with Minimized Transacetalization

This protocol is adapted from procedures for the synthesis of poly(acetal-ester)s where transacetalization is a known side reaction.[6]

Materials:

  • Cyclic acetal monomer (e.g., 2-methyl-1,3-dioxepane), purified and dried.

  • Cyclic ester monomer (e.g., γ-butyrolactone), purified and dried.

  • Protonic acid catalyst (e.g., trifluoromethanesulfonic acid, CF₃SO₃H), as a dilute solution in a dry, inert solvent.

  • Anhydrous solvent (e.g., dichloromethane or toluene).

  • Quenching agent (e.g., triethylamine or a dilute solution of aqueous ammonia in methanol).

  • Inert atmosphere (nitrogen or argon).

Procedure:

  • Reactor Setup: A glass reactor equipped with a magnetic stirrer and a three-way stopcock is dried under vacuum using a heat gun and then filled with an inert atmosphere.

  • Monomer and Solvent Addition: The anhydrous solvent and purified monomers are added to the reactor via dry syringes.

  • Initiation: The reaction mixture is brought to the desired temperature (e.g., 0 °C or room temperature). The polymerization is initiated by the rapid injection of the protonic acid catalyst solution.

  • Polymerization: The reaction is allowed to proceed with stirring under an inert atmosphere. Aliquots may be withdrawn at specific time points to monitor monomer conversion and molecular weight evolution by NMR and GPC, respectively.

  • Quenching: Upon reaching the desired monomer conversion, the polymerization is terminated by adding the quenching agent.

  • Purification: The polymer is diluted with a suitable solvent (e.g., dichloromethane) and washed with water to remove the quenched catalyst and any unreacted monomers. The organic phase is dried, and the polymer is isolated by precipitation in a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.

Protocol 2: Analysis of Transacetalization by ¹H NMR Spectroscopy

This protocol provides a general guideline for using ¹H NMR to detect transacetalization.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified copolymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify Main Chain Signals: Assign the characteristic peaks corresponding to the protons of each monomer unit in the expected copolymer structure.

    • Look for New Acetal Protons: Carefully examine the region where acetal protons resonate (typically δ 4.5-5.5 ppm). The presence of multiple, new, or broadened signals in this region, which are not present in the homopolymers or a simple physical mixture of the monomers, can indicate different chemical environments for the acetal protons due to sequence scrambling.

    • Analyze End Groups: Identify the signals corresponding to the polymer chain end groups. The presence of unexpected end groups may suggest chain cleavage events.

    • Integration: By integrating the signals corresponding to the different monomer sequences, it may be possible to quantify the degree of randomness or blockiness and thus infer the extent of transacetalization.

Visualizations

Transacetalization_Mechanism cluster_initiation Initiation cluster_exchange Alcohol Exchange Acetal Acetal Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal Protonation H+ H+ Carbocation Oxocarbenium Ion Protonated_Acetal->Carbocation Elimination of R-OH New_Protonated_Acetal New Protonated Acetal Carbocation->New_Protonated_Acetal Nucleophilic Attack Alcohol_1 R'-OH Alcohol_2 R''-OH New_Acetal New Acetal New_Protonated_Acetal->New_Acetal Deprotonation

Caption: Mechanism of acid-catalyzed transacetalization.

Troubleshooting_Workflow Start High PDI or Unexpected Sequence Check_Catalyst Is Catalyst Concentration High? Start->Check_Catalyst Check_Temp Is Reaction Temperature High? Check_Catalyst->Check_Temp No Reduce_Catalyst Reduce Catalyst Concentration or Change Catalyst Type Check_Catalyst->Reduce_Catalyst Yes Check_Purity Are Reagents Pure and Dry? Check_Temp->Check_Purity No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Purify_Reagents Purify and Dry All Reagents Check_Purity->Purify_Reagents No Re-evaluate Re-evaluate Polymer Check_Purity->Re-evaluate Yes Reduce_Catalyst->Re-evaluate Lower_Temp->Re-evaluate Purify_Reagents->Re-evaluate

Caption: Troubleshooting workflow for transacetalization.

Experimental_Workflow Setup 1. Reactor Setup (Inert Atmosphere) Reagents 2. Add Purified Monomers & Solvent Setup->Reagents Initiate 3. Initiate Polymerization (Add Catalyst) Reagents->Initiate Polymerize 4. Monitor Reaction (NMR, GPC) Initiate->Polymerize Quench 5. Quench Reaction (Add Base) Polymerize->Quench Purify 6. Purify and Isolate Polymer Quench->Purify Characterize 7. Full Characterization (NMR, GPC, MS) Purify->Characterize

Caption: Experimental workflow for copolymer synthesis.

References

Validation & Comparative

A Comparative Analysis of 1,3-Dioxepane and 1,3-Dioxolane Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polymer chemistry is paramount for designing novel materials with tailored properties. This guide provides a comprehensive comparative analysis of the polymerization of two cyclic acetals: 1,3-dioxepane and 1,3-dioxolane. By examining their reaction kinetics, polymer properties, and polymerization mechanisms through supporting experimental data, this document aims to equip researchers with the knowledge to select the appropriate monomer for their specific applications, from drug delivery systems to biodegradable materials.

The cationic ring-opening polymerization (CROP) of cyclic acetals like this compound and 1,3-dioxolane is a prominent method for synthesizing polyacetals, a class of polymers with applications in various fields. The choice between these two monomers is critical as their structural differences—a seven-membered ring versus a five-membered ring—significantly influence their polymerization behavior and the characteristics of the resulting polymers.

Comparative Data on Polymerization and Polymer Properties

The following tables summarize key quantitative data from experimental studies on the cationic ring-opening polymerization of this compound and 1,3-dioxolane. These tables are designed for easy comparison of their performance under various conditions.

MonomerInitiator/CatalystSolventTemperature (°C)Monomer Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
1,3-Dioxolane Triflic acid/Ethylene glycolDichloromethane19353,660-[1]
1,3-Dioxolane Maghnite-H+Chloroform40Up to 10 (with 10% catalyst)--[2]
This compound Triflic anhydride---Controllable-[3]
1,3-Dioxolane Triflic anhydride---Controllable, but with side reactions-[3]

Table 1: Comparative Polymerization Data for 1,3-Dioxolane and this compound.

PolymerPropertyValueReference
Poly(1,3-dioxolane) Glass Transition Temperature (Tg)-64 °C[4]
Melting Temperature (Tm)52 °C[4]
Enthalpy of Fusion (ΔHf)16.7 kJ/mol[4]
Poly(this compound) -Data not readily available in a comparable format

Table 2: Thermal Properties of Poly(1,3-dioxolane).

Polymerization Mechanisms and Side Reactions

The cationic ring-opening polymerization of both this compound and 1,3-dioxolane can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. The dominant pathway is influenced by the choice of initiator, catalyst, and reaction conditions.

The ACE mechanism involves the formation of a cationic propagating species at the end of the growing polymer chain, which then attacks another monomer molecule. In contrast, the AM mechanism involves the protonation of the monomer by a protic acid catalyst, making it highly reactive. This activated monomer is then attacked by a nucleophilic initiator, such as an alcohol.[5]

A significant challenge in the polymerization of these cyclic acetals is the occurrence of side reactions, particularly cyclization and transacetalization . The polymerization of 1,3-dioxolane is notably prone to the formation of cyclic oligomers.[1][6] This can be mitigated to some extent by employing the AM mechanism.[1][6] Transacetalization, an intermolecular or intramolecular reaction involving the exchange of acetal linkages, can lead to a broadening of the molecular weight distribution and randomization in copolymers.[3]

Polymerization_Mechanisms cluster_ACE Active Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism Initiator Initiator (I+) Monomer1 Monomer (M) Initiator->Monomer1 Initiation ActiveChain Active Chain End (P-M+) Monomer1->ActiveChain Monomer2 Monomer (M) ActiveChain->Monomer2 Propagation PropagatedChain Propagated Chain (P-M-M+) Monomer2->PropagatedChain ProtonicAcid Protonic Acid (H+) Monomer3 Monomer (M) ProtonicAcid->Monomer3 Activation ActivatedMonomer Activated Monomer (M-H+) Monomer3->ActivatedMonomer Nucleophile Nucleophile (Nu-H) ActivatedMonomer->Nucleophile Initiation InitiatedChain Initiated Chain (Nu-M-H) Nucleophile->InitiatedChain

Cationic Ring-Opening Polymerization Mechanisms.

Experimental Protocols

Below are generalized experimental protocols for the cationic ring-opening polymerization of 1,3-dioxolane and this compound. Specific conditions should be optimized based on the desired polymer characteristics.

General Protocol for Cationic Ring-Opening Polymerization of 1,3-Dioxolane

This protocol is based on the synthesis of poly(1,3-dioxolane) using a triflic acid/ethylene glycol initiating system.[1]

Materials:

  • 1,3-Dioxolane (DXL), dried over CaH2 and distilled.

  • Dichloromethane (DCM), dried over CaH2 and distilled.

  • Triflic acid.

  • Ethylene glycol.

  • Nitrogen or Argon gas (inert atmosphere).

Procedure:

  • Reactor Preparation: A double-jacketed glass reactor is flame-dried under vacuum and subsequently backfilled with an inert gas.

  • Initiator Preparation: A solution of triflic acid in dry DCM is prepared (e.g., 10 µL/mL).

  • Reaction Setup: In the reactor maintained at a constant temperature (e.g., 19 °C), the triflic acid solution and ethylene glycol are added to dry DCM under mechanical stirring.

  • Initiation: 1,3-Dioxolane is added to the stirred mixture to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time.

  • Termination: The polymerization is quenched by the addition of a basic solution, such as triethylamine or a methanolic solution of ammonia.[7]

  • Purification: The polymer is isolated by precipitation in a non-solvent like cold methanol or hexane. The precipitate is collected by filtration, redissolved in a suitable solvent (e.g., DCM), and re-precipitated. This process is repeated to ensure the removal of residual monomer and catalyst.[5]

  • Drying: The purified polymer is dried under vacuum to a constant weight.

General Protocol for Cationic Ring-Opening Polymerization of this compound

This protocol is a general representation based on literature describing the CROP of this compound.[3][7][8]

Materials:

  • This compound (DXP), dried over sodium and distilled.[8]

  • Anhydrous solvent (e.g., dichloromethane).

  • Initiator (e.g., triflic anhydride).

  • Nitrogen or Argon gas (inert atmosphere).

Procedure:

  • Reactor and Monomer Preparation: A glass reactor is rigorously dried, and the this compound monomer is purified by distillation over a drying agent.[8]

  • Reaction Setup: The reactor is charged with the purified this compound and anhydrous solvent under an inert atmosphere. The mixture is brought to the desired reaction temperature.

  • Initiation: The initiator (e.g., triflic anhydride) is added to the monomer solution to commence polymerization.

  • Polymerization: The reaction mixture is stirred for the required duration to achieve the desired conversion.

  • Termination: The polymerization is terminated by adding a quenching agent, such as a basic solution (e.g., triethylamine).

  • Purification: The polymer is isolated and purified by precipitation in a non-solvent, followed by redissolution and re-precipitation.

  • Drying: The final polymer is dried under vacuum.

Experimental_Workflow A Reactor Preparation (Flame-dried, Inert atmosphere) B Monomer & Solvent Addition A->B C Temperature Control B->C D Initiator Addition C->D E Polymerization D->E F Termination (Quenching) E->F G Purification (Precipitation & Redissolution) F->G H Drying G->H I Characterization (NMR, GPC, etc.) H->I

References

A Comparative Guide to the Characterization of Poly(1,3-dioxepane) and its Alternatives Using GPC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of poly(1,3-dioxepane) (PDXO) with two common biodegradable polyesters, poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), utilizing Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented is essential for researchers involved in the development of drug delivery systems, biodegradable materials, and related fields where precise polymer characterization is paramount.

Executive Summary

Poly(this compound) is a biodegradable polymer with potential applications in the biomedical field. Its characterization, alongside established alternatives like PLA and PCL, is crucial for understanding its properties and performance. This guide offers a side-by-side comparison of their molecular weight characteristics and spectral data obtained from GPC and NMR, respectively.

Data Presentation: GPC and NMR Analysis

Table 1: Comparison of GPC Data for PDXO, PLA, and PCL

PolymerNumber-Average Molecular Weight (Mn) (kDa)Weight-Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI) (Mw/Mn)
Poly(this compound) Copolymer>10--
Poly(lactic acid) (PLA)15 - 2525 - 401.5 - 2.0
Poly(ε-caprolactone) (PCL)4.27-1.12

Table 2: Comparison of 1H NMR Chemical Shifts (ppm) for PDXO, PLA, and PCL in CDCl3

PolymerRepeating Unit ProtonsChemical Shift (δ, ppm)
Poly(this compound) Copolymer-OCH2CH2CH2O- (PDXO unit), -CH(CH3)C(O)O- (Dioxolanone unit)Specific shifts for the copolymer are complex and depend on the monomer ratio.
Poly(lactic acid) (PLA)-CH(CH3)-5.1-5.2
-CH(CH 3)-1.5-1.6
Poly(ε-caprolactone) (PCL)-O-CH 2-4.0-4.1
-C(O)-CH 2-2.3-2.4
-(CH2)3-1.6-1.7, 1.3-1.4

Table 3: Comparison of 13C NMR Chemical Shifts (ppm) for PDXO, PLA, and PCL in CDCl3

PolymerRepeating Unit CarbonsChemical Shift (δ, ppm)
Poly(this compound) Copolymer-OCH2CH2CH2O- (PDXO unit), -CH(CH3)C(O)O- (Dioxolanone unit)Specific shifts for the copolymer are complex and depend on the monomer ratio.
Poly(lactic acid) (PLA)-C H(CH3)-69-70
-CH(C H3)-16-17
-C (O)-169-170
Poly(ε-caprolactone) (PCL)-O-C H2-64-65
-C (O)-173-174
-(C H2)4-24-35

Experimental Protocols

Detailed methodologies for the GPC and NMR analyses are provided below. These protocols are based on common practices for polyester characterization and can be adapted based on specific instrumentation and sample characteristics.

Gel Permeation Chromatography (GPC)

GPC is a powerful technique for determining the molecular weight distribution of polymers.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into a vial.

  • Add the appropriate volume of HPLC-grade tetrahydrofuran (THF) to achieve a concentration of 1-2 mg/mL.

  • Gently agitate the vial until the polymer is completely dissolved. This may take several hours.

  • Filter the solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.

2. Instrumentation and Conditions:

  • System: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of Styragel® columns (e.g., HR 4E, HR 3, HR 2) suitable for the expected molecular weight range.

  • Mobile Phase: HPLC-grade THF.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35 °C.

  • Injection Volume: 100 µL.

3. Calibration:

  • A calibration curve should be generated using narrow polystyrene standards covering a wide molecular weight range (e.g., 103 to 106 g/mol ).

4. Data Analysis:

  • The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the calibration curve using the GPC software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the polymer sample in approximately 0.7 mL of deuterated chloroform (CDCl3) directly in an NMR tube.

  • Ensure the sample is fully dissolved by gentle vortexing or inversion.

2. 1H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher NMR spectrometer.

  • Solvent: CDCl3.

  • Temperature: 25 °C.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing: The spectrum is referenced to the residual solvent peak of CDCl3 (δ 7.26 ppm). Integration of the signals allows for the determination of the relative number of protons and can be used for end-group analysis to estimate Mn.

3. 13C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher NMR spectrometer.

  • Solvent: CDCl3.

  • Temperature: 25 °C.

  • Pulse Program: Standard proton-decoupled experiment.

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of 13C.

  • Data Processing: The spectrum is referenced to the CDCl3 solvent peak (δ 77.16 ppm). The chemical shifts provide detailed information about the carbon environment within the polymer backbone.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for comparing the characterization data.

GPC_NMR_Workflow cluster_GPC GPC Analysis cluster_NMR NMR Analysis GPC_Sample_Prep Sample Preparation (Dissolution & Filtration) GPC_Instrument GPC Instrumentation (THF, RI Detector) GPC_Sample_Prep->GPC_Instrument GPC_Calibration Calibration with Polystyrene Standards GPC_Instrument->GPC_Calibration GPC_Data_Analysis Data Analysis (Mn, Mw, PDI) GPC_Calibration->GPC_Data_Analysis NMR_Sample_Prep Sample Preparation (Dissolution in CDCl3) H1_NMR 1H NMR Spectroscopy NMR_Sample_Prep->H1_NMR C13_NMR 13C NMR Spectroscopy NMR_Sample_Prep->C13_NMR NMR_Data_Analysis Spectral Analysis (Chemical Shifts, Integration) H1_NMR->NMR_Data_Analysis C13_NMR->NMR_Data_Analysis Start Polymer Sample Start->GPC_Sample_Prep Start->NMR_Sample_Prep

Caption: Experimental workflow for GPC and NMR characterization of polymers.

Data_Comparison_Logic cluster_Polymers Polymers cluster_Techniques Characterization Techniques cluster_Parameters Comparison Parameters PDXO Poly(this compound) GPC GPC PDXO->GPC NMR NMR PDXO->NMR PLA Poly(lactic acid) PLA->GPC PLA->NMR PCL Poly(ε-caprolactone) PCL->GPC PCL->NMR MW Molecular Weight (Mn, Mw, PDI) GPC->MW Structure Chemical Structure (Chemical Shifts) NMR->Structure

Caption: Logical relationship for comparing polymer characterization data.

References

Biodegradability of MDO-based copolymers under composting conditions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biodegradability of MDO-Based Copolymers Under Composting Conditions

The growing environmental concern over plastic waste has spurred significant research into biodegradable polymers. Among the emerging candidates, copolymers incorporating 2-methylene-1,3-dioxepane (MDO) are gaining attention for their potential to break down under industrial composting conditions. This guide provides a comparative analysis of the biodegradability of MDO-based copolymers against conventional plastics like polyethylene (PE) and polypropylene (PP), and the well-established biodegradable polymer, polylactic acid (PLA).

Performance Under Pressure: A Comparative Data Analysis

The introduction of MDO into a polymer backbone creates ester linkages that are susceptible to hydrolysis, initiating the degradation process. A study on butyl acrylate/vinyl acetate (BA/VAc) copolymers demonstrated a significant difference in biodegradability with the inclusion of MDO. Under controlled composting conditions, a BA/VAc copolymer with approximately 9 mol% of MDO achieved 12.49% biodegradation in 60 days. In stark contrast, a similar copolymer without MDO showed no signs of degradation under the same conditions[1][2].

This performance, while promising, is still modest when compared to materials like PLA, which is widely used in compostable packaging. Data for PLA shows a much higher rate of biodegradation, with some studies reporting up to 94% degradation in 60 days for plasticized PLA formulations containing calcium carbonate[3]. Even neat PLA demonstrates significant degradation, with reports of 78.9% biodegradation over 80 days[4]. Conventional plastics such as PE and PP are not biodegradable in compost, a fact underscored by their use as negative controls in standard biodegradation tests[5]. While some modified versions of PE with pro-oxidants show partial bio-assimilation over much longer periods, standard PE and PP remain inert in a composting environment[6].

PolymerBiodegradation (%)Test Duration (days)Test Standard
BA/VAc Copolymer with ~9 mol% MDO 12.49%60ASTM D5338
BA/VAc Copolymer without MDO 0%60ASTM D5338
Neat Polylactic Acid (PLA) 78.9%80ISO 14855-1
Plasticized PLA with CaCO3 94%60ISO 14855-1
Polyethylene (PE) ~0%Not ApplicableNegative Control
Polypropylene (PP) ~0%Not ApplicableNot Biodegradable

The Science of Breakdown: Experimental Protocols

The biodegradability of these polymers is typically assessed under controlled composting conditions as defined by internationally recognized standards such as ASTM D5338 and ISO 14855. These methods simulate the environment of an industrial composting facility.

Key Experimental Parameters:

  • Temperature: The tests are conducted under thermophilic conditions, typically around 58°C[5].

  • Inoculum: A mature compost derived from municipal solid waste is used as the source of microorganisms[5].

  • Aeration: A controlled flow of air provides the necessary oxygen for aerobic biodegradation[5].

  • Moisture: The moisture content of the compost matrix is maintained at an optimal level for microbial activity.

  • Measurement of Biodegradation: The primary method for determining the extent of biodegradation is by measuring the amount of carbon dioxide (CO2) evolved over the course of the experiment. The measured CO2 is then compared to the theoretical maximum amount of CO2 that can be produced from the test material to calculate the percentage of biodegradation[5][7].

  • Controls: The test includes a positive control, typically a readily biodegradable material like cellulose, to ensure the viability of the microbial population, and a negative control, such as polyethylene, which is not expected to biodegrade[5][7].

Visualizing the Process

To better understand the experimental setup and the degradation mechanism, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_composting Controlled Composting cluster_analysis Data Analysis Test_Material Test Polymer (e.g., MDO-copolymer, PLA) Mix Mixing Test_Material->Mix Inoculum Mature Compost (Inoculum) Inoculum->Mix Bioreactor Bioreactor (58°C, Aerobic, Moist) Mix->Bioreactor CO2_Measurement CO2 Measurement Bioreactor->CO2_Measurement Evolved CO2 Biodegradation_Calculation Calculate % Biodegradation CO2_Measurement->Biodegradation_Calculation

Caption: Experimental workflow for testing polymer biodegradability under composting conditions.

Degradation_Mechanism MDO_Copolymer MDO-Based Copolymer (Long Polymer Chains with Ester Linkages) Hydrolysis Hydrolysis (Abiotic/Enzymatic) MDO_Copolymer->Hydrolysis Smaller_Fragments Smaller Polymer Fragments (Oligomers & Monomers) Hydrolysis->Smaller_Fragments Microbial_Assimilation Microbial Assimilation Smaller_Fragments->Microbial_Assimilation End_Products End Products (CO2, Water, Biomass) Microbial_Assimilation->End_Products

Caption: Degradation mechanism of MDO-based copolymers in a compost environment.

References

A Comparative Guide to Catalysts for 1,3-Dioxepane Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of 1,3-dioxepane offers a versatile platform for the synthesis of biodegradable polyethers, materials of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems and temporary medical implants. The choice of catalyst is paramount as it dictates the polymerization kinetics, the degree of control over the polymer architecture, and the ultimate material properties. This guide provides an objective comparison of various catalytic systems for the ROP of this compound and its analogues, supported by experimental data to aid in catalyst selection and experimental design.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for the ring-opening polymerization of cyclic acetals and esters can be evaluated based on several key parameters, including monomer conversion, control over molecular weight (Mn), and the polydispersity index (PDI) of the resulting polymer. A lower PDI value (closer to 1.0) indicates a more controlled polymerization process, leading to polymer chains of uniform length.

Below is a summary of the performance of representative catalysts from different classes. Due to the limited availability of direct comparative studies on this compound for all catalyst types, data for the structurally similar monomer 1,5-dioxepan-2-one is included for organocatalysts to provide a meaningful comparison.

Table 1: Organocatalysts for the ROP of 1,5-Dioxepan-2-one (DXO)
CatalystMonomer/Initiator RatioTime (h)Temp (°C)Conversion (%)Mn (kDa)PDI
t-BuP4 100:1260>9912.11.15
TBD 100:12609511.51.13
DBU 100:124609111.01.18

Data sourced from a study on 1,5-dioxepan-2-one, a closely related monomer, to illustrate the comparative performance of common organocatalysts.[1]

Table 2: Cationic Initiators for the ROP of this compound (DOP) and Related Monomers
CatalystMonomerSolventTime (h)Temp (°C)Mn (kDa)PDI
Triflic Anhydride This compoundCH2Cl2-0Controlled~1.5-3.3
Triflic Acid (CF3SO3H) This compound/DOLOCH2Cl22425>10-
GaCl3 This compound/DOLOCH2Cl22425Oligomers-
SnCl4 This compound/DOLOCH2Cl22425Oligomers-

DOLO: 5-methyl-1,3-dioxolan-4-one. Data for Triflic Anhydride is qualitative, indicating control over molecular weight but with a broad PDI range often observed in cationic ROP of cyclic acetals.[2][3]

Table 3: Organometallic and Enzymatic Catalysts for the ROP of Related Cyclic Monomers
CatalystMonomerTime (h)Temp (°C)Conversion (%)Mn (kDa)PDI
Sn(Oct)2 1,5-Dioxepan-2-one-----
Lipase (Novozym 435) 5-allyloxy-1,3-dioxan-2-one-----

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the ring-opening polymerization of this compound and related monomers with different classes of catalysts.

Organocatalyzed ROP of 1,5-Dioxepan-2-one (DXO) with t-BuP4

This protocol is adapted from a study on the ROP of DXO, a monomer structurally similar to this compound.

  • Materials: 1,5-dioxepan-2-one (DXO), 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), benzyl alcohol (BnOH), anhydrous toluene, methanol.

  • Monomer and Solvent Purification: DXO is recrystallized from ethyl acetate and dried under vacuum. Toluene is dried over CaH2 and distilled.

  • Polymerization Procedure: In a flame-dried Schlenk tube under an argon atmosphere, DXO (e.g., 1.0 g, 8.61 mmol) and benzyl alcohol (initiator, e.g., 9.3 mg, 0.086 mmol) are dissolved in anhydrous toluene (e.g., 5 mL). The solution is stirred at the desired temperature (e.g., 60 °C). A stock solution of t-BuP4 in toluene is then added via syringe to initiate the polymerization. Aliquots are taken at timed intervals to monitor monomer conversion by ¹H NMR spectroscopy.

  • Termination and Polymer Isolation: The polymerization is quenched by the addition of a small amount of benzoic acid. The polymer is precipitated in a large excess of cold methanol, filtered, and dried under vacuum to a constant weight.

  • Characterization: Monomer conversion is determined by ¹H NMR spectroscopy. The number-average molecular weight (Mn) and polydispersity index (PDI) are determined by size exclusion chromatography (SEC) calibrated with polystyrene standards.[1]

Cationic ROP of this compound with Triflic Anhydride

This is a general procedure for the cationic polymerization of cyclic acetals.

  • Materials: this compound (DOP), triflic anhydride ((CF3SO3)2O), anhydrous dichloromethane (CH2Cl2), triethylamine.

  • Monomer and Solvent Purification: DOP and CH2Cl2 are dried over CaH2 and distilled under a nitrogen atmosphere before use.

  • Polymerization Procedure: A flame-dried, nitrogen-purged reaction vessel is charged with purified DOP and anhydrous CH2Cl2. The solution is cooled to the desired temperature (e.g., 0 °C). Triflic anhydride is then added via syringe to initiate the polymerization. The reaction is allowed to proceed for a specified time.

  • Termination and Polymer Isolation: The polymerization is terminated by the addition of triethylamine. The polymer is then precipitated in a large volume of a non-solvent such as cold methanol or hexane, collected by filtration, and dried under vacuum.

  • Characterization: The polymer structure is confirmed by ¹H and ¹³C NMR spectroscopy. Mn and PDI are determined by SEC.[2]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the screening and optimization of catalysts for the ring-opening polymerization of this compound.

ROP_Workflow Monomer_Purification Monomer Purification (this compound) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Catalyst_Selection Catalyst Selection (e.g., Organocatalyst, Cationic) Catalyst_Selection->Reaction_Setup Solvent_Drying Solvent Drying and Degassing Solvent_Drying->Reaction_Setup Initiation Initiation (Catalyst Addition) Reaction_Setup->Initiation Propagation Propagation (Controlled Temperature/Time) Initiation->Propagation Termination Termination (Quenching Agent) Propagation->Termination Polymer_Isolation Polymer Isolation (Precipitation & Drying) Termination->Polymer_Isolation Conversion_Analysis Conversion Analysis (NMR) Polymer_Isolation->Conversion_Analysis MW_Analysis Molecular Weight Analysis (SEC/GPC) Polymer_Isolation->MW_Analysis Structure_Confirmation Structural Confirmation (NMR, IR) Polymer_Isolation->Structure_Confirmation

Caption: Experimental workflow for catalyst comparison in this compound ROP.

Polymerization Mechanisms

The mechanism of ring-opening polymerization is highly dependent on the type of catalyst employed. Understanding these pathways is crucial for controlling the polymerization and the final polymer properties.

Cationic Ring-Opening Polymerization

Cationic ROP of cyclic acetals like this compound typically proceeds via an oxonium ion intermediate. The polymerization can be initiated by Brønsted or Lewis acids. The activated monomer mechanism is often proposed, where the acid protonates the monomer, making it susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the hydroxyl end-group of the growing polymer chain. However, side reactions such as chain transfer and backbiting can lead to broader molecular weight distributions.[6]

Cationic_ROP_Mechanism Initiator Initiator (H+) Monomer This compound Initiator->Monomer Activation Activated_Monomer Protonated Monomer Monomer->Activated_Monomer Propagation Propagation Activated_Monomer->Propagation Growing_Chain Growing Polymer Chain (with -OH end) Growing_Chain->Propagation Polymer Poly(this compound) Propagation->Polymer

Caption: Simplified cationic ROP mechanism for this compound.

Organocatalyzed Ring-Opening Polymerization

Organocatalysts, such as organic bases (e.g., TBD, DBU) or acid/base bifunctional catalysts, offer a metal-free alternative for ROP. For basic catalysts, the mechanism can proceed through either a nucleophilic or an activated monomer pathway. In the activated monomer mechanism, the organocatalyst activates the initiator (e.g., an alcohol) by deprotonation, which then attacks the monomer. This often leads to well-controlled polymerizations with narrow PDIs.[1]

This comparative guide provides a foundational understanding of the catalytic systems available for the ring-opening polymerization of this compound. The choice of catalyst will ultimately depend on the desired polymer characteristics, the required level of control over the polymerization, and considerations regarding catalyst cost and toxicity. The provided experimental protocols and workflows serve as a starting point for the development of robust and reproducible polymerization processes.

References

A Comparative Guide to the Copolymerization of 2-Methylene-1,3-dioxepane and Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-Methylene-1,3-dioxepane (MDO) with styrene in free-radical copolymerization. It addresses the conflicting reports in existing literature and presents data on related monomer systems to offer a broader context for researchers in polymer chemistry and materials science.

Introduction: A Tale of Two Findings

The copolymerization of cyclic ketene acetals, such as 2-Methylene-1,3-dioxepane (MDO), with vinyl monomers like styrene presents an attractive route to synthesizing degradable polymers. The ring-opening of MDO introduces ester linkages into the polymer backbone, which can be susceptible to hydrolysis. However, the literature presents a significant discrepancy regarding the copolymerization behavior of MDO and styrene.

An early study by Bailey et al. reported the successful copolymerization of MDO and styrene, determining the reactivity ratios to be r_MDO = 0.021 and r_Sty = 22.6. These values suggest that the styryl radical adds styrene monomer much more readily than it adds MDO, and the MDO radical also prefers to add styrene. This would lead to a copolymer with isolated MDO units.

In contrast, a later study by Morris et al., employing pulsed-laser polymerization, found no evidence of copolymerization. Their findings indicated that MDO acts merely as a diluent in the homopolymerization of styrene. This stark contradiction highlights the challenges and subtleties in this copolymerization system and underscores the need for careful experimental design and analysis.

This guide aims to provide a clear overview of the available data, a detailed experimental protocol for reinvestigating these reactivity ratios, and a comparison with other relevant monomer systems to aid researchers in their work.

Data Presentation: Reactivity Ratios in Copolymerization

The following table summarizes the reported reactivity ratios for the copolymerization of 2-Methylene-1,3-dioxepane (MDO) and related cyclic ketene acetals with styrene and other vinyl monomers. The conflicting data for the MDO-styrene system are presented to highlight the existing scientific debate.

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization MethodReference
2-Methylene-1,3-dioxepane (MDO) Styrene 0.021 22.6 Free Radical Bailey et al.
2-Methylene-1,3-dioxepane (MDO) Styrene No Copolymerization - Pulsed-Laser Polymerization Morris et al.
2-Methylene-1,3-dioxepane (MDO)Vinyl Acetate0.141.89Photo-induced cobalt-mediated radical polymerization[1]
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO)Styrene1.088.53Atom Transfer Radical Polymerization (ATRP)[2]

Experimental Protocol: Determination of Reactivity Ratios using the Kelen-Tüdős Method

This protocol provides a detailed methodology for determining the reactivity ratios of 2-Methylene-1,3-dioxepane (MDO) and styrene, designed to address the conflicting reports in the literature. The Kelen-Tüdős method is a linearization method used to analyze the copolymer composition data. For higher accuracy, it is recommended to use non-linear least squares (NLLS) fitting of the copolymer composition equation as suggested by IUPAC.

1. Materials:

  • 2-Methylene-1,3-dioxepane (MDO), purified by distillation under reduced pressure.

  • Styrene (St), inhibitor removed by washing with aqueous NaOH followed by distillation under reduced pressure.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Benzene or Toluene, as solvent, freshly distilled.

  • Methanol, as a non-solvent for polymer precipitation.

  • Deuterated chloroform (CDCl₃) for NMR analysis.

2. Polymerization Procedure:

  • Prepare a series of five to seven reaction mixtures with varying molar feed ratios of MDO and styrene (e.g., from 10:90 to 90:10) in sealed ampoules or a Schlenk flask.

  • The total monomer concentration should be kept constant (e.g., 2 mol/L) in a suitable solvent like benzene.

  • Add a consistent amount of AIBN initiator (e.g., 0.1 mol% with respect to the total monomer concentration).

  • Degas the reaction mixtures by several freeze-pump-thaw cycles to remove oxygen.

  • Immerse the sealed ampoules in a thermostatically controlled oil bath at a constant temperature (e.g., 60 °C).

  • Allow the polymerization to proceed to low conversion (<10%) to ensure the monomer feed ratio remains relatively constant. The reaction time will need to be determined empirically for each feed ratio.

  • Quench the polymerization by rapidly cooling the ampoules in an ice bath.

  • Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

  • Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and initiator, and dry it under vacuum to a constant weight.

3. Copolymer Composition Analysis:

  • Determine the copolymer composition using ¹H NMR spectroscopy.

  • Dissolve a known amount of the dried copolymer in CDCl₃.

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic peaks for the incorporated styrene units (aromatic protons at ~6.5-7.5 ppm) and the ring-opened MDO units (ester methylene protons at ~4.1 ppm).

  • Calculate the molar ratio of the two monomer units in the copolymer by integrating the respective peaks and normalizing for the number of protons.

4. Calculation of Reactivity Ratios (Kelen-Tüdős Method):

  • From the initial molar feed ratio ([M₁]₀/[M₂]₀) and the determined copolymer composition (d[M₁]/d[M₂]), calculate the following parameters:

    • x = [M₁]₀ / [M₂]₀

    • y = d[M₁] / d[M₂]

  • Calculate the Kelen-Tüdős parameters η and ξ for each experiment:

    • η = y / (α + x)

    • ξ = x * y / (α + x)

    • where α is an arbitrary constant, typically set to the geometric mean of the lowest and highest x values to ensure even data distribution.

  • Plot η versus ξ. A linear relationship should be observed.

  • The intercept at ξ = 1 gives r₁ and the intercept at ξ = 0 gives -r₂/α.

Mandatory Visualization

G cluster_inputs Monomer Selection cluster_process Copolymerization & Analysis cluster_outputs Interpretation & Comparison MDO 2-Methylene-1,3-dioxepane (MDO) Polymerization Free Radical Copolymerization (Varying Feed Ratios) MDO->Polymerization Styrene Styrene Styrene->Polymerization Alternatives Alternative Monomers (e.g., BMDO, VAc) AlternativeComparison Comparison with Alternative Systems Alternatives->AlternativeComparison Analysis Copolymer Composition Analysis (e.g., ¹H NMR) Polymerization->Analysis Calculation Reactivity Ratio Determination (e.g., Kelen-Tüdős, NLLS) Analysis->Calculation ReactivityRatios Reactivity Ratios (r_MDO, r_Sty) Calculation->ReactivityRatios Comparison Comparison with Literature (Bailey vs. Morris) ReactivityRatios->Comparison Comparison->AlternativeComparison

Caption: Logical workflow for comparing MDO and styrene copolymerization.

This guide provides a framework for understanding and investigating the complex copolymerization behavior of 2-Methylene-1,3-dioxepane and styrene. The provided data and experimental protocol are intended to assist researchers in navigating the conflicting literature and in designing experiments that can contribute to a clearer understanding of this scientifically interesting and potentially valuable polymer system.

References

A Comparative Analysis of the Thermal Properties of Poly(1,3-dioxepane) and Other Leading Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the thermal characteristics of poly(1,3-dioxepane) in comparison to commercially significant polyesters such as polycaprolactone (PCL), polylactic acid (PLA), and polyglycolic acid (PGA). This document provides a detailed overview of key thermal parameters, experimental methodologies, and a comparative framework to aid in material selection and application development.

In the realm of biodegradable polymers for biomedical and pharmaceutical applications, a thorough understanding of their thermal properties is paramount. These characteristics, including the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), dictate the material's processing window, structural integrity under physiological conditions, and overall stability. This guide provides a comparative analysis of the thermal properties of poly(this compound) (PDXP) against three widely utilized polyesters: polycaprolactone (PCL), polylactic acid (PLA), and polyglycolic acid (PGA).

While extensive data is available for PCL, PLA, and PGA, it is noteworthy that specific thermal data for poly(this compound) homopolymer is not readily found in publicly accessible literature. The majority of existing research focuses on copolymers of this compound, which exhibit different thermal behaviors compared to the homopolymer. This information gap highlights an area for future research and characterization of this potentially valuable biomaterial.

Comparative Thermal Properties

The thermal properties of PCL, PLA, and PGA are summarized in the table below. These values represent typical ranges found in the literature and can vary based on factors such as molecular weight, crystallinity, and measurement conditions.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Poly(this compound) (PDXP) Data not readily availableData not readily availableData not readily available
Polycaprolactone (PCL) -60[1][2]59 - 64~350
Polylactic Acid (PLA) 60 - 65[3]170 - 180[3]~350
Polyglycolic Acid (PGA) 35 - 40[4][5]220 - 230[4][5]240 (onset)[6]

Logical Framework for Polymer Thermal Property Comparison

The following diagram illustrates the logical flow for comparing the thermal properties of different polymers, a critical process in material selection for specific applications.

G PDXP Poly(this compound) Tg Glass Transition (Tg) PDXP->Tg Tm Melting Temperature (Tm) PDXP->Tm Td Decomposition Temp (Td) PDXP->Td PCL Polycaprolactone PCL->Tg PCL->Tm PCL->Td PLA Polylactic Acid PLA->Tg PLA->Tm PLA->Td PGA Polyglycolic Acid PGA->Tg PGA->Tm PGA->Td DSC Differential Scanning Calorimetry (DSC) Tg->DSC Tm->DSC TGA Thermogravimetric Analysis (TGA) Td->TGA

Caption: Comparative analysis workflow for polymer thermal properties.

Experimental Protocols

The determination of the thermal properties of polymers is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7] It is used to determine the glass transition temperature (Tg) and the melting temperature (Tm).

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: A temperature program is initiated. A typical program involves:

    • An initial heating ramp to a temperature above the expected melting point to erase the thermal history of the sample.

    • A controlled cooling ramp (e.g., 10 °C/min) to allow for crystallization.

    • A second heating ramp (e.g., 10 °C/min) during which the thermal transitions are measured. The heating rate can influence the measured values.[7]

  • Data Analysis: The heat flow is plotted against temperature.

    • The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve. It is typically determined as the midpoint of this transition.

    • The melting temperature (Tm) is identified as the peak of the endothermic event (heat absorption) on the DSC curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature (Td) of the polymer.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 10-20 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The system is purged with a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.

  • Thermal Program: The furnace heats the sample at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600-800 °C).

  • Data Analysis: The mass of the sample is recorded continuously as a function of temperature.

    • The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., Td at 5% or 10% weight loss) or as the peak of the derivative of the weight loss curve (DTG), which indicates the point of maximum rate of decomposition. The onset temperature of degradation provides information on the thermal stability of the polymer.[8]

References

Hydrolytic Stability of Polymers from 1,3-Dioxepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of a polymer is a critical determinant of its utility in biomedical applications, influencing its degradation rate, drug release profile, and overall in vivo performance. This guide provides a comparative analysis of the hydrolytic stability of polymers derived from 1,3-dioxepane and its derivatives against commonly used biodegradable polyesters: poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and polycaprolactone (PCL).

Overview of Hydrolytic Degradation

Hydrolytic degradation is the cleavage of a polymer's backbone by reaction with water, leading to a decrease in molecular weight and eventual mass loss. For aliphatic polyesters, this process primarily occurs through the scission of ester bonds. The rate of hydrolysis is influenced by several factors, including the polymer's chemical structure, crystallinity, the surrounding pH, and temperature.[1][2] Degradation can proceed via two main mechanisms: bulk erosion, where water penetrates the entire polymer matrix causing degradation throughout, and surface erosion, where degradation is confined to the polymer's surface.[3][4]

Comparative Analysis of Hydrolytic Stability

In contrast, PLA, PGA, and PCL are well-characterized in terms of their hydrolytic degradation profiles. The following tables summarize key quantitative data on their stability.

Table 1: Comparison of Hydrolytic Degradation Rates of Common Biodegradable Polyesters

PolymerDegradation TimeKey Findings
Poly(lactic acid) (PLA) Weeks to MonthsDegradation rate is highly dependent on crystallinity and molecular weight. Amorphous PLA degrades faster than semi-crystalline PLA.[2][3]
Poly(glycolic acid) (PGA) WeeksGenerally exhibits faster hydrolysis than PLA due to its higher hydrophilicity.[3]
Polycaprolactone (PCL) Months to YearsDegrades significantly slower than PLA and PGA due to its higher hydrophobicity and crystallinity.[2][3]
Poly(this compound) (Expected) Likely Weeks to MonthsExpected to be hydrolytically unstable due to the presence of ester and acetal linkages in the backbone. The rate is anticipated to be influenced by pH.[1][5]

Table 2: Molecular Weight Changes During Hydrolytic Degradation

PolymerConditionsTimeMolecular Weight (Mn) Reduction
PLA PBS, 37°C28 daysSignificant reduction, dependent on initial Mw and crystallinity.
PGA PBS, 37°C14 daysRapid decrease in molecular weight.
PCL PBS, 37°C6 monthsSlow reduction in molecular weight.
Poly(this compound) (Expected) PBS, 37°C-Expected to show a decrease in molecular weight due to chain scission at ester and acetal linkages.

Table 3: Mass Loss During Hydrolytic Degradation

PolymerConditionsTimeMass Loss
PLA PBS, 37°C60 daysGradual mass loss after an initial lag phase corresponding to molecular weight reduction.
PGA PBS, 37°C30 daysSignificant mass loss occurring relatively quickly.
PCL PBS, 37°C>12 monthsVery slow mass loss.
Poly(this compound) (Expected) PBS, 37°C-Expected to exhibit mass loss following a reduction in molecular weight below a critical threshold for solubility of oligomers.

Experimental Protocols

Accurate assessment of hydrolytic stability is crucial for material selection and device design. Below are detailed methodologies for key experiments.

Hydrolytic Degradation Study

This protocol outlines the general procedure for evaluating the in vitro hydrolytic degradation of a polymer.

  • Sample Preparation:

    • Prepare polymer samples of uniform shape and size (e.g., films, scaffolds, or microspheres).

    • Thoroughly dry the samples under vacuum to a constant weight.

    • Record the initial dry weight (W_i) of each sample.

  • Incubation:

    • Immerse each sample in a vial containing a sterile hydrolytic medium, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.[6] The volume of the medium should be sufficient to ensure complete submersion and to avoid significant changes in pH due to degradation products.

    • Incubate the vials at a constant temperature, usually 37°C. Accelerated degradation studies can be performed at elevated temperatures (e.g., 50-70°C).[6]

  • Sampling and Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove triplicate samples from the incubation medium.

    • Gently rinse the samples with deionized water to remove any salts from the buffer.

    • Dry the samples to a constant weight under vacuum and record the final dry weight (W_f).

    • Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.

    • Analyze the molecular weight of the degraded polymer using Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC).

    • Measure the pH of the incubation medium to monitor the release of acidic degradation products.

Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Analysis

GPC/SEC is a powerful technique to determine the molecular weight distribution of a polymer and its changes during degradation.

  • Sample Preparation:

    • Dissolve a known concentration of the dried polymer sample (from the degradation study) in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform for many polyesters).

    • Filter the solution through a syringe filter (typically 0.2 or 0.45 µm) to remove any particulate matter.

  • Instrumentation and Analysis:

    • Use a GPC/SEC system equipped with a refractive index (RI) detector. For more detailed analysis, a multi-detector system including light scattering and viscometer detectors can be used.

    • Calibrate the system with appropriate polymer standards (e.g., polystyrene).

    • Inject the filtered sample solution into the GPC/SEC system.

    • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

pH Monitoring of Incubation Medium

Monitoring the pH of the surrounding medium provides insights into the release of acidic byproducts from polymer degradation.

  • Measurement:

    • At each sampling time point, before removing the polymer sample, carefully measure the pH of the incubation medium using a calibrated pH meter.

    • For continuous monitoring, specialized setups with in-situ pH sensors can be employed.

  • Interpretation:

    • A decrease in pH indicates the formation and release of acidic degradation products, such as carboxylic acids from the hydrolysis of ester bonds.

    • The rate and extent of the pH drop can be correlated with the rate of polymer degradation.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows.

HydrolysisMechanism cluster_polymer Polymer Matrix cluster_environment Aqueous Environment PolymerChain Polymer Chain (-R-COO-R'-) DegradationProducts Oligomers & Monomers (R-COOH + HO-R') PolymerChain->DegradationProducts Chain Scission H2O Water (H₂O) H2O->PolymerChain Hydrolysis MassLoss Mass Loss DegradationProducts->MassLoss Dissolution pH_Decrease pH Decrease DegradationProducts->pH_Decrease Acidic Byproducts

Caption: General mechanism of polyester hydrolysis.

ExperimentalWorkflow cluster_analysis Analysis Start Start: Polymer Sample Prepare Prepare Samples (Dry & Weigh) Start->Prepare Incubate Incubate in PBS at 37°C Prepare->Incubate Sample Sample at Time Points Incubate->Sample t = 0, 1, 3, 7... days Analyze Analyze Samples Sample->Analyze MassLoss Mass Loss Measurement Analyze->MassLoss GPC GPC/SEC for Molecular Weight Analyze->GPC pH pH Measurement of Medium Analyze->pH End End: Degradation Profile MassLoss->End GPC->End pH->End

Caption: Experimental workflow for hydrolytic degradation studies.

Conclusion

Polymers derived from this compound are expected to be hydrolytically degradable, a characteristic that can be advantageous for creating tunable biomaterials for drug delivery and tissue engineering. Their degradation profile is anticipated to be faster than that of PCL and potentially comparable to or faster than PLA, depending on the specific chemical structure and processing conditions. The provided experimental protocols offer a robust framework for researchers to quantitatively assess and compare the hydrolytic stability of these novel polymers against established biodegradable materials. This understanding is paramount for the rational design of next-generation medical devices and therapeutic systems.

References

A Tale of Two Molecules: MDO vs. BMDO - A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of chemical compounds, molecules with similar-sounding acronyms can represent vastly different worlds of scientific inquiry. This guide provides a detailed comparative analysis of 3,4-methylenedioxyamphetamine (MDO) and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), two compounds that, despite a superficial resemblance in their names, occupy entirely distinct realms of research and application. This document is intended for researchers, scientists, and drug development professionals to clarify their respective properties and potential uses.

While MDO is a well-characterized psychoactive substance with a significant history of recreational and therapeutic interest, BMDO is a monomer primarily utilized in the field of polymer chemistry to create biodegradable materials for potential biomedical applications. This guide will objectively present the available experimental data for both, highlighting their disparate mechanisms of action and fields of application.

Section 1: Physicochemical and Pharmacological Profiles

A fundamental distinction between MDO and BMDO lies in their chemical structure and resulting biological activity. MDO is a phenethylamine derivative that acts on the central nervous system, whereas BMDO is a cyclic ketene acetal designed for polymerization.

PropertyMDO (3,4-methylenedioxyamphetamine)5,6-benzo-2-methylene-1,3-dioxepane (BMDO)
Chemical Class Amphetamine, PhenethylamineCyclic Ketene Acetal
Molar Mass 179.22 g/mol 176.19 g/mol
Primary Application Psychoactive Drug (recreational, potential therapeutic)Monomer for degradable polymer synthesis
Biological Target Serotonin, Norepinephrine, and Dopamine transporters; 5-HT receptors.[1]Not applicable in its monomeric form for therapeutic effect.
Mechanism of Action Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a serotonin 5-HT2 receptor agonist.[1]Undergoes radical ring-opening polymerization to introduce ester linkages into polymer backbones, rendering them hydrolytically degradable.[2][3][4]
Physiological Effects Entactogenic, stimulant, and psychedelic effects.[1]As a monomer, it is a precursor to polymers with potential for use in biomedical devices or drug delivery systems.[2]

Section 2: Mechanism of Action and Application

The divergent applications of MDO and BMDO are a direct result of their distinct chemical functionalities. MDO is designed to interact with specific neurochemical pathways, while BMDO is engineered to form long-chain polymers with desirable material properties.

MDO: A Modulator of Monoaminergic Systems

MDO exerts its psychoactive effects by acting as a releasing agent and reuptake inhibitor at serotonin, norepinephrine, and dopamine transporters.[1] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in its characteristic entactogenic and stimulant effects. Additionally, its direct agonism at serotonin 5-HT2A receptors contributes to its psychedelic properties.[1]

MDO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDO MDO VMAT2 VMAT2 MDO->VMAT2 Inhibits SERT SERT MDO->SERT Enters via transporter NET NET MDO->NET DAT DAT MDO->DAT Serotonin_ext Increased Extracellular Serotonin SERT->Serotonin_ext Reverses transport Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Dopamine Dopamine Dopamine->DAT HT2A 5-HT2A Receptor Serotonin_ext->HT2A Binds to Psychedelic_effects Psychedelic Effects HT2A->Psychedelic_effects Activates

Figure 1. Simplified signaling pathway of MDO in a serotonergic neuron.

BMDO: A Building Block for Degradable Polymers

BMDO is a key component in the synthesis of functionally degradable polymers. Through a process called radical ring-opening polymerization (rROP), the cyclic structure of BMDO opens to introduce ester bonds into the backbone of otherwise non-degradable vinyl polymers like polystyrene or poly(methyl methacrylate).[3][4][5] This imparts hydrolytic degradability to the resulting copolymer, making it a promising material for biomedical applications where transient device function is required.

BMDO_Polymerization_Workflow Monomers BMDO Monomer + Vinyl Monomer (e.g., Styrene) Polymerization Radical Ring-Opening Polymerization (rROP) Monomers->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Copolymer Degradable Copolymer with Ester Linkages Polymerization->Copolymer Hydrolysis Hydrolysis (e.g., in physiological conditions) Copolymer->Hydrolysis Biomedical_App Biomedical Applications (e.g., Drug Delivery, Tissue Scaffolds) Copolymer->Biomedical_App Degradation Degradation into Smaller, Non-toxic Fragments Hydrolysis->Degradation

Figure 2. Experimental workflow for the synthesis and application of BMDO-based copolymers.

Section 3: Experimental Protocols

The methodologies for studying MDO and BMDO are as distinct as their applications. Research on MDO focuses on its pharmacological and toxicological effects, while BMDO research centers on polymer synthesis and characterization.

Protocol 1: In Vivo Microdialysis for MDO Neurotransmitter Release

This protocol is a standard method to assess the effects of psychoactive compounds on extracellular neurotransmitter levels in the brains of living animals.

  • Animal Preparation: A male Sprague-Dawley rat is anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).

  • Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • MDO Administration: MDO is administered (e.g., intraperitoneally), and dialysate collection continues.

  • Sample Analysis: The concentrations of serotonin, dopamine, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Neurotransmitter levels post-MDO administration are expressed as a percentage of the pre-drug baseline.

Protocol 2: Synthesis of a BMDO-Styrene Copolymer

This protocol outlines a typical procedure for the radical ring-opening copolymerization of BMDO with styrene.

  • Monomer and Initiator Preparation: Styrene is passed through a column of basic alumina to remove inhibitors. 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) and a radical initiator such as azobisisobutyronitrile (AIBN) are weighed and placed in a reaction vessel.

  • Reaction Setup: The monomers and initiator are dissolved in an appropriate solvent (e.g., toluene) in a Schlenk flask. The mixture is degassed by several freeze-pump-thaw cycles.

  • Polymerization: The reaction vessel is placed in an oil bath at a specific temperature (e.g., 60-80 °C) to initiate polymerization. The reaction proceeds for a defined period (e.g., 24 hours).

  • Polymer Isolation: The polymerization is quenched by cooling the vessel in an ice bath. The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., tetrahydrofuran), and re-precipitated. This process is repeated to remove unreacted monomers. The final polymer is dried under vacuum.

  • Characterization: The copolymer composition is determined by ¹H NMR spectroscopy. The molecular weight and dispersity are determined by gel permeation chromatography (GPC). The presence of ester linkages can be confirmed by FTIR spectroscopy.

Conclusion

The comparative analysis of MDO and BMDO underscores the importance of precise chemical nomenclature and a clear understanding of a compound's intended application. MDO is a potent psychoactive substance with a well-defined neuropharmacological profile, making it a subject of interest in neuroscience and psychiatry. In stark contrast, BMDO is a valuable monomer in materials science, enabling the creation of degradable polymers with significant potential for biomedical innovation. For researchers, distinguishing between these two molecules is critical to navigating their respective fields of study and appreciating their unique contributions to science.

References

A Comparative Guide to the Quantification of 1,3-Dioxepane: An Overview of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cyclic ethers like 1,3-Dioxepane is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methods applicable to the quantification of this compound and its structurally related compounds, offering insights into their performance characteristics and detailed experimental protocols.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for the closely related and structurally similar compound, 1,4-dioxane. The analytical principles and techniques presented here are readily adaptable for the quantification of this compound, providing a solid foundation for method development and validation.

Performance Comparison of Analytical Methods

The two primary analytical techniques suitable for the quantification of this compound and related cyclic ethers are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited for different analytical challenges.

ParameterHeadspace GC-MSHPLC-UV
Linearity (R²) > 0.999[1][2]≥ 0.999[3]
Accuracy (% Recovery) 94.6% - 102.1%[2]98.3% - 101.6%[3]
Precision (RSD) 0.2% - 1.1%[2]1.07% (intra-day)[3]
Limit of Detection (LOD) 0.11 mg/L[1]Not explicitly stated
Limit of Quantification (LOQ) 0.36 mg/L[1]Not explicitly stated
Primary Application Trace level analysis in complex matricesRoutine quality control
Selectivity High (with MS detection)Moderate (with UV detection)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both Headspace GC-MS and a representative HPLC-UV method are provided below. These protocols can be adapted for the specific analysis of this compound.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly effective for the determination of volatile and semi-volatile organic compounds like this compound in various sample matrices.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Headspace Autosampler

Chromatographic Conditions:

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, ramp to 230°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Injection Mode: Splitless

Headspace Parameters:

  • Oven Temperature: 80°C

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Equilibration Time: 20 minutes

  • Injection Volume: 1 mL

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). For this compound, characteristic ions would need to be determined. For 1,4-dioxane, m/z 88 is a common target ion.

Sample Preparation:

  • Accurately weigh or pipette the sample into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide or water) and an internal standard (e.g., deuterated this compound or a related compound).

  • Seal the vial and vortex to ensure homogeneity.

  • Place the vial in the headspace autosampler for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine analysis of less volatile cyclic ethers or when derivatization is employed.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Autosampler

  • Column oven

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The specific ratio will depend on the analyte's polarity. For example, a starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., < 210 nm) would be necessary, or derivatization with a UV-absorbing agent would be required for enhanced sensitivity.

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to an HPLC vial for analysis.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation cluster_documentation Documentation define_scope Define Analytical Scope select_method Select Appropriate Method (GC-MS or HPLC) define_scope->select_method prep_standards Prepare Standards & Samples select_method->prep_standards run_experiments Perform Analytical Runs prep_standards->run_experiments linearity Linearity run_experiments->linearity accuracy Accuracy run_experiments->accuracy precision Precision run_experiments->precision lod_loq LOD & LOQ run_experiments->lod_loq specificity Specificity run_experiments->specificity robustness Robustness run_experiments->robustness validation_report Generate Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report robustness->validation_report

A generalized workflow for the validation of an analytical method.

Method_Comparison cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_hplc High-Performance Liquid Chromatography (HPLC) Quantification_of_1_3_Dioxepane Quantification of this compound cluster_gcms cluster_gcms Quantification_of_1_3_Dioxepane->cluster_gcms Volatile Analysis cluster_hplc cluster_hplc Quantification_of_1_3_Dioxepane->cluster_hplc Non-Volatile/Routine Analysis GCMS_Advantages Advantages: - High Specificity - Excellent for Volatiles - Low Detection Limits GCMS_Considerations Considerations: - Requires Volatility - Potential for Thermal Degradation HPLC_Advantages Advantages: - Broad Applicability - Suitable for Non-Volatiles - High Throughput HPLC_Considerations Considerations: - Lower Specificity (UV) - Requires Chromophore for Sensitivity

A logical comparison of GC-MS and HPLC for this compound analysis.

References

MDO-Based Adhesives vs. Traditional Formulations: A Comprehensive Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of adhesive technology, the demand for high-performance bonding solutions is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of Methylene Diphenyl Diisocyanate (MDI)-based adhesives, a prominent type of polyurethane adhesive, against traditional epoxy formulations. This objective analysis, supported by experimental data and detailed methodologies, aims to equip professionals with the critical information needed for informed material selection.

Performance Characteristics: A Quantitative Overview

The selection of an adhesive is often dictated by a balance of performance metrics. The following tables summarize the typical quantitative data for key characteristics of MDI-based and epoxy adhesives. It is important to note that specific values can vary significantly based on the exact formulation, substrates, and curing conditions.

Performance Metric MDI-Based Adhesives (Polyurethane) Traditional Epoxy Adhesives ASTM/ISO Test Method
Tensile Strength 20 - 30 N/mm² (2900 - 4400 psi)35 - 41 N/mm² (5100 - 6000 psi) for single-component heat-cured[1]ASTM D638 / ISO 527
Shear Strength (on Aluminum) Up to 20 MPa[2]Up to 30 MPa[2]ASTM D1002
Peel Strength HighModerate to LowASTM D1876 (T-Peel)
Cure Time (Full Strength) 12 - 48 hours at room temperature[3][4]24 - 72 hours at room temperature[3]Manufacturer TDS/Internal SOPs
Working Life (Pot Life) 1 minute to 45 minutes for two-part systems[5]5 minutes to 2 hours for two-part systems[5]Manufacturer TDS/ASTM D2471
Viscosity (uncured) Wide range, from self-leveling to non-slump pastesTypically higher, often requiring mixing of two lower viscosity componentsASTM D1084 / ISO 2555
Service Temperature Range Approx. -140°C to 130°C[6]Up to 150°F (65°C) for standard epoxiesManufacturer TDS
Flexibility/Elongation High[7][8]Low, typically rigid and brittle[5]ASTM D638 / ISO 527

Durability and Resistance: A Comparative Analysis

The long-term performance and reliability of an adhesive bond are critically dependent on its resistance to environmental factors.

Resistance Property MDI-Based Adhesives (Polyurethane) Traditional Epoxy Adhesives Relevant Standards
Water/Moisture Resistance Good to Excellent[5]Excellent[7][9]ASTM D570
Chemical Resistance Good, but may not be suitable for extremely harsh chemical environments[3][9]Excellent, resistant to a wide range of chemicals, acids, and solvents[7][9]ASTM D543
UV Resistance Generally better than epoxy, less prone to yellowing[3][9][10]Poor, tends to yellow and degrade with prolonged exposure[5]ASTM G154 / G155
Impact Resistance Excellent due to flexibility[5][8]Poor, can be brittle[3]ASTM D256
Abrasion Resistance Superior[11]High[11]ASTM D4060

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following are detailed methodologies for key performance tests cited in this guide.

Tensile Lap-Shear Strength (ASTM D1002)

This test method is used to determine the shear strength of adhesives for bonding metal specimens.

  • Specimen Preparation: Two metal plates (e.g., aluminum or steel) of specified dimensions (typically 1 inch wide) are bonded together with the adhesive, creating a single-lap joint with a defined overlap area (e.g., 0.5 inches). The adhesive is cured according to the manufacturer's instructions.[12]

  • Test Procedure: The bonded assembly is placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement (e.g., 1.3 mm/min or 0.05 in/min) until the joint ruptures.[12][13]

  • Data Analysis: The maximum load sustained before failure is recorded. The shear strength is calculated by dividing the maximum load by the shear area (overlap area). The type of failure (adhesive, cohesive, or substrate) is also noted.

T-Peel Strength (ASTM D1876)

This method measures the force required to peel apart a bonded assembly of two flexible adherends.

  • Specimen Preparation: Two flexible substrates are bonded together with the adhesive. The specimen is typically "T" shaped, with the unbonded ends bent at a 90-degree angle to the bonded section.

  • Test Procedure: The unbonded ends of the specimen are clamped in the grips of a universal testing machine. The grips are then moved apart at a constant rate, peeling the two substrates from each other.

  • Data Analysis: The peeling force is recorded as a function of grip separation. The peel strength is typically reported as the average force per unit width of the bond line.

Viscosity Measurement (ASTM D1084)

This standard covers the determination of the viscosity of free-flowing adhesives.

  • Apparatus: A rotational viscometer with a suitable spindle is used. The adhesive sample is placed in a container, and the spindle is immersed in the adhesive.

  • Test Procedure: The viscometer is operated at a specified rotational speed, and the resistance to the spindle's rotation is measured. The temperature of the adhesive should be controlled and recorded.

  • Data Analysis: The viscosity is read directly from the instrument or calculated from the torque reading and is typically expressed in centipoise (cP) or Pascal-seconds (Pa·s).

Cure Time Determination (Working Life/Pot Life - ASTM D2471)

This test method determines the pot life of liquid thermosetting resins.

  • Procedure: The two components of the adhesive are mixed in the specified ratio. The initial viscosity is measured. The viscosity is then monitored over time at a constant temperature.

  • Data Analysis: The pot life is defined as the time it takes for the initial viscosity to double.

Curing Mechanism and Experimental Workflow

The performance of an adhesive is intrinsically linked to its curing chemistry. The following diagrams illustrate the curing pathway of MDI-based adhesives and a typical experimental workflow for adhesive comparison.

MDI_Curing_Pathway cluster_reactions Curing Reactions MDI MDI (Diisocyanate) O=C=N-R-N=C=O Urethane_Formation Polyurethane Formation (Primary Reaction) MDI->Urethane_Formation Reacts with Urea_Formation Polyurea Formation (Reaction with Moisture) MDI->Urea_Formation Reacts with Polyol Polyol HO-R'-OH Polyol->Urethane_Formation Water Water H₂O Water->Urea_Formation Cured_Network Cross-linked Polyurethane/Polyurea Network Urethane_Formation->Cured_Network Leads to Urea_Formation->Cured_Network Leads to

Caption: Curing pathway of MDI-based adhesives.

Adhesive_Comparison_Workflow cluster_prep 1. Preparation cluster_application 2. Application & Curing cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis Adhesive_Selection Select MDI-based and Epoxy Adhesives Substrate_Prep Prepare Substrates (e.g., Cleaning, Abrasion) Adhesive_Selection->Substrate_Prep Adhesive_Mixing Mix Adhesives (if 2-part) Substrate_Prep->Adhesive_Mixing Bonding Apply Adhesive and Assemble Joints Adhesive_Mixing->Bonding Curing Cure Specimens under Controlled Conditions Bonding->Curing Mechanical_Tests Mechanical Tests (Tensile, Shear, Peel) Curing->Mechanical_Tests Physical_Tests Physical Tests (Viscosity, Cure Time) Curing->Physical_Tests Durability_Tests Durability Tests (Chemical, UV, Temp) Curing->Durability_Tests Data_Collection Collect Quantitative Data Mechanical_Tests->Data_Collection Physical_Tests->Data_Collection Durability_Tests->Data_Collection Comparison Compare Performance Metrics Data_Collection->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Experimental workflow for adhesive comparison.

Conclusion

The choice between MDI-based polyurethane adhesives and traditional epoxy formulations is not straightforward and depends heavily on the specific application requirements. Epoxy adhesives generally offer superior tensile and shear strength, making them ideal for applications demanding high static load-bearing capacity.[7][14] They also exhibit excellent chemical and moisture resistance.[7][9] However, their rigidity can be a drawback in applications involving dynamic loads, impacts, or significant thermal expansion and contraction, where they can be prone to brittle failure.[5]

MDI-based polyurethane adhesives, in contrast, excel in applications requiring flexibility, impact resistance, and durability.[5][8][14] Their ability to form strong, yet pliable bonds makes them suitable for joining dissimilar materials and for use in environments with vibrations or movement. While their absolute strength may be lower than that of high-performance epoxies, their toughness and superior abrasion and UV resistance make them a more durable choice for many applications, particularly in outdoor or harsh environments.[3][9][11] The faster cure times of some polyurethane formulations can also be advantageous in high-throughput manufacturing settings.[3][7] Ultimately, a thorough evaluation of the performance data and a consideration of the specific end-use conditions are crucial for selecting the optimal adhesive solution.

References

Safety Operating Guide

Proper Disposal of 1,3-Dioxepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1,3-Dioxepane, a cyclic ether that requires careful handling due to its potential for peroxide formation and flammability. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to maintain a safe working environment and mitigate risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and strictly adhere to your institution's specific hazardous waste management protocols. As a peroxide-forming chemical, this compound can form explosive peroxides upon exposure to air and light over time. Therefore, all containers of this compound must be dated upon receipt and upon opening.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 505-65-7[1][2][3][4][5][6][7]
Molecular Formula C₅H₁₀O₂[4][5][6][7]
Molecular Weight 102.13 g/mol [4][7]
Boiling Point 119 °C to 139.5 °C[1][2]
Flash Point 11 °C to 37.7 °C[1][2][8]
Density 0.96 g/cm³ to 1 g/cm³[1][2]

Experimental Protocol: Peroxide Detection in this compound

Regular testing for peroxides is a critical safety measure. Unopened containers should be disposed of after a maximum of 12 months, while opened containers should be tested periodically and disposed of after 3-6 months.[9] The following is a detailed methodology for peroxide detection.

Materials:

  • Sample of this compound to be tested

  • Potassium Iodide (KI) solution (5%)

  • Glacial Acetic Acid

  • Test tube

  • Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Procedure:

  • In a chemical fume hood, add 1-3 mL of the this compound sample to a clean, dry test tube.

  • Add an equal volume of glacial acetic acid to the test tube.

  • Add a few drops of the 5% potassium iodide solution.

  • Gently shake the test tube and observe for any color change.

  • Interpretation of Results:

    • No color change: Peroxide concentration is negligible.

    • Yellow to brown color: Indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration. If peroxides are detected, the chemical must be decontaminated or disposed of immediately.[10]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, compatible, and leak-proof waste container with "Hazardous Waste," the full chemical name "this compound," and its concentration.

    • Do not mix this compound waste with other chemical waste streams, especially with incompatible materials such as strong oxidizing agents.

  • Waste Collection and Storage:

    • Collect the this compound waste in the designated container, ensuring the container is kept tightly closed except when adding waste.

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight.

  • Peroxide Management:

    • If peroxides are detected at a concentration approaching 20 ppm, the chemical should be disposed of immediately.[11]

    • If visible crystals or a precipitate are observed in the container or around the cap, do not handle the container. This may indicate a high concentration of explosive peroxides. Immediately contact your EHS office for emergency disposal.[12]

  • Arranging for Disposal:

    • Once the waste container is full or has reached its storage time limit, contact your institution's EHS office to schedule a waste pickup.

    • Provide the EHS office with a complete and accurate description of the waste.

  • Spill Containment:

    • In the event of a spill, evacuate the area and remove all ignition sources.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

Logical Workflow for this compound Disposal

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Start: this compound for Disposal check_date Check 'Date Opened' start->check_date spill Spill Occurs start->spill Potential Spill check_peroxides Check for Peroxides label_container Label Waste Container (Hazardous Waste, Chemical Name) check_peroxides->label_container check_date->check_peroxides transfer_waste Transfer to Waste Container label_container->transfer_waste store_waste Store in Designated Area (Cool, Dry, Ventilated) transfer_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs ehs_disposal EHS Manages Final Disposal contact_ehs->ehs_disposal contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect with Non-Sparking Tools contain_spill->collect_spill spill_disposal Dispose as Hazardous Waste collect_spill->spill_disposal spill_disposal->contact_ehs

References

Personal protective equipment for handling 1,3-Dioxepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dioxepane in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar compounds, such as 1,3-Dioxane, 1,3-Dioxolane, and 2-Methylene-1,3-dioxepane. It is imperative to handle this compound with extreme caution, assuming it is a flammable, irritant, and potentially peroxide-forming substance.

Assumed Hazards

  • Flammability: Assumed to be a flammable liquid and vapor. Vapors may be heavier than air and could travel to an ignition source.[1][2]

  • Peroxide Formation: As a cyclic ether, it may form explosive peroxides when exposed to air, light, or upon concentration.[1][3]

  • Irritation: May cause serious eye irritation, as well as skin and respiratory irritation.[1][2]

  • Health Hazards: May have other health hazards that have not been fully investigated.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for handling this compound. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection from splashes and vapors. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin/Body Flame-retardant lab coat, long pants, and closed-toe shoesPrevents skin exposure to splashes and is crucial in case of a fire.
Hands Double-gloving is recommended. An inner layer of neoprene and an outer layer of butyl rubber or natural rubber is a potential combination.Provides protection against potential skin absorption and chemical degradation of the gloves.[1] Since specific glove compatibility data for this compound is unavailable, it is critical to test glove materials for resistance before extensive use.
Respiratory A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.Required when working outside of a fume hood or in poorly ventilated areas to protect against inhalation of vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Remove all potential ignition sources, including sparks, open flames, and hot surfaces.[2][3][4][5][6]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][4][5][7]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[2][4][5][6][7]

    • Have appropriate fire extinguishing media readily available, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[2][8]

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid all personal contact, including inhalation of vapors.[2]

    • Use non-sparking tools.[1][2][3][5]

    • Keep containers tightly closed when not in use.[3][4][5][7]

    • If heating is necessary, use a controlled method like an oil bath and monitor for peroxide formation. Avoid direct heating.[1]

    • Do not eat, drink, or smoke in the handling area.[2][6]

  • Cleanup:

    • In case of a spill, remove all ignition sources immediately.[2][3]

    • Absorb small spills with an inert material such as sand, earth, or vermiculite.[2][4]

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][8]

    • Wash the spill area thoroughly.

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste this compound:

    • Dispose of as hazardous waste in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain.[7][8]

    • Consider incineration in a licensed facility, potentially mixed with a suitable combustible material.[2]

  • Contaminated Materials:

    • Disposable PPE (e.g., gloves): Double-bag in sealed, transparent bags for hazardous waste disposal.[1]

    • Non-disposable PPE: Decontaminate before reuse.

    • Empty Containers: Decontaminate empty containers. They may still contain explosive vapors and should be handled with care.[2] Observe all label safeguards until containers are cleaned or destroyed.[2]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_conditions Work Conditions start Start: Handling this compound hazards Identify Hazards: - Flammable Liquid - Potential Peroxide Former - Eye, Skin, and Respiratory Irritant start->hazards in_hood Working in a Fume Hood? hazards->in_hood splash_risk Risk of Splash? hazards->splash_risk eye_protection Eye/Face Protection: Chemical Goggles AND Face Shield end Proceed with Caution eye_protection->end hand_protection Hand Protection: Double Gloves (e.g., Neoprene inner, Butyl/Natural Rubber outer) hand_protection->end body_protection Body Protection: Flame-Retardant Lab Coat, Long Pants, Closed-Toe Shoes body_protection->end respiratory_protection Respiratory Protection: Full-Face Respirator with appropriate cartridges respiratory_protection->end in_hood->respiratory_protection No splash_risk->eye_protection Yes splash_risk->hand_protection splash_risk->body_protection

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

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Reactant of Route 1
1,3-Dioxepane
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Reactant of Route 2
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